molecular formula C18H23N3O9 B15604298 Mal-amido-PEG2-NHS ester

Mal-amido-PEG2-NHS ester

Katalognummer: B15604298
Molekulargewicht: 425.4 g/mol
InChI-Schlüssel: TZPDZOJURBVWHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Mal-amido-PEG2-NHS ester is a useful research compound. Its molecular formula is C18H23N3O9 and its molecular weight is 425.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O9/c22-13(5-8-20-14(23)1-2-15(20)24)19-7-10-29-12-11-28-9-6-18(27)30-21-16(25)3-4-17(21)26/h1-2H,3-12H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPDZOJURBVWHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

326003-46-7
Record name α-[2-[[3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethyl]-ω-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropoxy]poly(oxy-1,2-ethanediyl)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=326003-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Mal-amido-PEG2-NHS Ester: A Heterobifunctional Crosslinker for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mal-amido-PEG2-NHS ester is a heterobifunctional crosslinker pivotal in the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][2] This guide provides an in-depth overview of its chemical properties, reaction mechanisms, and detailed protocols for its application, empowering researchers to effectively utilize this versatile reagent.

Core Concepts: Structure and Functionality

This compound is comprised of three key components: a maleimide (B117702) group, a short polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique architecture allows for the sequential and specific conjugation of two different biomolecules.

  • Maleimide Group: This functional group selectively reacts with sulfhydryl (thiol) groups, commonly found in the side chains of cysteine residues in proteins and peptides, to form a stable thioether bond.[3]

  • NHS Ester: The N-hydroxysuccinimide ester is a highly reactive group that specifically targets primary amines, such as those on the side chain of lysine (B10760008) residues or the N-terminus of a polypeptide chain, forming a stable amide bond.[1][4]

  • PEG2 Spacer: The short, hydrophilic di-ethylene glycol spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers, mitigating aggregation and improving biocompatibility.[1][5]

Physicochemical and Chemical Properties

A comprehensive understanding of the properties of this compound is crucial for its effective use in experimental design.

PropertyValueReference
Synonyms Maleimide-PEG2-NHS Ester, SM(PEG)2[6]
CAS Number 955094-26-5[5]
Molecular Formula C18H23N3O9[5]
Molecular Weight 425.39 g/mol [5]
Appearance White to light yellow powder or crystal[6]
Solubility Soluble in DMSO, DMF; limited solubility in aqueous buffers.[5][7]
Storage Conditions Store at -20°C, desiccated.[5]

Reaction Mechanisms and Kinetics

The utility of this compound lies in the orthogonal reactivity of its two functional groups, enabling controlled, stepwise conjugation.

NHS Ester Reaction with Primary Amines

The NHS ester reacts with primary amines via nucleophilic acyl substitution to form a stable amide bond. This reaction is highly pH-dependent.

Caption: NHS Ester Reaction with a Primary Amine.

A critical competing reaction is the hydrolysis of the NHS ester, which increases with pH.

pHHalf-life of NHS Ester (at 4°C)
7.04-5 hours
8.01 hour
8.610 minutes
Maleimide Reaction with Sulfhydryls

The maleimide group undergoes a Michael addition reaction with a sulfhydryl group to form a stable thioether linkage. This reaction is highly specific for thiols within a defined pH range.

Caption: Maleimide Reaction with a Sulfhydryl Group.

At pH values above 7.5, the maleimide group can also react with primary amines, and the rate of hydrolysis of the maleimide ring increases.

Experimental Protocols: A Two-Step Conjugation Strategy

A common application of this compound is the two-step conjugation of two proteins, for example, an antibody and an enzyme. The following is a detailed protocol adapted from established methodologies.[7]

Materials and Reagents
  • Protein to be modified with the linker (Protein-NH2, e.g., an antibody)

  • Protein containing a free sulfhydryl group (Protein-SH, e.g., an enzyme)

  • This compound

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Experimental Workflow

Conjugation_Workflow cluster_step1 Step 1: Activation of Protein-NH2 cluster_step2 Step 2: Purification cluster_step3 Step 3: Conjugation to Protein-SH cluster_step4 Step 4: Final Purification A Dissolve Protein-NH2 in Conjugation Buffer B Prepare this compound stock solution in DMSO A->B C Add NHS ester to Protein-NH2 (10-fold molar excess) B->C D Incubate for 30 min at RT or 2h at 4°C C->D E Remove excess crosslinker using a desalting column D->E F Collect protein-containing fractions E->F G Combine activated Protein-NH2 with Protein-SH F->G H Incubate for 30 min at RT or 2h at 4°C G->H I Quench unreacted maleimides (optional) H->I J Purify the final conjugate (e.g., size-exclusion chromatography) I->J

Caption: Two-Step Protein-Protein Conjugation Workflow.

Detailed Methodologies

Step 1: Activation of the Amine-Containing Protein (Protein-NH2)

  • Prepare Protein-NH2: Dissolve the amine-containing protein in Conjugation Buffer at a concentration of 1-5 mg/mL.

  • Prepare Crosslinker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

  • Incubation: Incubate the reaction for 30 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

Step 2: Removal of Excess Crosslinker

  • Purification: Remove the excess, non-reacted crosslinker from the activated protein using a desalting column equilibrated with Conjugation Buffer.

  • Fraction Collection: Collect the fractions containing the protein, which can be monitored by absorbance at 280 nm.

Step 3: Conjugation to the Sulfhydryl-Containing Protein (Protein-SH)

  • Prepare Protein-SH: Ensure the sulfhydryl-containing protein is in a reduced state and dissolved in Conjugation Buffer.

  • Reaction: Immediately combine the desalted, activated Protein-NH2 with the Protein-SH at a desired molar ratio (e.g., 1:1).

  • Incubation: Incubate the mixture for 30 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

Step 4: Quenching and Final Purification (Optional)

  • Quenching: To cap any unreacted maleimide groups, a small molecule thiol such as cysteine can be added to the reaction mixture.

  • Final Purification: Purify the final protein-protein conjugate from unreacted components using an appropriate method, such as size-exclusion chromatography.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in various research and development areas:

  • Antibody-Drug Conjugates (ADCs): It is widely used to link cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.[2]

  • Protein-Protein Conjugation: Creation of fusion proteins and other protein complexes for therapeutic or diagnostic purposes.[7]

  • Surface Immobilization: Attachment of proteins or peptides to surfaces for applications in biosensors and immunoassays.

  • Labeling of Biomolecules: Conjugation of fluorescent dyes, biotin, or other reporter molecules to proteins and oligonucleotides for detection and analysis.[1]

Conclusion

This compound is a powerful and versatile heterobifunctional crosslinker that facilitates the precise and efficient conjugation of biomolecules. A thorough understanding of its chemical properties, reaction kinetics, and the optimization of experimental conditions are paramount to achieving successful and reproducible results. This guide provides the foundational knowledge and practical protocols to empower researchers in leveraging this important tool for advancing their scientific endeavors in drug development and beyond.

References

An In-depth Technical Guide to Mal-amido-PEG2-NHS Ester: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mal-amido-PEG2-NHS ester, a heterobifunctional crosslinker widely utilized in the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs). This document details its chemical structure, physicochemical properties, and provides detailed experimental protocols for its use. Furthermore, it elucidates the general mechanism of action for ADCs constructed with this non-cleavable linker.

Core Structure and Properties

This compound is a molecule designed with distinct reactive moieties, enabling the sequential or simultaneous conjugation of two different biomolecules. It features a maleimide (B117702) group, an N-hydroxysuccinimide (NHS) ester, and a polyethylene (B3416737) glycol (PEG) spacer.

  • Maleimide Group: This functional group selectively reacts with sulfhydryl (thiol) groups, commonly found in the side chains of cysteine residues in proteins, to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.[1]

  • NHS Ester Group: The N-hydroxysuccinimide ester is a highly reactive group that specifically targets primary amines, such as the N-terminus of a polypeptide chain or the side chain of lysine (B10760008) residues, to form a stable amide bond. The optimal pH for this reaction is between 7 and 9.[1]

  • PEG2 Spacer: The short diethylene glycol spacer enhances the solubility of the crosslinker in aqueous solutions, a beneficial property when working with biological molecules.[2][3][4][5] The PEG spacer also provides flexibility and can reduce steric hindrance between the conjugated molecules.[]

The heterobifunctional nature of this crosslinker allows for controlled, stepwise conjugation, minimizing the formation of undesirable homodimers.

Chemical and Physical Data

The following table summarizes the key quantitative properties of this compound.

PropertyValueReferences
Chemical Formula C18H23N3O9[3][7]
Molecular Weight 425.39 g/mol [3][7]
CAS Number 955094-26-5[3][7]
Appearance White to light yellow powder/solid[2][3]
Melting Point 90.0 to 94.0 °C[2][8]
Solubility Soluble in DMSO.[3] Soluble in water and many aqueous buffers to approximately 10mM.[1]
Purity >90% to >98% (vendor specific)[3][7]
Storage Conditions -20°C, dry, dark, with desiccant[1][3]
Spacer Arm Length 17.6 Å[2]

Mechanism of Action in Antibody-Drug Conjugates

This compound is classified as a non-cleavable linker in the context of ADC design.[9][10][11] This means that the linker, and consequently the cytotoxic payload, is only released upon the complete degradation of the antibody carrier within the target cell.[12][13][14]

The general mechanism for an ADC utilizing a non-cleavable linker like this compound is as follows:

  • Circulation and Targeting: The ADC circulates in the bloodstream until it recognizes and binds to a specific antigen on the surface of a cancer cell.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis.

  • Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.

  • Proteolytic Degradation: Inside the acidic environment of the lysosome, proteases completely degrade the antibody component of the ADC.

  • Payload Release: This degradation releases the cytotoxic drug, which is still attached to the linker and a single amino acid residue (typically lysine) from the antibody. This active metabolite is known as a "linker-payload-amino acid" complex.

  • Cytotoxic Effect: The released payload can then exert its cell-killing effect, for example, by inhibiting microtubule assembly or causing DNA damage, leading to apoptosis of the cancer cell.

The stability of the non-cleavable linker in circulation is a key advantage, as it can minimize off-target toxicity by preventing premature release of the cytotoxic drug.[13]

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Degradation Antibody Degradation Lysosome->Degradation Payload Active Payload (Drug-Linker-Amino Acid) Degradation->Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Cytotoxicity

General mechanism of action for an ADC with a non-cleavable linker.

Experimental Protocols

The following sections provide detailed methodologies for the conjugation of this compound to proteins. A two-step sequential conjugation is generally recommended to ensure specificity and minimize side reactions.[1]

Two-Step Conjugation Workflow

This workflow is ideal when conjugating two different proteins (Protein 1 and Protein 2).

Two_Step_Conjugation P1 Protein 1 (with primary amines, e.g., Antibody) Reaction1 Step 1: Reaction with NHS Ester (pH 7.2-7.5) P1->Reaction1 Linker This compound in DMSO/DMF Linker->Reaction1 Purification1 Purification (Desalting/Dialysis) Reaction1->Purification1 Intermediate Maleimide-activated Protein 1 Purification1->Intermediate Reaction2 Step 2: Reaction with Maleimide (pH 6.5-7.5) Intermediate->Reaction2 P2 Protein 2 (with free thiols, e.g., Drug-SH) P2->Reaction2 Purification2 Purification of Conjugate (e.g., SEC, Affinity Chromatography) Reaction2->Purification2 Final Final Conjugate (Protein 1 - Linker - Protein 2) Purification2->Final

Workflow for a two-step protein conjugation using this compound.
Step 1: Reaction of NHS Ester with an Amine-Containing Protein

This protocol describes the activation of a protein containing primary amines (e.g., an antibody) with the NHS ester moiety of the crosslinker.

Materials:

  • Amine-containing protein (e.g., antibody)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Amine-free reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.5)

  • Desalting columns or dialysis equipment

Procedure:

  • Protein Preparation:

    • Dissolve the amine-containing protein in the reaction buffer to a final concentration of 1-5 mg/mL.

    • Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the reaction.[15]

  • Crosslinker Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[][17] The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[1]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.[18] The final concentration of the organic solvent should be less than 10% to avoid protein denaturation.[1]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[1][15]

  • Removal of Excess Crosslinker:

    • Remove the non-reacted this compound using a desalting column or by dialysis against the reaction buffer (pH 6.5-7.5 for the next step).[1] This step is crucial to prevent the NHS ester from reacting with any primary amines on the second molecule to be conjugated.

Step 2: Reaction of Maleimide with a Thiol-Containing Molecule

This protocol outlines the conjugation of the maleimide-activated protein from Step 1 with a molecule containing a free sulfhydryl group.

Materials:

  • Maleimide-activated protein (from Step 1)

  • Thiol-containing molecule (e.g., reduced antibody fragment, cysteine-containing peptide, or thiol-modified drug)

  • Reaction buffer (e.g., PBS, pH 6.5-7.5)

  • Quenching solution (e.g., 1 M cysteine or β-mercaptoethanol)

  • Purification system (e.g., Size Exclusion Chromatography (SEC), Protein A/G affinity chromatography)

Procedure:

  • Thiol-Containing Molecule Preparation:

    • Dissolve the thiol-containing molecule in the reaction buffer. If the sulfhydryl groups are present as disulfides, they may need to be reduced first using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), followed by removal of the reducing agent.

  • Conjugation Reaction:

    • Add the thiol-containing molecule to the maleimide-activated protein solution. A 1:1 to 1.5:1 molar ratio of thiol-containing molecule to maleimide-activated protein is a good starting point.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[1]

  • Quenching the Reaction (Optional but Recommended):

    • To cap any unreacted maleimide groups, add a quenching solution such as cysteine to a final concentration of 1-10 mM and incubate for an additional 15-30 minutes.[]

  • Purification of the Final Conjugate:

    • Purify the final conjugate to remove any unreacted molecules, quenched maleimides, and potential aggregates.

    • Size Exclusion Chromatography (SEC): Effective for separating the larger conjugate from smaller, unreacted molecules.[]

    • Protein A or Protein G Affinity Chromatography: Useful for purifying antibody conjugates, as it specifically binds to the Fc region of the antibody.[][19]

    • Dialysis: Can be used to remove low-molecular-weight impurities.[]

Characterization of the Conjugate

After purification, it is essential to characterize the final conjugate to determine the degree of labeling (drug-to-antibody ratio, DAR) and to confirm its purity and integrity. Common analytical techniques include:

  • UV-Vis Spectroscopy: To determine protein concentration and estimate the degree of labeling if the conjugated molecule has a distinct absorbance spectrum.

  • Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and determine the distribution of species with different numbers of conjugated molecules.

  • SDS-PAGE: To assess the purity and apparent molecular weight of the conjugate.

  • Size Exclusion Chromatography (SEC): To evaluate the purity and detect the presence of aggregates.

Conclusion

This compound is a versatile and valuable tool for researchers in drug development and various fields of life sciences. Its heterobifunctional nature, coupled with the beneficial properties of the PEG spacer, allows for the controlled and efficient synthesis of complex bioconjugates. A thorough understanding of its chemical properties and the optimization of reaction protocols are critical for the successful development of novel therapeutics and research reagents. The non-cleavable nature of the linker in ADCs provides a stable connection for targeted drug delivery, a strategy that continues to be refined for improved cancer therapy.

References

Mal-amido-PEG2-NHS ester mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism and Application of Mal-amido-PEG2-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).[1] This reagent facilitates the covalent linking of two different biomolecules, typically a protein containing primary amines (like lysine (B10760008) residues) to a molecule bearing a sulfhydryl (thiol) group (like a cysteine residue).[2][3] Its structure comprises three key components:

  • N-hydroxysuccinimide (NHS) Ester: An amine-reactive group for forming stable amide bonds.[4][5]

  • Maleimide (B117702): A sulfhydryl-reactive group for forming stable thioether bonds.[6][7]

  • Polyethylene Glycol (PEG) Spacer: A short, hydrophilic PEG2 linker that enhances solubility and provides spatial separation between the conjugated molecules.[3][8]

The controlled, two-step reaction mechanism enabled by this structure minimizes the formation of unwanted homodimers or polymers, making it a preferred choice for creating specific and well-defined bioconjugates.[2][9]

Core Mechanism of Action

The utility of this compound lies in its ability to selectively target two different functional groups in a sequential manner. The process involves two independent chemical reactions: the acylation of a primary amine by the NHS ester and the Michael addition of a sulfhydryl group to the maleimide.

Step 1: Amine Acylation via NHS Ester

The first step involves the reaction of the NHS ester with a primary amine (-NH₂), commonly found on the side chain of lysine residues or the N-terminus of a protein.[10] The reaction is a nucleophilic acyl substitution where the deprotonated amine attacks the carbonyl carbon of the ester. This results in the formation of a highly stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[5][11] This reaction is most efficient at a slightly alkaline pH (7.2-9.0), which ensures that a sufficient proportion of the primary amines are deprotonated and thus nucleophilic.[4][5]

G cluster_reagents Reagents cluster_reaction Reaction: Nucleophilic Acyl Substitution cluster_products Products Crosslinker This compound Intermediate Tetrahedral Intermediate Crosslinker->Intermediate + Protein-NH₂ (pH 7.2-9.0) Protein1 Protein-NH₂ Protein1->Intermediate ActivatedProtein Maleimide-Activated Protein Intermediate->ActivatedProtein NHS NHS (byproduct) Intermediate->NHS

Step 2: Sulfhydryl Conjugation via Maleimide

Once the first protein is "activated" with the maleimide group and excess crosslinker is removed, a sulfhydryl-containing molecule (e.g., a peptide, drug, or another protein with a cysteine residue) is introduced. The reaction proceeds via a Michael addition, where the thiol group attacks one of the carbon atoms of the maleimide's double bond.[6][7] This forms a stable, covalent thioether linkage. The reaction is highly specific for sulfhydryl groups within a pH range of 6.5-7.5.[6][12]

G cluster_reagents Reagents cluster_reaction Reaction: Michael Addition cluster_product Product ActivatedProtein Maleimide-Activated Protein ReactionNode Thiol Attack on Maleimide ActivatedProtein->ReactionNode + Molecule-SH (pH 6.5-7.5) Protein2 Molecule-SH Protein2->ReactionNode Conjugate Stable Thioether Conjugate ReactionNode->Conjugate

Reaction Kinetics and Stability

The efficiency of conjugation is highly dependent on reaction conditions, primarily pH. Competing side reactions, such as hydrolysis of the reactive groups, must be managed for optimal results.

NHS Ester Reactivity and Hydrolysis

The NHS ester is susceptible to hydrolysis, a competing reaction that converts the ester to an unreactive carboxylate. The rate of hydrolysis increases significantly with pH.[5] Therefore, the reaction should be performed promptly after the reagent is dissolved, and the pH must be carefully controlled.

ConditionHalf-life of NHS EsterReference(s)
pH 7.0, 0°C4 - 5 hours[5]
pH 8.0, 25°C1 hour[13]
pH 8.6, 4°C10 minutes[5][13]

Table 1: Stability of NHS Esters in Aqueous Solution.

Maleimide Reactivity and Hydrolysis

The maleimide group is more stable in aqueous solution than the NHS ester. However, it can also undergo hydrolysis at higher pH, which opens the maleimide ring and renders it unreactive towards thiols.[6][14] To maintain specificity for sulfhydryls and prevent hydrolysis, the reaction pH should be kept below 7.5. Above this pH, maleimides can also react with primary amines, losing their thiol-selectivity.[6]

ConditionReaction / Side ReactionReference(s)
pH 6.5 - 7.5Chemoselective reaction with thiols[6]
pH > 7.5Competitive reaction with primary amines[6]
pH ≥ 8.0Increased rate of maleimide ring hydrolysis[14]
N-terminal CysteinePotential for thiazine (B8601807) rearrangement (side reaction)[7][15]

Table 2: pH Dependence of Maleimide Reactions.

Experimental Workflow and Protocols

A two-step conjugation strategy is typically employed to prevent polymerization and ensure the specific linking of two different molecules.[2][12]

General Experimental Workflow

The workflow separates the two reactions with a purification step to remove the excess, unreacted crosslinker.

G A 1. Prepare Reagents - Dissolve Protein-NH₂ in Amine-Free Buffer (pH 7.2-7.5) - Dissolve this compound in DMSO/DMF B 2. NHS Ester Reaction - Add molar excess of crosslinker to Protein-NH₂ - Incubate (30-60 min, RT or 4°C) A->B C 3. Purification - Remove excess, non-reacted crosslinker - Use desalting column or dialysis B->C D 4. Maleimide Reaction - Add thiol-containing molecule (Molecule-SH) to activated protein - Incubate (1-2 hours, RT) C->D E 5. Quench (Optional) - Add excess free thiol (e.g., cysteine) to quench unreacted maleimide groups D->E F 6. Final Purification - Purify the final conjugate to remove excess reagents E->F

Detailed Experimental Protocol: Antibody-Peptide Conjugation

This protocol describes the conjugation of a thiol-containing peptide to an antibody.

Materials:

  • Antibody (Protein-NH₂): 1-5 mg/mL in amine-free buffer.

  • Thiol-containing Peptide (Molecule-SH).

  • This compound.

  • Anhydrous DMSO or DMF.

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.[16]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 100 mM Cysteine.[16]

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns).

Procedure:

Part A: Activation of Antibody with Maleimide Groups

  • Prepare Crosslinker Stock: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[16]

  • Reaction Setup: Add a 10- to 20-fold molar excess of the crosslinker stock solution to the antibody solution.[16]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.[12][16]

  • Removal of Excess Crosslinker: Remove the non-reacted crosslinker using a desalting column equilibrated with the Reaction Buffer (PBS, pH 7.2-7.5). This step is critical to prevent the NHS ester from reacting with any primary amines on the second molecule.

Part B: Conjugation with Thiol-Peptide 5. Prepare Peptide: Ensure the thiol-containing peptide is ready and, if necessary, reduced to ensure a free sulfhydryl group is available. 6. Conjugation Reaction: Immediately add the thiol-peptide to the desalted, maleimide-activated antibody. A 1.5- to 5-fold molar excess of the peptide over the antibody is recommended.[16] 7. Incubation: Incubate the mixture for 1-2 hours at room temperature.[17] 8. Quenching (Optional): To stop the reaction and cap any unreacted maleimide groups, add a quenching agent like cysteine to a final concentration of 1-10 mM. 9. Final Purification: Purify the final antibody-peptide conjugate using a desalting column, dialysis, or chromatography to remove excess peptide and quenching reagents.[16]

Conclusion

This compound is a powerful and versatile tool for creating specific, stable bioconjugates. A thorough understanding of its dual-reaction mechanism, the pH-dependent kinetics of each reactive group, and the importance of a sequential, two-step protocol is paramount for achieving high conjugation efficiency and purity. By carefully controlling reaction conditions to favor aminolysis and thiolation while minimizing hydrolysis, researchers can successfully leverage this crosslinker for a wide range of applications, from basic research to the development of advanced biotherapeutics.

References

A Technical Guide to Maleimide-PEG2-NHS Ester: A Heterobifunctional Crosslinker for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Maleimide-PEG2-NHS Ester, a widely used heterobifunctional crosslinking reagent in bioconjugation and drug development. This document details its chemical properties, common synonyms, CAS numbers, and provides structured data for easy comparison. Furthermore, it outlines detailed experimental protocols for its application in labeling biomolecules, particularly antibodies, and includes a visual representation of the experimental workflow.

Core Concepts: Understanding Maleimide-PEG2-NHS Ester

Maleimide-PEG2-NHS Ester is a versatile molecule that facilitates the covalent linkage of two different biomolecules. It contains three key components:

  • A Maleimide (B117702) Group: This functional group selectively reacts with sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins, to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.

  • A Polyethylene Glycol (PEG) Spacer (PEG2): The two-unit PEG linker enhances the solubility of the crosslinker in aqueous solutions and provides a flexible spacer arm between the conjugated molecules. This increased hydrophilicity can improve the biocompatibility and reduce the aggregation of the resulting conjugate.

  • An N-Hydroxysuccinimide (NHS) Ester: This functional group reacts with primary amines (-NH2), such as those found on the lysine (B10760008) residues of proteins or on amine-modified oligonucleotides, to form a stable amide bond. The NHS ester reaction is typically carried out at a pH of 7-9.

The heterobifunctional nature of this crosslinker allows for a controlled, two-step conjugation process, minimizing the formation of unwanted homodimers.

Chemical Identification and Properties

There appears to be some variation in the precise structure of commercially available "Maleimide-PEG2-NHS Ester," leading to two commonly cited CAS numbers. Researchers should carefully verify the structure and properties of the specific reagent they are using.

Table 1: Chemical Identification of Maleimide-PEG2-NHS Ester Variants

CAS NumberMolecular FormulaMolecular Weight ( g/mol )Common Synonyms
955094-26-5C18H23N3O9425.39Maleimide-PEG2-succinimidyl ester, N-Succinimidyl 13-maleimido-11-oxo-4,7-dioxa-10-azatridecanoate, 13-Maleimido-11-oxo-4,7-dioxa-10-azatridecanoic acid N-succinimidyl ester, 2,5-Doxopyrrolidin-1-yl 3-[2-[2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]ethoxy]ethoxy]propanoate[1]
1433997-01-3C15H18N2O8354.31Mal-PEG2-NHS ester, 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethoxy)propanoate[][3]

Table 2: Physicochemical Properties and Storage

PropertyValue
Appearance White to light yellow or off-white crystalline powder or oily matter[3][4]
Purity ≥95% (HPLC) or >98.0% (GC)
Solubility Soluble in organic solvents like DMSO and DMF. Can be diluted into aqueous buffers.[5]
Storage Conditions Store at -20°C, desiccated and protected from light.[5][6] Equilibrate to room temperature before opening to prevent moisture condensation.[5]

Applications in Bioconjugation

Maleimide-PEG2-NHS Ester is a cornerstone reagent in various bioconjugation applications due to its specificity and versatility.

  • Antibody-Drug Conjugates (ADCs): This is a primary application where the NHS ester end of the linker is reacted with lysine residues on a monoclonal antibody. A potent cytotoxic drug containing a thiol group is then conjugated to the maleimide end. This targeted delivery system enhances the therapeutic efficacy of the drug while minimizing off-target toxicity.[][7]

  • Protein and Peptide Labeling: The crosslinker is used to attach labels such as fluorescent dyes, biotin, or other reporter molecules to proteins and peptides for detection and analysis in various assays.[7]

  • Surface Immobilization: Biomolecules can be tethered to surfaces that have been functionalized with either amine or thiol groups, which is useful in the development of biosensors and microarrays.

  • Drug Delivery Systems: The PEG spacer enhances the solubility and circulation time of drug-carrier conjugates, improving their pharmacokinetic profiles.[7]

Experimental Protocol: Two-Step Protein-Protein Conjugation

This protocol provides a general guideline for conjugating two proteins (Protein-A with available amines and Protein-B with available thiols) using Maleimide-PEG2-NHS Ester. Optimization may be required for specific proteins and applications.

Materials:

  • Maleimide-PEG2-NHS Ester

  • Protein-A (containing primary amines)

  • Protein-B (containing free sulfhydryl groups)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. Avoid buffers containing primary amines (e.g., Tris) or thiols.

  • Organic Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting Column or Dialysis Cassette

  • Reducing agent (e.g., TCEP), if Protein-B has disulfide bonds that need to be reduced.

Procedure:

Step 1: Activation of Protein-A with Maleimide-PEG2-NHS Ester

  • Prepare Protein-A: Dissolve Protein-A in the Conjugation Buffer at a concentration of 1-5 mg/mL.

  • Prepare Crosslinker Solution: Immediately before use, dissolve Maleimide-PEG2-NHS Ester in DMSO or DMF to a concentration of 10-20 mM.

  • Reaction: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the Protein-A solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.

  • Removal of Excess Crosslinker: Remove the unreacted Maleimide-PEG2-NHS Ester using a desalting column or by dialysis against the Conjugation Buffer. This step is crucial to prevent the NHS ester from reacting with Protein-B in the next step.

Step 2: Conjugation of Activated Protein-A with Protein-B

  • Prepare Protein-B: If necessary, reduce disulfide bonds in Protein-B by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Purify the reduced Protein-B using a desalting column to remove the reducing agent.

  • Conjugation Reaction: Immediately combine the activated Protein-A (from Step 1) with the thiol-containing Protein-B in a desired molar ratio.

  • Incubation: Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol such as cysteine or β-mercaptoethanol can be added to the reaction mixture.

  • Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques to separate the conjugate from unreacted proteins and byproducts.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the two-step conjugation process.

experimental_workflow cluster_step1 Step 1: Activation of Protein-A cluster_step2 Step 2: Conjugation with Protein-B ProteinA Protein-A (with -NH2 groups) Reaction1 Reaction Mixture (NHS ester reaction) ProteinA->Reaction1 Crosslinker Maleimide-PEG2-NHS Ester (dissolved in DMSO/DMF) Crosslinker->Reaction1 Purification1 Purification (Desalting/Dialysis) Reaction1->Purification1 ActivatedProteinA Activated Protein-A (with Maleimide groups) Purification1->ActivatedProteinA Reaction2 Conjugation Reaction (Maleimide reaction) ActivatedProteinA->Reaction2 ProteinB Protein-B (with -SH groups) ProteinB->Reaction2 Purification2 Final Purification (e.g., SEC) Reaction2->Purification2 FinalConjugate Final Conjugate (Protein-A-Linker-Protein-B) Purification2->FinalConjugate

Caption: Two-step bioconjugation workflow using Maleimide-PEG2-NHS Ester.

Signaling Pathway Diagram (Hypothetical)

While Maleimide-PEG2-NHS Ester is a tool for conjugation and not directly involved in cell signaling, it is instrumental in creating tools to study these pathways. For instance, an antibody targeting a cell surface receptor can be conjugated to a fluorescent dye to visualize receptor trafficking.

The following diagram illustrates a hypothetical scenario where an antibody-dye conjugate, created using this crosslinker, is used to track a receptor's internalization upon ligand binding.

signaling_pathway cluster_cell_surface Cell Surface cluster_intracellular Intracellular Ligand Ligand Receptor Membrane Receptor Ligand->Receptor Binding AntibodyConjugate Antibody-Dye Conjugate (targeting Receptor) Receptor->AntibodyConjugate Binding Endosome Endosome Receptor->Endosome Internalization AntibodyConjugate->Endosome SignalingCascade Downstream Signaling Endosome->SignalingCascade Signal Transduction

Caption: Visualization of receptor tracking using an antibody-dye conjugate.

References

An In-depth Technical Guide to the Applications of Mal-amido-PEG2-NHS Ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Mal-amido-PEG2-NHS ester, a heterobifunctional crosslinker widely utilized in the field of bioconjugation. We delve into its chemical properties, reaction mechanisms, and key applications, with a particular focus on the development of antibody-drug conjugates (ADCs). This document offers detailed experimental protocols, quantitative data on reaction parameters and conjugate stability, and visual representations of workflows and reaction pathways to equip researchers with the knowledge to effectively employ this versatile linker in their work.

Introduction to Bioconjugation and the Role of PEGylated Linkers

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to form a stable conjugate with combined or enhanced properties. This powerful technology is central to numerous advancements in medicine and life sciences, including the development of targeted therapeutics, diagnostic assays, and imaging agents.[1]

Polyethylene (B3416737) glycol (PEG) has become an indispensable tool in bioconjugation. The process of attaching PEG chains, known as PEGylation, offers several advantages:

  • Enhanced Solubility and Stability: PEG is a hydrophilic polymer that can increase the aqueous solubility of conjugated molecules and protect them from degradation.[2]

  • Reduced Immunogenicity: The PEG chain can shield the biomolecule from the host's immune system, reducing the likelihood of an immune response.[3]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of molecules, which can reduce renal clearance and extend their circulation half-life.[3][4]

This compound is a specific type of PEGylated linker that offers precise control over the conjugation process. It is a heterobifunctional linker, meaning it has two different reactive groups, allowing for the sequential and specific conjugation of two different molecules.[5]

Chemical Properties and Reaction Mechanism of this compound

This compound is a non-cleavable linker composed of three key components: a maleimide (B117702) group, a two-unit polyethylene glycol (PEG2) spacer, and a N-hydroxysuccinimide (NHS) ester.[6][7] This structure provides it with dual reactivity, enabling the conjugation of amine-containing and thiol-containing molecules.[5]

Molecular Structure:

The hydrophilic PEG2 spacer increases the solubility of the linker and the resulting conjugate in aqueous media.[8][9]

NHS Ester Reaction with Primary Amines

The NHS ester group reacts specifically with primary amines (-NH2), such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins.[10][11] This reaction, known as acylation, forms a stable and irreversible amide bond.[10]

  • Optimal pH: The reaction is most efficient in the pH range of 7 to 9, with an optimal pH of 8.3 to 8.5.[10][12] At lower pH, the primary amines are protonated and less nucleophilic, slowing the reaction rate. At higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the conjugation efficiency.[10]

Maleimide Reaction with Thiols
  • Optimal pH: The maleimide-thiol reaction is most efficient at a pH between 6.5 and 7.5.[6] Above pH 7.5, the maleimide group can also react with primary amines, and the rate of hydrolysis of the maleimide ring increases, rendering it unreactive towards thiols.[6]

The following diagram illustrates the two-step conjugation process:

G cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Maleimide Reaction Protein_NH2 Protein with Primary Amine (e.g., Antibody) Activated_Protein Maleimide-Activated Protein Protein_NH2->Activated_Protein pH 7.0-9.0 Linker This compound Linker->Activated_Protein NHS NHS (byproduct) Activated_Protein->NHS Activated_Protein2 Maleimide-Activated Protein Bioconjugate Final Bioconjugate (e.g., ADC) Activated_Protein2->Bioconjugate pH 6.5-7.5 Payload_SH Thiol-containing Molecule (e.g., Drug) Payload_SH->Bioconjugate

Figure 1: Two-step bioconjugation workflow using this compound.

Quantitative Data on Reaction Parameters and Stability

The efficiency and stability of bioconjugates are critical for their therapeutic and diagnostic applications. The following tables summarize key quantitative data related to the use of maleimide-PEG-NHS ester linkers.

Table 1: pH Dependence of Reactive Groups
Reactive GroupTarget Functional GroupOptimal pH RangeSub-optimal Conditions & Consequences
NHS Ester Primary Amine (-NH2)7.0 - 9.0 (Optimal: 8.3-8.5)[10][12]< pH 7.0: Slow reaction rate. > pH 9.0: Increased hydrolysis of NHS ester.[10]
Maleimide Thiol (-SH)6.5 - 7.5[6]> pH 7.5: Potential reaction with amines and increased hydrolysis of the maleimide ring.[6]
Table 2: Stability of Maleimide-Thiol Linkage

The stability of the thioether bond formed between the maleimide group and a thiol is crucial for in vivo applications. The primary mechanism of degradation is a retro-Michael reaction, which can be accelerated by the presence of other thiols like glutathione (B108866) in the plasma.[5]

ConditionTime (hours)% Intact Conjugate (Maleimide Linker)Reference
Incubation in PBS72>95%[5]
Incubation with 1 mM Glutathione24~70%[5]
Incubation with 1 mM Glutathione48~50%[5]
Incubation with 1 mM Glutathione72~30%[5]

Note: Data is representative of maleimide-based linkers and may vary depending on the specific protein and payload.

Table 3: Hydrolysis Rate of NHS Esters

The NHS ester is susceptible to hydrolysis in aqueous solutions, which is a competing reaction to the desired conjugation with primary amines. The rate of hydrolysis is highly dependent on pH.

pHTemperature (°C)Half-life of NHS EsterReference
7.004-5 hours[15]
8.025~1 hour
8.6410 minutes[15]

Key Applications of this compound

The unique properties of this compound make it a valuable tool in a variety of bioconjugation applications.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. This compound is widely used as a linker in ADC development.[16][] The antibody is first reacted with the NHS ester to form a maleimide-activated antibody. This is then conjugated to a thiol-containing drug. This approach allows for precise control over the drug-to-antibody ratio (DAR), a critical parameter for ADC efficacy and safety.[]

The following diagram illustrates the general structure of an ADC and the role of the linker:

ADC_Structure Antibody Monoclonal Antibody (Targeting Moiety) Linker This compound (Linker) Antibody->Linker Tumor_Cell Tumor Cell Antibody->Tumor_Cell 1. Targeting Payload Cytotoxic Drug (Payload) Linker->Payload Binding Specific Binding Internalization Internalization Drug_Release Drug Release Apoptosis Cell Death (Apoptosis)

Figure 2: Mechanism of action of an Antibody-Drug Conjugate (ADC).
Protein Labeling for Imaging and Diagnostics

This compound can be used to attach fluorescent dyes, radioisotopes, or other reporter molecules to proteins for use in a variety of imaging and diagnostic applications. The ability to specifically label proteins allows for their tracking and quantification in complex biological systems.

Surface Modification of Nanoparticles

The linker can be used to functionalize the surface of nanoparticles with targeting ligands, such as antibodies or peptides. This enables the development of targeted drug delivery systems and diagnostic tools with enhanced specificity and efficacy.

Detailed Experimental Protocols

The following are detailed protocols for common applications of this compound. These should be considered as a starting point and may require optimization for specific applications.

Protocol for Preparation of a Maleimide-Activated Antibody

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris).

  • Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the antibody solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted linker and byproducts using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.2).

Protocol for Conjugation of a Thiol-Containing Payload to a Maleimide-Activated Antibody

Materials:

  • Maleimide-activated antibody (from Protocol 5.1)

  • Thiol-containing payload (e.g., drug, dye)

  • Reaction buffer (e.g., PBS, pH 6.5-7.2)

  • Reducing agent (if payload has a disulfide bond, e.g., TCEP)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Payload Preparation: If the payload contains a disulfide bond, reduce it using a suitable reducing agent like TCEP. Remove the reducing agent before proceeding. Dissolve the thiol-containing payload in a compatible solvent.

  • Conjugation Reaction: Add a 1.5- to 5-fold molar excess of the thiol-containing payload to the maleimide-activated antibody solution.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The reaction should be protected from light if using a light-sensitive payload.

  • Purification: Purify the resulting ADC using a suitable method such as size-exclusion chromatography to remove unreacted payload and other impurities.

The following diagram outlines the experimental workflow for creating an ADC:

ADC_Workflow cluster_activation Antibody Activation cluster_conjugation Payload Conjugation Start Start: Antibody Solution Add_Linker Add this compound Start->Add_Linker Incubate_1 Incubate (1-2h, RT) Add_Linker->Incubate_1 Purify_1 Purify (Desalting) Incubate_1->Purify_1 Activated_Ab Maleimide-Activated Antibody Purify_1->Activated_Ab Activated_Ab2 Maleimide-Activated Antibody Add_Payload Add Thiol-Payload Activated_Ab2->Add_Payload Incubate_2 Incubate (2-4h, RT) Add_Payload->Incubate_2 Purify_2 Purify (SEC) Incubate_2->Purify_2 Final_ADC Final ADC Purify_2->Final_ADC

Figure 3: Experimental workflow for the preparation of an Antibody-Drug Conjugate.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that has become an essential tool in the field of bioconjugation. Its well-defined chemical properties and dual reactivity allow for the controlled and specific creation of complex bioconjugates, most notably antibody-drug conjugates. By understanding the reaction mechanisms, optimal conditions, and stability of the resulting linkages, researchers can effectively leverage this technology to advance the development of novel therapeutics, diagnostics, and research tools. This guide provides a solid foundation of technical knowledge and practical protocols to aid in the successful application of this compound in a variety of scientific endeavors.

References

The Pivotal Role of the PEG2 Spacer in Mal-amido-PEG2-NHS Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mal-amido-PEG2-NHS ester is a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs). This technical guide delves into the specific and critical role of the short polyethylene (B3416737) glycol (PEG) spacer, PEG2, within this molecule. While the maleimide (B117702) and N-hydroxysuccinimide (NHS) ester moieties provide the reactive handles for conjugation, the PEG2 spacer is a key modulator of the physicochemical and pharmacokinetic properties of the resulting conjugate. This guide will provide an in-depth analysis of the PEG2 spacer's impact on hydrophilicity, stability, and drug-to-antibody ratio (DAR), supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological and experimental workflows.

Introduction to this compound

The this compound is a precisely engineered molecule designed for the covalent linkage of biomolecules. It comprises three key functional components:

  • Maleimide: A thiol-reactive group that specifically and efficiently forms a stable thioether bond with sulfhydryl groups, commonly found in cysteine residues of proteins and peptides.

  • NHS Ester: An amine-reactive group that readily reacts with primary amines, such as those on lysine (B10760008) residues or the N-terminus of proteins, to form a stable amide bond.[1]

  • PEG2 Spacer: A short, hydrophilic diethylene glycol spacer that separates the maleimide and NHS ester functionalities.

The strategic combination of these components allows for controlled, stepwise conjugation, making it a valuable tool in the construction of complex biomolecules like ADCs.[2] This guide will focus specifically on the often-underestimated but crucial role of the PEG2 spacer.

The Multifaceted Role of the PEG2 Spacer

The inclusion of a PEG spacer, even a short one like PEG2, in a crosslinker architecture is a deliberate design choice to impart desirable properties to the final conjugate.[3][4] These benefits are critical for the efficacy and safety of therapeutics such as ADCs.[5]

Enhancing Hydrophilicity

A primary function of the PEG2 spacer is to increase the hydrophilicity of the crosslinker and, consequently, the resulting bioconjugate.[6][7] Many cytotoxic payloads used in ADCs are highly hydrophobic, which can lead to aggregation and rapid clearance from circulation.[8] The PEG spacer helps to mitigate this by creating a hydration shell around the molecule, improving its solubility in aqueous environments.[9] This enhanced solubility is crucial for preventing aggregation, particularly at higher drug-to-antibody ratios (DARs).

Modulating Stability and Steric Hindrance

The PEG2 spacer provides a flexible, defined distance between the conjugated molecules.[2] This spacing can be critical for several reasons:

  • Reducing Steric Hindrance: The spacer can alleviate steric hindrance between the antibody and the payload, which can be crucial for maintaining the biological activity of both components.[10]

  • Improving Stability: While the maleimide-thiol linkage is generally stable, it can be susceptible to a retro-Michael reaction, leading to deconjugation.[11][12] The PEG spacer can influence the local microenvironment of this bond. While longer PEG chains are often associated with increased stability, even a short PEG2 spacer can contribute to a more favorable conformation that protects the thioether bond. Furthermore, the succinimide (B58015) ring of the maleimide-thiol adduct can undergo hydrolysis to a more stable ring-opened form, a process that can be influenced by the hydrophilicity and steric environment provided by the PEG spacer.[11][12]

Impact on Pharmacokinetics and Drug-to-Antibody Ratio (DAR)

The physicochemical properties imparted by the PEG2 spacer have a direct impact on the pharmacokinetic profile of an ADC. By reducing hydrophobicity and aggregation, the PEG spacer can lead to a longer circulation half-life and improved tumor accumulation.[13]

Furthermore, the choice of PEG spacer length can influence the achievable DAR. The increased solubility provided by the PEG spacer can enable the conjugation of more drug molecules per antibody before aggregation becomes a limiting factor.[3] However, the relationship between PEG length and DAR is not always linear, with studies showing that shorter PEG spacers like PEG2 can sometimes lead to higher DARs compared to longer spacers, depending on the specific linker-payload combination.[14]

Data Presentation: The Impact of PEG Spacers

The following tables summarize quantitative data from various studies, illustrating the effect of PEG spacer length on key properties of bioconjugates.

Hydrophilicity: LogD Values

The distribution coefficient (LogD) is a measure of a compound's lipophilicity at a specific pH. A lower LogD value indicates greater hydrophilicity. The following data is from a study on 68Ga-labeled NOTA-conjugated antagonistic analogs of Bombesin with varying mini-PEG spacer lengths.[1]

PEG Spacer LengthlogD at pH 7.4
PEG2-2.27 ± 0.07
PEG3-2.43 ± 0.08
PEG4-2.46 ± 0.09
PEG6-2.50 ± 0.09

Table 1: Comparison of logD values for bioconjugates with different PEG spacer lengths. Data suggests that hydrophilicity increases with PEG length.[1]

Drug-to-Antibody Ratio (DAR)

The following table, adapted from a book chapter on the use of uniform PEG compounds in ADC design, shows the influence of PEG spacer length on the average DAR for conjugates prepared via conjugation to cysteine residues.[14]

Linker-PayloadPEG Spacer LengthAverage DAR
Maleimide-MMADPEG42.5
Maleimide-MMADPEG65.0
Maleimide-MMADPEG84.8
Maleimide-MMADPEG123.7
Maleimide-MMADPEG243.0
Non-cleavable-payloadPEG2Similar to PEG4
Non-cleavable-payloadPEG4Similar to PEG2
Val-Cit-PABC-payloadPEG23.9
Val-Cit-PABC-payloadPEG82.4

Table 2: Influence of PEG spacer length on the average Drug-to-Antibody Ratio (DAR). This data highlights that the effect of PEG length on DAR can vary depending on the specific linker and payload. In some cases, a shorter PEG2 spacer can result in a higher DAR compared to a longer PEG8 spacer.[14]

Experimental Protocols

The following are detailed methodologies for key experiments related to the use and characterization of this compound conjugates.

Two-Step Protein Conjugation using this compound

This protocol describes the conjugation of an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing protein (Protein-SH).[13]

Materials:

  • This compound

  • Amine-containing protein (Protein-NH₂)

  • Sulfhydryl-containing protein (Protein-SH)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. Avoid buffers containing primary amines (e.g., Tris, glycine).[13]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column

Procedure:

  • Preparation of Protein-NH₂: Dissolve Protein-NH₂ in Conjugation Buffer to a concentration of 1-10 mg/mL.

  • Dissolution of Crosslinker: Immediately before use, dissolve this compound in a small amount of DMF or DMSO to a concentration of 10 mM.

  • Activation of Protein-NH₂: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the Protein-NH₂ solution. The final concentration of the organic solvent should be less than 10% to avoid protein precipitation.[13]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.[13]

  • Removal of Excess Crosslinker: Remove unreacted this compound using a desalting column equilibrated with Conjugation Buffer.

  • Conjugation to Protein-SH: Immediately add the sulfhydryl-containing Protein-SH to the desalted, maleimide-activated Protein-NH₂. The molar ratio should be optimized for the desired final product.

  • Final Incubation: Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Characterization: Analyze the conjugate by SDS-PAGE, mass spectrometry, and functional assays.

Determination of ADC Aggregation by Size-Exclusion Chromatography (SEC)

This protocol provides a method to assess the stability of an ADC by monitoring aggregation over time.[10][11]

Materials:

  • ADC conjugate

  • Human plasma (or other relevant biological matrix)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-Exclusion Chromatography (SEC) system with a suitable column

  • Fluorescence detector (if the ADC is fluorescently labeled)

Procedure:

  • Sample Preparation: Dilute the ADC to a final concentration of 0.5-1 mg/mL in human plasma and a control sample in PBS.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At various time points (e.g., 0, 24, 48, 72, 96, and 144 hours), withdraw an aliquot from each sample.[10]

  • SEC Analysis: Analyze the aliquots by SEC. The mobile phase should be a non-denaturing buffer, such as PBS.

  • Data Analysis: Monitor the chromatogram for the appearance of high molecular weight species (aggregates) and fragments. Integrate the peak areas corresponding to the monomer, aggregates, and fragments. Calculate the percentage of each species at each time point relative to the total peak area.[11]

Determination of logD by Shake-Flask Method

This protocol describes the "gold standard" shake-flask method for determining the logD of a bioconjugate.[7][15]

Materials:

  • Bioconjugate of interest

  • 1-Octanol (B28484)

  • Phosphate-buffered saline (PBS), pH 7.4

  • LC-MS system

Procedure:

  • Phase Saturation: Mix equal volumes of 1-octanol and PBS (pH 7.4) and shake vigorously for 24 hours to ensure mutual saturation of the two phases. Allow the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of the bioconjugate in PBS.

  • Partitioning: Add a known volume of the bioconjugate stock solution to a mixture of the pre-saturated 1-octanol and PBS.

  • Equilibration: Shake the mixture gently on a rotator for 1-2 hours to allow for partitioning of the analyte between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol (B41247) and aqueous phases.

  • Quantification: Carefully collect aliquots from both the 1-octanol and the PBS phases. Determine the concentration of the bioconjugate in each phase using a suitable analytical method, such as LC-MS.[15]

  • Calculation: Calculate the logD using the following formula: logD = log ( [Concentration in Octanol] / [Concentration in PBS] )

Visualization of Relevant Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the application of this compound in ADCs.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (this compound linked) Receptor Tumor Cell Surface Receptor (e.g., HER2) ADC->Receptor 1. Binding Internalization 2. Internalization (Endocytosis) Receptor->Internalization Lysosome 3. Lysosomal Trafficking and Degradation Internalization->Lysosome Payload 4. Payload Release Lysosome->Payload Target 5. Intracellular Target (e.g., DNA, Tubulin) Payload->Target Apoptosis 6. Cell Death (Apoptosis) Target->Apoptosis

Caption: General mechanism of action for an antibody-drug conjugate (ADC).[3][16][17]

Two_Step_Conjugation Protein_NH2 Protein with Primary Amines (e.g., Antibody) Activated_Protein Maleimide-Activated Protein Protein_NH2->Activated_Protein Step 1: Reaction with NHS Ester Crosslinker This compound Crosslinker->Activated_Protein Purification Purification (Desalting) Activated_Protein->Purification Protein_SH Protein with Sulfhydryl Groups (e.g., Drug-Linker) Final_Conjugate Final Bioconjugate (ADC) Protein_SH->Final_Conjugate Purification->Final_Conjugate Step 2: Reaction with Thiol

Caption: Workflow for a two-step bioconjugation using this compound.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_adc ADC Action HER2 HER2 Receptor Dimer HER2/HER3 Heterodimer HER2->Dimer Internalization Internalization & Payload Release HER2->Internalization HER3 HER3 Receptor HER3->Dimer PI3K PI3K Dimer->PI3K RAS RAS Dimer->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ADC Anti-HER2 ADC ADC->HER2 Binding

Caption: Simplified HER2 signaling pathway and the point of intervention for an anti-HER2 ADC.[2][18]

Conclusion

The PEG2 spacer in this compound, though short, plays a disproportionately significant role in the successful design and application of bioconjugates. Its ability to enhance hydrophilicity, modulate stability, and influence the drug-to-antibody ratio is critical for the development of effective and safe therapeutics, particularly in the competitive landscape of antibody-drug conjugates. A thorough understanding of the contributions of this spacer, supported by quantitative data and robust experimental protocols, is essential for researchers and drug development professionals seeking to optimize their bioconjugation strategies. The careful selection of not just the reactive ends, but also the spacer that connects them, is paramount in the rational design of next-generation biotherapeutics.

References

The Lynchpin of Next-Generation ADCs: A Technical Guide to Mal-amido-PEG2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is increasingly dominated by antibody-drug conjugates (ADCs), sophisticated biotherapeutics that deliver potent cytotoxic agents directly to tumor cells. The efficacy and safety of these "biological missiles" are critically dependent on the linker connecting the antibody to the payload. This technical guide provides an in-depth exploration of a pivotal linker, Mal-amido-PEG2-NHS ester, offering a comprehensive resource for researchers and developers in the ADC field.

Core Concepts: Understanding the this compound Linker

This compound is a heterobifunctional, non-cleavable linker designed for the precise construction of ADCs.[1][] Its structure is intelligently crafted with three key components:

  • N-Hydroxysuccinimide (NHS) Ester: This functional group provides reactivity towards primary amines, such as the ε-amino group of lysine (B10760008) residues on the surface of monoclonal antibodies.[3][][5] This reaction forms a stable amide bond, securely anchoring the linker to the antibody.[6]

  • Maleimide (B117702): This group exhibits high reactivity and selectivity for thiol (sulfhydryl) groups, most commonly found on cysteine residues.[7][] In ADC development, this allows for conjugation to native or engineered cysteine residues on the antibody or to a thiol-containing payload.[9] The Michael addition reaction between the maleimide and a thiol results in a stable thioether linkage.[7]

  • Polyethylene Glycol (PEG) Spacer (PEG2): The short, two-unit PEG chain serves multiple crucial functions. It enhances the hydrophilicity and solubility of the ADC, which can be beneficial when working with hydrophobic payloads.[10][][12] The PEG spacer also provides spatial separation between the antibody and the cytotoxic drug, which can help to maintain the antibody's binding affinity and reduce the potential for aggregation.[][13]

The combination of these three components in a single molecule provides a versatile and powerful tool for ADC development, enabling the creation of stable and effective bioconjugates.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of this compound and similar linkers in ADC development.

Table 1: Reaction Kinetics and Conditions for Conjugation
ParameterValueConditionsSource(s)
NHS Ester-Amine Reaction
Optimal pH7.2 - 8.5Phosphate, Borate, or Bicarbonate Buffer[6]
Reaction Time0.5 - 4 hoursRoom Temperature or 4°C[6]
Half-life of NHS Ester Hydrolysis4-5 hourspH 7.0, 0°C[6]
Half-life of NHS Ester Hydrolysis~10 minutespH 8.6, 4°C[6]
Maleimide-Thiol Reaction
Optimal pH6.5 - 7.5Aqueous Buffer[7][14]
Reaction Rate~1,000 times faster than with aminesNeutral pH[7]
Second-order rate constant (N-ethyl maleimide with cysteine)1.6 x 10³ M⁻¹s⁻¹pH 7.0, 22°C[15]
Table 2: Stability of Maleimide-Thiol Linkage
Linker TypeDeconjugation (%) after 7 daysConditionsSource(s)
N-aryl maleimides< 20%Thiol-containing buffer and serum, 37°C[15][16]
N-alkyl maleimides35 - 67%Thiol-containing buffer and serum, 37°C[15][16]

Note: While this compound is an N-alkyl maleimide, strategies like using N-aryl maleimides can enhance stability.

Table 3: Representative Drug-to-Antibody Ratios (DAR)
ADCConjugation StrategyAverage DARAnalytical MethodSource(s)
Trastuzumab Emtansine (T-DM1)Lysine3.5 - 3.6Mass Spectrometry[17]
Cysteine-conjugated ADCCysteineVariable (e.g., 0.08 for DAR2, 1.32 for DAR4)Hydrophobic Interaction Chromatography (HIC)[18]
Lysine-conjugated ADCLysine3.6 (glycosylated), 3.88 (deglycosylated)LC/MS[19]

Experimental Protocols

Detailed methodologies are crucial for reproducible ADC development. The following sections provide generalized protocols for key experiments.

Antibody-Drug Conjugation via Lysine Residues

This protocol outlines the conjugation of a drug-linker construct containing a maleimide group (for subsequent payload attachment) to an antibody via its lysine residues using the NHS ester moiety of a linker like this compound.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linker

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., Phosphate buffer, 50 mM, pH 8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.

  • Linker Preparation: Dissolve the this compound in a small volume of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add the linker stock solution to the antibody solution with gentle stirring. The molar ratio of linker to antibody will need to be optimized to achieve the desired Drug-to-Antibody Ratio (DAR), typically starting with a 5-10 fold molar excess of the linker.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes.

  • Purification: Purify the resulting antibody-linker conjugate from excess linker and quenching reagent using SEC or TFF. The buffer should be exchanged to one suitable for the subsequent thiol conjugation step (e.g., PBS, pH 7.2).

  • Characterization: Determine the linker-to-antibody ratio by UV-Vis spectroscopy or Mass Spectrometry.

Payload Conjugation to Thiol Groups

This protocol describes the conjugation of a thiol-containing cytotoxic payload to the maleimide group of the antibody-linker conjugate.

Materials:

  • Antibody-linker conjugate from the previous step.

  • Thiol-containing cytotoxic payload.

  • Reducing agent (if starting with interchain disulfides, e.g., TCEP).

  • Reaction Buffer (e.g., PBS with 1 mM EDTA, pH 7.2).

  • Quenching solution (e.g., N-acetylcysteine).

  • Purification system (e.g., SEC or TFF).

Procedure:

  • (Optional) Antibody Reduction: If conjugating to native interchain cysteines, partially reduce the antibody with a controlled amount of a reducing agent like TCEP to generate free thiols. This step requires careful optimization to control the number of available thiols.

  • Payload Preparation: Dissolve the thiol-containing payload in a suitable solvent (e.g., DMSO).

  • Conjugation Reaction:

    • Add the payload solution to the antibody-linker conjugate (or reduced antibody). A slight molar excess of the payload over available maleimide/thiol groups is typically used.

    • Incubate the reaction for 1-4 hours at room temperature.

  • Quenching: Add a quenching solution like N-acetylcysteine to react with any unreacted maleimide groups.

  • Purification: Purify the final ADC using SEC or TFF to remove unreacted payload and other small molecules.

  • Characterization: Characterize the final ADC for DAR, aggregation, and purity.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Several methods can be employed for its determination.[19][20]

3.3.1. UV-Visible Spectrophotometry

This is a relatively simple method for determining the average DAR.[]

Procedure:

  • Measure the absorbance of the ADC sample at two wavelengths: 280 nm (for the antibody) and a wavelength where the drug has maximum absorbance (λ_max_drug).

  • Measure the extinction coefficients (ε) of the antibody and the drug at both wavelengths.

  • Calculate the concentrations of the antibody and the drug using the Beer-Lambert law, correcting for the contribution of the drug's absorbance at 280 nm.

  • The DAR is the molar ratio of the drug concentration to the antibody concentration.

3.3.2. Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on the number of conjugated drugs, as each drug molecule increases the hydrophobicity of the antibody.[18][22]

Procedure:

  • Inject the ADC sample onto a HIC column.

  • Elute with a decreasing salt gradient.

  • Species with higher DARs will be more hydrophobic and will elute later.

  • The average DAR can be calculated from the peak areas of the different DAR species.

3.3.3. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a precise measurement of the mass of the different ADC species, allowing for accurate DAR determination.[17][19][22]

Procedure:

  • Separate the ADC species using reverse-phase or size-exclusion chromatography.

  • Analyze the eluent by mass spectrometry to determine the mass of each species.

  • The number of conjugated drugs can be calculated from the mass difference between the conjugated and unconjugated antibody.

  • The average DAR is calculated from the relative abundance of each species.

In Vitro Plasma Stability Assay

Assessing the stability of the linker in plasma is crucial to ensure the payload remains attached to the antibody in circulation.

Procedure:

  • Incubate the ADC in plasma (e.g., human or mouse) at 37°C over a time course (e.g., 0, 24, 48, 72 hours).

  • At each time point, capture the ADC from the plasma using an appropriate method (e.g., protein A/G beads).

  • Analyze the captured ADC by a DAR determination method (e.g., LC-MS or HIC) to quantify the amount of drug that has been released.

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate key processes in ADC development and function.

ADC Development Workflow

ADC_Development_Workflow cluster_0 Upstream cluster_1 Conjugation cluster_2 Characterization cluster_3 Downstream Antibody Production Antibody Production Conjugation Reaction Conjugation Reaction Antibody Production->Conjugation Reaction Linker-Payload Synthesis Linker-Payload Synthesis Linker-Payload Synthesis->Conjugation Reaction Purification Purification Conjugation Reaction->Purification DAR Analysis DAR Analysis Purification->DAR Analysis Stability Assays Stability Assays DAR Analysis->Stability Assays In Vitro Cytotoxicity In Vitro Cytotoxicity Stability Assays->In Vitro Cytotoxicity In Vivo Studies In Vivo Studies In Vitro Cytotoxicity->In Vivo Studies

Caption: A streamlined workflow for the development of Antibody-Drug Conjugates.

ADC Mechanism of Action

ADC_Mechanism_of_Action cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Intracellular Trafficking cluster_3 Payload Action ADC ADC in Circulation TumorCell Tumor Cell ADC->TumorCell Binding Antigen Target Antigen Endosome Endosome TumorCell->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Induces

Caption: The mechanism of action for a typical Antibody-Drug Conjugate.

Key Signaling Pathways Targeted by ADCs

ADC_Target_Pathways cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes HER2 HER2 Pathway Proliferation Cell Proliferation HER2->Proliferation WNT WNT Pathway Survival Cell Survival WNT->Survival PI3K_AKT PI3K/Akt/mTOR Pathway PI3K_AKT->Proliferation PI3K_AKT->Survival FGFR FGFR Pathway Angiogenesis Angiogenesis FGFR->Angiogenesis ADC_Target ADC Target Receptor ADC_Target->HER2 ADC_Target->WNT ADC_Target->PI3K_AKT ADC_Target->FGFR

Caption: Major signaling pathways frequently targeted in ADC therapy.[23][24]

Conclusion

This compound represents a cornerstone in the construction of modern ADCs. Its well-defined reactivity, coupled with the beneficial properties of the PEG spacer, allows for the creation of stable and effective conjugates. A thorough understanding of the principles outlined in this guide, from the fundamental chemistry to detailed experimental protocols and the broader context of ADC development, is essential for researchers aiming to innovate and advance this promising class of cancer therapeutics. The continued refinement of linkers like this compound will undoubtedly play a critical role in shaping the future of targeted cancer treatment.

References

The Architect's Toolkit: A Guide to Heterobifunctional Crosslinkers for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology and drug development, understanding and manipulating protein interactions is paramount. Heterobifunctional crosslinkers have emerged as indispensable chemical tools, acting as molecular architects to build bridges between proteins and other molecules with precision and control. This technical guide delves into the core principles of heterobifunctional crosslinkers, providing a comprehensive overview of their types, chemistries, and applications, complete with detailed experimental protocols and quantitative data to empower your research.

The Advantage of Asymmetry: Understanding Heterobifunctional Crosslinkers

Unlike their homobifunctional counterparts which possess two identical reactive groups, heterobifunctional crosslinkers feature two different reactive moieties.[1][2] This intrinsic asymmetry is their key advantage, enabling controlled, sequential, or two-step reactions.[3][4] This strategic approach minimizes the formation of unwanted polymers and self-conjugates, a common pitfall of single-step reactions with homobifunctional reagents.[4][5] This precision is critical in applications such as the construction of antibody-drug conjugates (ADCs), where a defined drug-to-antibody ratio is essential for therapeutic efficacy.[2]

Heterobifunctional crosslinkers are invaluable for a wide range of applications, including:

  • Studying protein-protein interactions: By covalently linking interacting proteins, these reagents can "capture" transient or weak interactions for identification and analysis.

  • Creating antibody-drug conjugates (ADCs): They are fundamental in linking potent cytotoxic drugs to monoclonal antibodies, targeting the drug specifically to cancer cells.

  • Immobilizing biomolecules: Proteins, enzymes, and antibodies can be attached to solid supports for use in biosensors, diagnostics, and purification assays.[6]

  • Photoaffinity labeling: Photoreactive crosslinkers allow for the light-induced, covalent capture of binding partners, even when the precise interacting residues are unknown.[2]

A Universe of Reactivity: Classifying Heterobifunctional Crosslinkers

The versatility of heterobifunctional crosslinkers stems from the diverse array of reactive groups they employ. These groups are designed to target specific functional moieties on proteins and other biomolecules. The most common classifications are based on the chemistries at each end of the crosslinker.

Amine-Reactive and Sulfhydryl-Reactive Crosslinkers

This is the most widely used class of heterobifunctional crosslinkers.[2] One end typically features an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines found on lysine (B10760008) residues and the N-terminus of proteins.[7][8] The other end contains a maleimide (B117702) group, which specifically and efficiently reacts with sulfhydryl (thiol) groups on cysteine residues.[7][8]

Amine-Reactive and Photoreactive Crosslinkers

These crosslinkers combine an amine-reactive group (like an NHS ester) with a photoreactive group, such as a diazirine or an aryl azide.[2][9] The amine-reactive end allows for the specific attachment to a protein. The photoreactive end remains inert until exposed to UV light, at which point it forms a highly reactive species that can non-selectively insert into C-H or N-H bonds of nearby molecules.[2][9]

Other Notable Classes

Other combinations of reactive groups exist to cater to specific experimental needs, including:

  • Carbonyl-reactive and Sulfhydryl-reactive: These linkers target aldehydes and ketones on one end and sulfhydryls on the other.

  • Sulfhydryl-reactive and Photoreactive: These are useful for attaching a photoreactive group to a specific cysteine residue.[2]

Quantitative Data for Informed Selection

The choice of a heterobifunctional crosslinker depends on several factors beyond its reactive groups. The length of the spacer arm, its water solubility, cleavability, and cell membrane permeability are critical parameters that can significantly impact the outcome of an experiment. The following table summarizes these properties for a selection of commonly used heterobifunctional crosslinkers.

CrosslinkerReactive GroupsSpacer Arm Length (Å)Water SolubleCleavableMembrane Permeable
SMCC NHS ester, Maleimide8.3NoNoYes[3]
Sulfo-SMCC Sulfo-NHS ester, Maleimide8.3Yes[1][5][7][10][11]NoNo[12]
MBS NHS ester, Maleimide7.3NoNoYes
Sulfo-MBS Sulfo-NHS ester, Maleimide7.3YesNoNo
GMBS NHS ester, Maleimide7.4[13]NoNoYes
Sulfo-GMBS Sulfo-NHS ester, Maleimide7.4YesNoNo
EMCS NHS ester, Maleimide9.4[13]NoNoYes
Sulfo-EMCS Sulfo-NHS ester, Maleimide9.4YesNoNo
LC-SPDP NHS ester, Pyridyldithiol15.7[13]NoYes (Disulfide)Yes
Sulfo-LC-SPDP Sulfo-NHS ester, Pyridyldithiol15.7YesYes (Disulfide)No
SDA (NHS-Diazirine) NHS ester, Diazirine3.9NoNoYes[9]
Sulfo-SDA Sulfo-NHS ester, Diazirine3.9YesNoNo
LC-SDA NHS ester, Diazirine12.5NoNoYes
Sulfo-LC-SDA Sulfo-NHS ester, Diazirine12.5YesNoNo
SDAD (NHS-SS-Diazirine) NHS ester, Diazirine12.5NoYes (Disulfide)Yes
Sulfo-SDAD Sulfo-NHS ester, Diazirine12.5YesYes (Disulfide)No

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed methodologies for common protein labeling experiments using heterobifunctional crosslinkers.

Two-Step Protein-Protein Conjugation using Sulfo-SMCC

This protocol outlines the conjugation of a protein with available primary amines (Protein A) to a protein with a free sulfhydryl group (Protein B).

Materials:

  • Protein A (in amine-free buffer, e.g., PBS, pH 7.2-7.5)

  • Protein B (with at least one free sulfhydryl group)

  • Sulfo-SMCC

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

  • Quenching solution (optional): 1 M Tris-HCl, pH 8.0 or cysteine solution

Procedure:

  • Preparation of Reagents:

    • Equilibrate the Sulfo-SMCC vial to room temperature before opening to prevent moisture condensation.[5]

    • Immediately before use, prepare a 10 mM stock solution of Sulfo-SMCC in the Reaction Buffer.[7]

  • Activation of Protein A:

    • Add a 10- to 50-fold molar excess of the Sulfo-SMCC stock solution to the Protein A solution.[8] The optimal molar ratio should be determined empirically.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[10]

  • Removal of Excess Crosslinker:

    • Remove the unreacted Sulfo-SMCC using a desalting column equilibrated with the Reaction Buffer. This step is crucial to prevent the maleimide group from reacting with any sulfhydryls on Protein A.

  • Preparation of Protein B:

    • Ensure Protein B has a free sulfhydryl group. If necessary, reduce disulfide bonds using a reducing agent like DTT or TCEP, followed by the removal of the reducing agent using a desalting column.

  • Conjugation of Protein A and Protein B:

    • Immediately combine the maleimide-activated Protein A with Protein B. The molar ratio of the two proteins should be optimized based on the desired final conjugate.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[3]

  • Quenching (Optional):

    • To stop the conjugation reaction, add a sulfhydryl-containing compound like cysteine to a final concentration several times higher than the sulfhydryl concentration on Protein B.

  • Purification of the Conjugate:

    • Purify the final protein-protein conjugate from unreacted proteins and byproducts using a suitable method such as size-exclusion chromatography.

Photoaffinity Labeling of Protein Interactions using an NHS-Diazirine Crosslinker

This protocol describes a two-step process to identify protein interaction partners using a photoreactive crosslinker.

Materials:

  • Purified "bait" protein (in amine-free buffer, e.g., PBS, pH 7.2-7.5)

  • Cell lysate or a solution containing the putative "prey" protein(s)

  • NHS-Diazirine crosslinker (e.g., SDA)

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column

  • UV lamp (330-370 nm)

Procedure:

  • Labeling of the Bait Protein:

    • Prepare a 10 mM stock solution of the NHS-diazirine crosslinker in anhydrous DMSO or DMF immediately before use.[14][15]

    • Add a 10- to 50-fold molar excess of the crosslinker solution to the purified bait protein.[15]

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[14][15]

    • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes.[14][15]

    • Remove the excess, unreacted crosslinker using a desalting column.[15]

  • Interaction and Crosslinking:

    • Add the diazirine-labeled bait protein to the cell lysate or prey protein solution.

    • Allow the proteins to interact for a time determined by the specific interaction being studied (e.g., 30-60 minutes).

    • Expose the sample to UV light (330-370 nm) for 5-15 minutes on ice to activate the diazirine group and induce crosslinking.[14][15][16] The optimal exposure time and distance from the UV source should be empirically determined.

  • Analysis of Crosslinked Products:

    • The crosslinked protein complexes can now be analyzed by various methods, such as SDS-PAGE, Western blotting, or mass spectrometry, to identify the interacting prey protein(s).

Visualizing the Molecular Architecture

Diagrams are powerful tools for understanding complex biological processes and experimental workflows. The following sections provide visualizations created using the Graphviz DOT language, adhering to the specified design constraints.

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

This workflow illustrates the two-step conjugation process for creating an ADC using an amine-to-sulfhydryl reactive heterobifunctional crosslinker.

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Drug Conjugation Antibody Antibody (with primary amines) Activated_Antibody Maleimide-Activated Antibody Antibody->Activated_Antibody + Crosslinker (pH 7.2-7.5) Crosslinker Heterobifunctional Crosslinker (NHS ester - Maleimide) Excess_Crosslinker Excess Crosslinker Activated_Antibody->Excess_Crosslinker Removal Purification1 Purified Activated Antibody Activated_Antibody->Purification1 Desalting Conjugation Conjugation Reaction (pH 6.5-7.5) Drug Drug Payload (with sulfhydryl group) ADC Antibody-Drug Conjugate (ADC) Conjugation->ADC

Workflow for ADC synthesis using a heterobifunctional crosslinker.
Simplified EGFR Signaling Pathway and Crosslinking Application

This diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway leading to the activation of the MAPK cascade. It also shows how a heterobifunctional crosslinker can be used to capture the interaction between key signaling proteins.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds pEGFR Phosphorylated EGFR EGFR->pEGFR Dimerization & Autophosphorylation Grb2 Grb2 pEGFR->Grb2 Recruits Crosslinker Crosslinker pEGFR->Crosslinker SOS SOS Grb2->SOS Activates Grb2->Crosslinker Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes

References

An In-depth Technical Guide to Mal-amido-PEG2-NHS Ester: Solubility and Stability for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Properties of Mal-amido-PEG2-NHS Ester

Section 1: Solubility Profile

Quantitative Solubility Data
Solvent/Buffer SystemReported SolubilityNotes
Dimethyl Sulfoxide (DMSO)100 mg/mL (282.24 mM)Requires sonication for complete dissolution. Hygroscopic DMSO can affect solubility.[15]
Aqueous Buffers~10 mMFor Mal-(PEG)n-NHS Esters. Solubility decreases with increasing salt concentration.[3][14] Not recommended for initial dissolution due to hydrolysis.[3][14]
Dimethylformamide (DMF)SolubleOften used as a solvent for initial stock solution preparation before dilution into aqueous buffers.[3][14]
WaterNot directly water-solubleInitial dissolution should be in an organic solvent like DMSO or DMF.[3][14]
Phosphate-Buffered Saline (PBS)PoorNot recommended for initial dissolution, especially at salt concentrations exceeding 50mM.[3][14]

Note: The quantitative solubility data for this compound in a wide range of organic solvents is not extensively published. The provided data is based on manufacturer information and related compounds. Researchers should empirically determine solubility for their specific applications.

Section 2: Stability and Handling

This compound is susceptible to degradation, primarily through hydrolysis of its two reactive moieties: the NHS ester and the maleimide (B117702) group. Proper storage and handling are crucial to maintain its reactivity.

Storage Recommendations:

  • Temperature: Store at -20°C for long-term storage.[3][14][16]

  • Moisture: Store under desiccated conditions as the compound is moisture-sensitive.[3][14]

  • Handling: Equilibrate the vial to room temperature before opening to prevent moisture condensation.[3][14] Prepare solutions immediately before use and do not store in solution.[3][14]

Stability of the NHS Ester

The NHS ester is highly susceptible to hydrolysis, a reaction that is significantly influenced by pH and temperature. Hydrolysis competes with the desired amidation reaction with primary amines.

The rate of NHS ester hydrolysis increases with increasing pH.[14][17]

pHTemperatureHalf-life of NHS Ester
7.00°C4-5 hours[1][18]
8.025°C1 hour[19][20]
8.64°C10 minutes[1][18][19][20]
9.0Not specifiedMinutes[21]

For optimal conjugation, a pH range of 7.2-8.5 is generally recommended as a compromise between amine reactivity and NHS ester stability.[22][23]

Stability of the Maleimide Group

The maleimide group is generally more stable than the NHS ester.[14] However, it can also undergo hydrolysis, particularly at higher pH values, which opens the maleimide ring and renders it unreactive towards thiols.[14] Additionally, the thioether bond formed after reaction with a thiol can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols.[1]

ConditionEffect on Maleimide Group/Thioether Linkage
pH > 7.5 Increased rate of maleimide ring hydrolysis.[14] Reaction with primary amines can also occur.[19][20]
pH 6.5 - 7.5 Optimal pH range for specific reaction with sulfhydryl groups.[14]
Presence of Thiols (e.g., Glutathione) Can lead to a retro-Michael reaction and thiol exchange of the formed thioether bond.[1]

Section 3: Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a general method to determine the equilibrium solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., phosphate (B84403) buffer, pH 7.4)

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • Syringe filters (0.22 µm, chemically inert)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed vial.

  • Equilibration: Agitate the vial using a thermostatic shaker at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Filtration: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a validated HPLC method. A standard curve of the compound should be prepared to accurately determine the concentration.

  • Reporting: Express the solubility in mg/mL or molarity (mol/L).

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Quantification A Add excess this compound to buffer B Agitate at constant temperature (24-48h) A->B Shake-Flask C Centrifuge to pellet undissolved solid B->C D Filter supernatant C->D E Analyze concentration by HPLC D->E

Caption: Workflow for determining aqueous solubility.

Protocol 2: Assessment of NHS Ester Hydrolysis Rate

This protocol describes a spectrophotometric method to determine the hydrolysis rate of the NHS ester group. The method is based on the release of N-hydroxysuccinimide (NHS), which absorbs light at 260-280 nm.[17][21]

Materials:

  • This compound

  • Amine-free buffer at the desired pH (e.g., phosphate buffer, pH 7.0, 8.0, 9.0)

  • 0.5-1.0 N NaOH

  • Spectrophotometer

Procedure:

  • Stock Solution: Prepare a stock solution of this compound in a dry, aprotic solvent (e.g., DMSO).

  • Reaction Setup: Dilute the stock solution into the amine-free buffer at the desired pH and temperature to a final concentration suitable for spectrophotometric analysis.

  • Initial Absorbance: Immediately measure the absorbance of the solution at 260 nm. This is the baseline reading.

  • Time-course Monitoring: Monitor the increase in absorbance at 260 nm over time at constant temperature.

  • Complete Hydrolysis: To determine the absorbance corresponding to 100% hydrolysis, add a small volume of 0.5-1.0 N NaOH to a separate aliquot of the reaction mixture to rapidly hydrolyze the NHS ester and immediately measure the absorbance at 260 nm.[21]

  • Data Analysis: Plot the absorbance at 260 nm versus time. The half-life (t½) of the NHS ester can be calculated from the pseudo-first-order rate constant of the hydrolysis reaction.

G A Prepare this compound solution in buffer B Measure initial absorbance at 260 nm A->B D Induce complete hydrolysis with NaOH A->D C Monitor absorbance increase over time B->C F Calculate hydrolysis rate and half-life C->F E Measure final absorbance D->E E->F

Caption: Workflow for NHS ester hydrolysis assay.

Protocol 3: Assessment of Maleimide-Thiol Conjugate Stability

This protocol uses reverse-phase HPLC (RP-HPLC) to monitor the stability of the thioether bond formed between the maleimide group of the linker and a thiol-containing molecule in the presence of a competing thiol like glutathione (B108866) (GSH).[1][14]

Materials:

  • Purified maleimide-thiol conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • L-Glutathione (reduced)

  • Quenching solution (e.g., 1% Trifluoroacetic acid - TFA)

  • RP-HPLC system with a C4 or C8 column

  • Mass spectrometer (optional, for identification of degradation products)

Procedure:

  • Sample Preparation: Prepare a stock solution of the conjugate (e.g., 1-2 mg/mL) in PBS, pH 7.4.

  • Incubation: To test for thiol exchange, add GSH to the conjugate solution to a final concentration of 1-5 mM. Incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the quenching solution.

  • HPLC Analysis: Analyze the samples by RP-HPLC. Monitor the peak corresponding to the intact conjugate.

  • Data Analysis: Calculate the percentage of intact conjugate remaining at each time point relative to the t=0 sample. Plot the percentage of intact conjugate versus time to determine the stability profile and half-life of the conjugate.

G A Prepare conjugate solution in PBS B Add competing thiol (GSH) and incubate at 37°C A->B C Take aliquots at different time points B->C D Quench reaction C->D E Analyze by RP-HPLC D->E F Quantify intact conjugate and determine stability E->F

Caption: Workflow for maleimide-thiol conjugate stability assay.

Section 4: Application in Antibody-Drug Conjugate (ADC) Development

This compound is a non-cleavable linker frequently used in the synthesis of ADCs.[12][24] In a typical two-step conjugation process, the NHS ester of the linker is first reacted with primary amines on the antibody. After purification, the maleimide group of the antibody-linker conjugate is then reacted with the thiol group of a cytotoxic payload.

Signaling Pathway of ADC Action

The efficacy of an ADC relies on its ability to be internalized by the target cancer cell and release its cytotoxic payload.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Surface Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Antibody Degradation & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis

Caption: Generalized signaling pathway of ADC internalization and payload release.[2][15][19][25][26]

This pathway illustrates the targeted delivery of the cytotoxic drug to the cancer cell, minimizing off-target toxicity. The stability of the linker, including the this compound, is crucial to ensure that the payload is not prematurely released in circulation.

Conclusion

A thorough understanding of the solubility and stability of this compound is essential for its effective use in bioconjugation. While the PEG spacer enhances its aqueous solubility, the compound is sensitive to moisture and requires careful handling and storage. The stability of its reactive NHS ester and maleimide groups is highly dependent on pH and temperature, which must be carefully controlled during conjugation reactions to maximize yield and ensure the integrity of the final product. The provided protocols and data serve as a valuable resource for researchers and drug development professionals working with this important crosslinker.

References

An In-depth Technical Guide to the Safety and Handling of Mal-amido-PEG2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling, storage, and application of Mal-amido-PEG2-NHS ester, a heterobifunctional crosslinker pivotal in bioconjugation and the development of antibody-drug conjugates (ADCs).

Chemical Identity and Properties

This compound is a versatile crosslinking reagent featuring a maleimide (B117702) group and an N-hydroxysuccinimide (NHS) ester, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1][2] The maleimide group selectively reacts with sulfhydryl (thiol) groups, while the NHS ester targets primary amines.[3] The PEG spacer enhances solubility in aqueous media, reduces steric hindrance, and improves the pharmacokinetic profile of the resulting conjugate.[][5]

PropertyValueSource
Chemical Name 2,5-dioxopyrrolidin-1-yl 3-(2-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)ethoxy)propanoate[6]
Synonyms Maleimide-PEG2-NHS Ester, Mal-NH-PEG2-NHS[6][7]
CAS Number 955094-26-5[1][2][6]
Molecular Formula C18H23N3O9[6][8]
Molecular Weight 425.39 g/mol [6][8]
Appearance Solid[6]
Solubility Soluble in DMSO.[6] Slightly soluble in Chloroform and Methanol.[]
Purity >98%[6] or >90% (with potential for slight degradation over time due to NHS ester instability)[8]

Safety and Handling

While specific toxicity data is limited, this compound and its reactive moieties (NHS esters and maleimides) are categorized as irritants.[][9] Adherence to standard laboratory safety protocols is essential.

Hazard Identification and Precautionary Statements:

PictogramSignal WordHazard StatementsPrecautionary Statements
Warning H315: Causes skin irritation.[9] H319: Causes serious eye irritation.[9] H335: May cause respiratory irritation.[9]Prevention: P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9] P264: Wash hands thoroughly after handling.[9] P271: Use only outdoors or in a well-ventilated area.[9] P280: Wear protective gloves/protective clothing/eye protection/face protection.[9] Response: P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9] P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[9] P362+P364: Take off contaminated clothing and wash it before reuse.[9] Storage: P405: Store locked up.[9] Disposal: P501: Dispose of contents/container in accordance with local regulations.[9]

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat is required.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood.[9]

First Aid Measures:

  • Skin Contact: Immediately wash with plenty of soap and water.[9]

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do.[9]

  • Inhalation: Move the person to fresh air.[9]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Equilibrate vial to room temperature before opening prep2 Work in a well-ventilated area (fume hood) prep1->prep2 prep3 Wear appropriate PPE: - Gloves - Goggles - Lab coat prep2->prep3 handle1 Weigh the required amount of this compound prep3->handle1 handle2 Dissolve immediately before use in anhydrous DMSO or DMF handle1->handle2 handle3 Add to reaction buffer (final organic solvent <10%) handle2->handle3 clean1 Quench any unreacted reagent handle3->clean1 clean2 Dispose of waste according to institutional and local regulations clean1->clean2 clean3 Wash hands thoroughly after handling clean2->clean3 G cluster_step1 Step 1: NHS Ester Reaction with Amine cluster_step2 Step 2: Maleimide Reaction with Thiol mol1 Antibody with Primary Amine (-NH2) intermediate Maleimide-Activated Antibody mol1->intermediate + Reagent (pH 7.0-9.0) reagent This compound purify1 Purification (Desalting Column) intermediate->purify1 final_product Antibody-Drug Conjugate (ADC) purify1->final_product Add Drug mol2 Thiol-Containing Drug (-SH) mol2->final_product + Maleimide-Activated Antibody (pH 6.5-7.5) purify2 Final Purification (e.g., SEC) final_product->purify2 G adc Antibody-Drug Conjugate (ADC) binding ADC binds to Tumor Cell Antigen adc->binding internalization Internalization via Endocytosis binding->internalization lysosome Trafficking to Lysosome internalization->lysosome degradation Antibody Degradation lysosome->degradation release Release of Drug-Linker Metabolite degradation->release cytotoxicity Cytotoxic Effect release->cytotoxicity apoptosis Tumor Cell Apoptosis cytotoxicity->apoptosis

References

Methodological & Application

Application Notes and Protocols for Creating Antibody-Drug Conjugates Using Mal-amido-PEG2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. This targeted approach aims to enhance efficacy while minimizing systemic toxicity. An ADC consists of three main components: a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the antibody to the payload. The choice of linker is critical as it influences the stability, solubility, and pharmacokinetic profile of the ADC.

This document provides a detailed protocol for the creation of ADCs using Mal-amido-PEG2-NHS ester, a heterobifunctional linker. This linker contains a maleimide (B117702) group that reacts with sulfhydryl groups (e.g., from reduced cysteine residues on the antibody) and an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine (B10760008) residues on the antibody). The inclusion of a two-unit polyethylene (B3416737) glycol (PEG2) spacer enhances the hydrophilicity of the linker, which can improve the solubility and stability of the resulting ADC.[][2][3][4][5]

Principle of Conjugation

The synthesis of an ADC using this compound typically involves a two-step process. First, the cytotoxic drug, which has been modified to contain a reactive thiol group, is conjugated to the maleimide end of the linker. In the second step, the NHS ester end of the drug-linker construct is reacted with primary amine groups on the antibody, primarily the ε-amino groups of lysine residues. This results in a stable amide bond, forming the final ADC. The overall workflow is depicted below.

ADC_Synthesis_Workflow cluster_0 Step 1: Drug-Linker Conjugation cluster_1 Step 2: Antibody Conjugation cluster_2 Step 3: Purification & Characterization Drug_SH Thiol-containing Cytotoxic Drug Drug_Linker Drug-Linker Intermediate Drug_SH->Drug_Linker Maleimide-Thiol Reaction (pH 6.5-7.5) Linker This compound Linker->Drug_Linker ADC Antibody-Drug Conjugate (ADC) Drug_Linker->ADC NHS Ester-Amine Reaction (pH 7.2-8.5) Antibody Monoclonal Antibody (mAb) Antibody->ADC Purification Purification (e.g., SEC, IEX) ADC->Purification Characterization Characterization (e.g., DAR, Stability) Purification->Characterization

Caption: General workflow for ADC synthesis using a heterobifunctional linker.

Data Presentation

The following tables summarize key quantitative data relevant to the synthesis and characterization of ADCs using this compound.

Table 1: Recommended Reaction Conditions

ParameterValueRationale
pH for Maleimide-Thiol Reaction 6.5 - 7.5Optimal for specific reaction of maleimide with sulfhydryls while minimizing hydrolysis of the maleimide group.[6][]
pH for NHS Ester-Amine Reaction 7.2 - 8.5Efficiently deprotonates primary amines for nucleophilic attack on the NHS ester, while managing the rate of NHS ester hydrolysis.[6][8][9]
Molar Ratio of Drug-Linker to Antibody 5:1 to 20:1This excess drives the conjugation reaction to achieve a desired Drug-to-Antibody Ratio (DAR). The optimal ratio should be determined empirically.[10]
Reaction Temperature 4°C to Room Temperature (25°C)Lower temperatures can be used for sensitive antibodies to minimize degradation, though reaction times may need to be extended.[6]
Reaction Time 1 - 4 hoursTypically sufficient for conjugation. Reaction progress can be monitored by analytical methods.[6]

Table 2: Characterization of ADCs

ParameterMethodTypical Results/Considerations
Drug-to-Antibody Ratio (DAR) UV-Vis Spectroscopy, RP-HPLC, HIC, Mass SpectrometryA typical DAR for lysine-conjugated ADCs is 2-4. Higher DARs can be achieved but may lead to aggregation and faster clearance.[5][11][12]
ADC Purity/Aggregates Size Exclusion Chromatography (SEC)Should be >95% monomeric. The PEG2 linker can help to reduce aggregation.[4][5]
In Vitro Stability Incubation in plasma followed by LC-MS analysisThe thioether and amide bonds formed are generally stable. Stability studies are crucial to assess premature drug release.[13][14][15]
Binding Affinity ELISA, Surface Plasmon Resonance (SPR)Conjugation should not significantly impact the antibody's binding affinity to its target antigen.
In Vitro Cytotoxicity Cell-based assaysThe ADC should demonstrate potent and specific killing of target cancer cells.

Experimental Protocols

Materials and Reagents
  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS), free of primary amines like Tris.

  • Thiol-modified cytotoxic drug.

  • This compound linker.

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Reaction buffers:

    • Phosphate (B84403) buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5) for the maleimide-thiol reaction.

    • Borate or phosphate buffer (e.g., 50 mM sodium borate, pH 8.0-8.5) for the NHS ester-amine reaction.

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification system and columns (e.g., SEC, IEX).

  • Analytical instruments (e.g., UV-Vis spectrophotometer, HPLC, mass spectrometer).

Protocol 1: Preparation of the Drug-Linker Intermediate

This protocol assumes the cytotoxic drug has a free thiol group for reaction with the maleimide group of the linker.

Drug_Linker_Prep Start Start Dissolve_Linker Dissolve Mal-amido-PEG2-NHS ester in anhydrous DMSO. Start->Dissolve_Linker Dissolve_Drug Dissolve thiol-modified drug in reaction buffer (pH 6.5-7.5). Start->Dissolve_Drug Mix Add linker solution to the drug solution. Dissolve_Linker->Mix Dissolve_Drug->Mix Incubate Incubate for 1-2 hours at room temperature. Mix->Incubate Purify Purify the drug-linker intermediate (e.g., by HPLC). Incubate->Purify End End Purify->End

Caption: Workflow for preparing the drug-linker intermediate.

  • Dissolve the Linker: Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10-20 mM.

  • Dissolve the Drug: Dissolve the thiol-modified cytotoxic drug in the maleimide-thiol reaction buffer (pH 6.5-7.5).

  • Reaction: Add a 1.1 to 1.5 molar excess of the dissolved linker to the drug solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Purification: Purify the resulting drug-linker intermediate using reverse-phase HPLC to remove unreacted drug and linker.

  • Characterization: Confirm the identity and purity of the drug-linker intermediate by mass spectrometry and HPLC.

Protocol 2: Conjugation of the Drug-Linker to the Antibody
  • Buffer Exchange: If necessary, exchange the antibody into the NHS ester-amine reaction buffer (pH 7.2-8.5) using a desalting column or dialysis. The antibody concentration should be between 1-10 mg/mL.

  • Prepare Drug-Linker Solution: Dissolve the purified drug-linker intermediate in a minimal amount of DMSO.

  • Conjugation Reaction: Add the desired molar excess (e.g., 5-20 fold) of the drug-linker solution to the antibody solution. The final concentration of the organic solvent (e.g., DMSO) should ideally be below 10% (v/v) to avoid antibody denaturation.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching reagent, such as Tris-HCl, to a final concentration of 20-50 mM. This will react with any remaining NHS esters. Incubate for 30 minutes at room temperature.

Protocol 3: Purification of the ADC
  • Removal of Unconjugated Species: Purify the ADC from unconjugated drug-linker and other small molecules using size exclusion chromatography (SEC) or tangential flow filtration (TFF).[12] The ADC should be eluted in a suitable formulation buffer (e.g., PBS).

  • Fractionation of DAR Species (Optional): If a more homogeneous ADC population is desired, further purification can be performed using techniques like ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) to separate species with different drug-to-antibody ratios.[16]

Protocol 4: Characterization of the Final ADC
  • Determine Protein Concentration: Measure the concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm.

  • Determine Drug-to-Antibody Ratio (DAR):

    • UV-Vis Spectroscopy: If the drug has a distinct absorbance peak, the DAR can be estimated by measuring the absorbance at 280 nm (for the antibody) and at the drug's maximum absorbance wavelength.

    • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs. The average DAR can be calculated from the peak areas.

    • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) of the intact or reduced ADC can provide a precise determination of the DAR and the distribution of drug-loaded species.

  • Analysis of Aggregates and Purity: Use size exclusion chromatography (SEC) to determine the percentage of monomeric ADC and to quantify any aggregates or fragments.

  • Functional Assays:

    • Antigen Binding: Perform an ELISA or SPR assay to confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen.

    • In Vitro Cytotoxicity: Conduct cell-based assays with a target-positive cell line to evaluate the potency and specificity of the ADC.

Signaling Pathways

The mechanism of action of an ADC typically involves the following signaling pathway leading to cell death:

ADC_MOA ADC_Extracellular ADC in Circulation Binding ADC binds to target antigen on cancer cell surface ADC_Extracellular->Binding Internalization Receptor-mediated endocytosis Binding->Internalization Lysosome Trafficking to lysosome Internalization->Lysosome Release Drug release (e.g., via linker cleavage or antibody degradation) Lysosome->Release Drug_Action Cytotoxic drug interacts with intracellular target (e.g., DNA, microtubules) Release->Drug_Action Apoptosis Induction of Apoptosis Drug_Action->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: Generalized mechanism of action for an antibody-drug conjugate.

Conclusion

The use of this compound provides a versatile and effective method for the synthesis of ADCs. The heterobifunctional nature of the linker allows for a controlled, stepwise conjugation process, while the PEG spacer can impart favorable physicochemical properties to the final conjugate. Careful optimization of reaction conditions and thorough characterization are essential to produce a safe and effective ADC therapeutic. The protocols provided herein serve as a comprehensive guide for researchers in the field of targeted drug delivery.

References

Application Notes: Fluorescent Dye Conjugation to Peptides with Mal-amido-PEG2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Principle

Fluorescently labeled peptides are indispensable tools in biomedical research, enabling sensitive detection and visualization in applications such as fluorescence microscopy, flow cytometry, and FRET-based assays.[1][2] This document provides a detailed protocol for the covalent conjugation of a fluorescent dye to a peptide using the heterobifunctional crosslinker, Mal-amido-PEG2-NHS ester.

This crosslinker contains two distinct reactive moieties:

  • An N-hydroxysuccinimide (NHS) ester , which reacts with primary amines (e.g., the N-terminus of a peptide or the side chain of a lysine (B10760008) residue) to form a stable amide bond.[3][4]

  • A maleimide (B117702) group , which reacts specifically with sulfhydryl (thiol) groups (e.g., the side chain of a cysteine residue) via a Michael addition reaction to form a stable thioether bond.[5][6]

The short polyethylene (B3416737) glycol (PEG2) spacer enhances the hydrophilicity of the resulting conjugate and provides spatial separation between the peptide and the dye, which can help preserve the peptide's biological activity. The two-step protocol described ensures site-specific labeling and high purity of the final conjugate. First, an amine-containing fluorescent dye is reacted with the NHS ester. Second, the resulting maleimide-activated dye is conjugated to a thiol-containing peptide.

Reaction Chemistry Overview

The conjugation process occurs in two sequential reactions. The first reaction involves the acylation of a primary amine on the fluorescent dye by the NHS ester. The second is the Michael addition of a peptide's thiol group to the maleimide ring of the dye-linker conjugate.

G cluster_0 Step 1: Dye Activation (Amine-NHS Ester Reaction) cluster_1 Step 2: Peptide Conjugation (Thiol-Maleimide Reaction) Dye Fluorescent Dye (with primary amine) ActivatedDye Maleimide-Activated Dye Dye->ActivatedDye + Linker (pH 8.0-9.0) Linker This compound Linker->ActivatedDye NHS_leaving NHS (byproduct) ActivatedDye->NHS_leaving releases ActivatedDye_c1 Maleimide-Activated Dye Peptide Peptide (with Cysteine thiol) FinalProduct Fluorescently Labeled Peptide (Stable Thioether Bond) Peptide->FinalProduct ActivatedDye_c1->FinalProduct + Peptide (pH 6.5-7.5)

Caption: Two-step conjugation chemistry using this compound.

Materials and Reagents

  • Peptide: Peptide of interest containing a single cysteine residue for site-specific labeling.

  • Fluorescent Dye: Amine-functionalized fluorescent dye (e.g., Alexa Fluor™, DyLight™, FITC amine).

  • Crosslinker: this compound.

  • Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).[7][8]

  • Reaction Buffers:

    • Amine Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate buffer, pH 8.3-8.5.[7][8] (Note: Avoid buffers containing primary amines like Tris).[4][8]

    • Thiol Reaction Buffer: 0.1 M Phosphate buffer (e.g., PBS) with 1-5 mM EDTA, pH 6.5-7.5.[6]

  • Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) to reduce any disulfide bonds in the peptide sample.[9]

  • Quenching Reagent: Tris-HCl or Glycine.

  • Purification System: High-Performance Liquid Chromatography (HPLC) or Size-Exclusion Chromatography (e.g., Sephadex G-25 or LH-20 columns).[][11]

Experimental Workflow

The overall experimental process involves dye activation, conjugation to the peptide, and final purification and analysis of the product.

G Overall Experimental Workflow reagents Prepare Reagents (Dye, Linker, Peptide, Buffers) step1 Step 1: Activate Dye React Amine-Dye with This compound reagents->step1 purify1 Intermediate Purification (Optional) Remove excess linker via HPLC or solid-phase extraction step1->purify1 Recommended step2 Step 2: Conjugate to Peptide React Maleimide-Activated Dye with Thiol-Peptide step1->step2 If not purifying purify1->step2 quench Quench Reaction (Optional, e.g., with free thiol) step2->quench purify2 Final Purification Separate labeled peptide from free dye and unlabeled peptide (e.g., RP-HPLC) quench->purify2 analyze Analysis & Characterization (Mass Spectrometry, HPLC Purity, Fluorescence Spectroscopy) purify2->analyze final_product Store Final Conjugate (-20°C or -80°C, protected from light) analyze->final_product

Caption: Workflow for peptide-dye conjugation.

Detailed Experimental Protocol

This protocol is designed for a two-step conjugation to ensure specificity.

Step 1: Activation of Fluorescent Dye with this compound
  • Reagent Preparation:

    • Allow all reagents to equilibrate to room temperature before opening vials.

    • Dissolve the amine-containing fluorescent dye in anhydrous DMSO or DMF to a final concentration of 10 mg/mL.[12]

    • Dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use. NHS esters are moisture-sensitive.[13]

  • Reaction:

    • In a microfuge tube, combine the fluorescent dye and the this compound. A 1.5 to 5-fold molar excess of the linker over the dye is recommended to drive the reaction.

    • Add amine-reaction buffer (0.1 M Sodium Bicarbonate, pH 8.3) to the mixture. The final concentration of organic solvent (DMSO/DMF) should ideally be less than 10%.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Intermediate Purification (Optional but Recommended):

    • The resulting maleimide-activated dye can be purified from excess crosslinker using reverse-phase HPLC. This step improves the efficiency and purity of the subsequent peptide conjugation.

Step 2: Conjugation of Maleimide-Activated Dye to Thiol-Peptide
  • Peptide Preparation:

    • Dissolve the cysteine-containing peptide in degassed Thiol Reaction Buffer (e.g., PBS, pH 7.0-7.5).[9] The peptide concentration should typically be between 1-10 mg/mL.

    • If the peptide may have formed disulfide dimers, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfide bonds.[9] Do not use DTT or β-mercaptoethanol as they contain free thiols that will compete in the reaction.

  • Conjugation Reaction:

    • Add the maleimide-activated dye solution (from Step 1) to the peptide solution. A 10 to 20-fold molar excess of the activated dye to the peptide is a good starting point for optimization.[9]

    • Flush the reaction vial with an inert gas (nitrogen or argon) to minimize oxidation of the thiol groups.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[14]

  • Quenching (Optional):

    • The reaction can be stopped by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to consume any unreacted maleimide-activated dye.

Step 3: Purification and Characterization
  • Purification:

    • Purify the final fluorescently labeled peptide from excess dye and unlabeled peptide using reverse-phase HPLC. This is the most effective method for achieving high purity.[]

    • Alternatively, size-exclusion chromatography (e.g., Sephadex LH-20 or G-25) can be used for separation.[11]

  • Characterization:

    • Purity Analysis: Assess the purity of the final product by analytical HPLC.

    • Mass Verification: Confirm the successful conjugation and determine the molecular weight of the labeled peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[]

    • Quantification: Determine the concentration of the labeled peptide and the degree of labeling using UV-Vis spectrophotometry by measuring the absorbance of the peptide (e.g., at 280 nm) and the dye at its specific maximum absorbance wavelength (λmax).

Data Presentation: Typical Reaction Parameters

The following tables summarize typical quantitative parameters and conditions for the conjugation reactions.

Table 1: NHS Ester-Amine Reaction Conditions (Dye Activation)

Parameter Recommended Value Reference
Molar Ratio (Linker:Dye) 1.5:1 to 5:1 General Practice
pH 8.0 - 9.0 [3][4]
Buffer System 0.1 M Sodium Bicarbonate/Phosphate [7][8]
Temperature Room Temperature (20-25°C)
Reaction Time 1 - 2 hours

| Solvent | Anhydrous DMSO or DMF |[7] |

Table 2: Maleimide-Thiol Reaction Conditions (Peptide Conjugation)

Parameter Recommended Value Reference
Molar Ratio (Dye-Linker:Peptide) 10:1 to 20:1 [15]
pH 6.5 - 7.5 [6]
Buffer System 0.1 M Phosphate (PBS) + EDTA
Temperature 4°C to Room Temperature [9][14]
Reaction Time 2 hours to Overnight [9]

| Atmosphere | Inert (Nitrogen or Argon) | |

Table 3: Expected Outcomes

Metric Typical Result Reference
Labeling Efficiency > 80% []
Final Purity (Post-HPLC) > 95% []

| Stability of Linkage | High (Stable Amide and Thioether bonds) |[3][5] |

Applications of Labeled Peptides

Peptides labeled using this method are suitable for a wide range of biological applications:

  • Molecular Imaging: Tracking peptides in real-time to study intracellular movement, endocytosis, and biodistribution.[16]

  • Receptor Binding Assays: Quantifying receptor-ligand interactions on cell surfaces using flow cytometry.[1]

  • Enzyme Activity Assays: Designing FRET-based peptide substrates to monitor protease or kinase activity.[2][17]

  • Structural Biology: Studying protein-peptide interactions and conformational changes.[16]

  • Diagnostics: Developing targeted probes for the detection of disease biomarkers.[][18]

References

Application Notes: Cell Surface Modification Using Mal-amido-PEG2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-amido-PEG2-NHS ester is a heterobifunctional crosslinker designed for the covalent conjugation of amine- and sulfhydryl-containing molecules.[1] This reagent is particularly valuable for cell surface modification due to its two distinct reactive groups separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The N-hydroxysuccinimide (NHS) ester targets primary amines, which are abundant on cell surface proteins (e.g., at the N-terminus or on lysine (B10760008) side chains), forming stable amide bonds.[2][3] The maleimide (B117702) group specifically reacts with sulfhydryl (thiol) groups, found in cysteine residues, to form a stable thioether bond.[4][5]

The PEG spacer enhances the solubility of the crosslinker in aqueous buffers and can reduce non-specific binding.[6][7] This two-step conjugation strategy allows for controlled, site-specific attachment of various molecules—such as peptides, small molecule drugs, or reporter molecules—to the surface of living cells.[8][9] Applications are widespread, including targeted drug delivery, cell-based assays, and fundamental research into cellular interactions.[6][10]

Principle of Reaction

The modification process is typically performed in a two-step manner to ensure specificity and control over the conjugation.

  • Activation of Cell Surface: The NHS ester end of the Mal-amido-PEG2-NHS reagent is reacted with primary amines on the cell surface. This reaction is most efficient at a pH of 7.2 to 8.5.[1][2]

  • Conjugation of Thiol-Containing Molecule: After removing the excess crosslinker, the maleimide-activated cells are incubated with the molecule of interest that contains a free sulfhydryl group. The maleimide group reacts specifically with the sulfhydryl at a pH of 6.5-7.5 to form a stable covalent bond.[1][4]

G cluster_0 Step 1: Cell Surface Activation cluster_1 Step 2: Conjugation of Molecule of Interest Cell Cell with Surface Amines (-NH2) Linker This compound ActivatedCell Maleimide-Activated Cell Surface ModifiedCell Surface-Modified Cell ActivatedCell->ModifiedCell pH 6.5 - 7.5 (Thiol Reaction) NHS_byproduct NHS (byproduct) ThiolMolecule Thiol-Containing Molecule (-SH) (e.g., Peptide, Drug) ThiolMolecule->ModifiedCell

Materials and Reagent Preparation

Proper preparation of reagents and buffers is critical for successful conjugation. NHS esters are moisture-sensitive and should be equilibrated to room temperature before opening to prevent condensation.[1]

Reagent / Buffer Composition Preparation Notes
This compound Stock 10 mM in anhydrous DMSODissolve the required amount immediately before use. Store the solid reagent desiccated at -20°C.[1]
PBS (Phosphate-Buffered Saline) 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4Standard formulation, adjust to required pH.
Activation Buffer PBS, pH 7.5Use an amine-free buffer. Do not use Tris (TBS) as it contains primary amines that will compete in the reaction.[2]
Conjugation Buffer PBS, pH 7.0Adding 1-5 mM EDTA is recommended to prevent disulfide bond formation by chelating divalent metals.[1]
Quenching Solution 1 M Tris-HCl, pH 8.0 or 1 M GlycineTo stop the NHS-ester reaction.
Cell Culture Medium As required for the specific cell lineFor cell washing and maintenance.
Thiol-Containing Molecule Varies by experimentDissolve in Conjugation Buffer. If the molecule has disulfide bonds, it may require reduction with a reagent like TCEP prior to use.[11]

Experimental Protocols

Protocol 1: Two-Step Modification of Cell Surfaces

This protocol details the steps to first activate the cell surface with the crosslinker and then conjugate a thiol-containing molecule.

G A 1. Cell Preparation Harvest and wash cells. Resuspend in Activation Buffer. B 2. Cell Surface Activation Add this compound. Incubate for 30 min at RT. A->B C 3. Quench & Wash Add Quenching Solution. Wash cells 2-3 times with cold PBS. B->C D 4. Conjugation Resuspend activated cells in Conjugation Buffer. Add thiol-containing molecule. C->D E 5. Incubation Incubate for 1-2 hours at RT. D->E F 6. Final Wash Wash cells to remove excess molecule. Resuspend for analysis. E->F G 7. Analysis Proceed to viability and labeling efficiency assays. F->G

Methodology:

  • Cell Preparation:

    • Harvest cells and count them.

    • Wash the cells twice with ice-cold PBS (pH 7.5) by centrifuging at 300 x g for 5 minutes.

    • Resuspend the cell pellet in Activation Buffer (PBS, pH 7.5) at a concentration of 1-5 x 10^6 cells/mL.

  • Cell Surface Activation:

    • Add the 10 mM this compound stock solution to the cell suspension to achieve a final concentration of 0.1-1 mM. Note: The optimal concentration should be determined empirically for each cell type and application.

    • Incubate for 30 minutes at room temperature with gentle mixing.[1]

  • Quenching and Washing:

    • Stop the reaction by adding Quenching Solution to a final concentration of 50 mM.

    • Wash the cells three times with ice-cold Conjugation Buffer (PBS, pH 7.0) to remove excess crosslinker and quenching reagent.

  • Conjugation of Thiol-Containing Molecule:

    • Resuspend the maleimide-activated cell pellet in Conjugation Buffer.

    • Add the thiol-containing molecule of interest at a molar excess (typically 10- to 20-fold over the estimated number of surface maleimide groups).[11]

    • Incubate for 1-2 hours at room temperature or 2 hours at 4°C with gentle mixing.[1]

  • Final Wash and Analysis:

    • Wash the cells twice with PBS or cell culture medium to remove unreacted molecules.

    • The surface-modified cells are now ready for downstream applications and analysis.

Protocol 2: Assessment of Cell Viability via MTT Assay

It is crucial to assess cell health post-modification, as the chemical process can affect viability.[12][13] The MTT assay measures the metabolic activity of cells.[14]

Methodology:

  • Cell Seeding: Seed both modified and unmodified (control) cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate under standard culture conditions for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of DMSO or other solubilizing agent to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the untreated control cells:

    • Viability (%) = (Absorbance of Modified Cells / Absorbance of Control Cells) x 100

Protocol 3: Quantification of Surface Labeling by Flow Cytometry

If the conjugated molecule is fluorescent or can be detected by a fluorescent secondary probe (e.g., a biotinylated peptide followed by fluorescent streptavidin), flow cytometry can quantify the labeling efficiency.[15][16]

Methodology:

  • Sample Preparation: Prepare a single-cell suspension of modified and unmodified (control) cells at a concentration of 1 x 10^6 cells/mL in FACS buffer (PBS with 1% BSA).

  • Secondary Staining (if applicable): If the conjugated molecule is not directly fluorescent but is tagged (e.g., with biotin), incubate the cells with a fluorescent secondary reagent (e.g., FITC-Streptavidin) for 30 minutes on ice, protected from light.

  • Washing: Wash the cells twice with FACS buffer.

  • Data Acquisition: Resuspend the cells in 500 µL of FACS buffer and analyze them on a flow cytometer, acquiring at least 10,000 events per sample.

  • Analysis: Gate on the live cell population and compare the mean fluorescence intensity (MFI) of the modified cells to the control cells to determine the extent of labeling.

Data Presentation and Interpretation

Quantitative data should be collected to optimize and validate the modification process.

Table 1: Example Optimization of Labeling Efficiency
Linker Concentration (mM) Mean Fluorescence Intensity (MFI) Labeling Efficiency (%)
0 (Control)500%
0.185040%
0.5180085%
1.02100100% (Normalized)

Labeling efficiency can be expressed relative to the maximum MFI achieved in the optimization experiment.[16]

Table 2: Example Cell Viability Data
Treatment Group Linker Concentration (mM) Cell Viability (%)
Unmodified Control0100%
Modified Cells0.198% ± 2.5%
Modified Cells0.592% ± 3.1%
Modified Cells1.081% ± 4.0%

Data presented as mean ± standard deviation. A significant decrease in viability at higher concentrations may necessitate using a lower linker concentration.[13][15]

Troubleshooting and Optimization

G Start Problem Observed LowLabel Low Labeling Efficiency Start->LowLabel LowVia Low Cell Viability Start->LowVia

References

Application Notes and Protocols for Mal-amido-PEG2-NHS Ester in Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Molar Excess Calculation and Experimental Procedures

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mal-amido-PEG2-NHS ester is a heterobifunctional crosslinker that enables the conjugation of two different biomolecules, typically proteins, through amine and thiol groups.[1][2][3][4][5][6] This linker contains an N-hydroxysuccinimide (NHS) ester reactive group and a maleimide (B117702) reactive group, separated by a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The NHS ester reacts with primary amines (-NH2), commonly found on the side chains of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[7][8][9][10] The maleimide group specifically reacts with sulfhydryl (thiol, -SH) groups, present on cysteine residues, to form a stable thioether bond.[11][12][13][14] The PEG spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers.[2][3][4][6]

The sequential nature of the two reactions allows for controlled, specific conjugation. Typically, the NHS ester is first reacted with the amine-containing protein, followed by purification to remove excess crosslinker. The maleimide-activated protein is then reacted with a thiol-containing molecule.[15]

A critical parameter for successful and reproducible protein labeling is the molar excess of the this compound relative to the protein. An insufficient molar excess will result in a low degree of labeling, while an excessive amount can lead to protein precipitation, loss of biological activity, or undesirable side reactions.[16] This document provides detailed protocols and guidance for calculating the optimal molar excess of this compound for protein labeling.

Principles of the Two-Step Labeling Reaction

The labeling process involves two distinct chemical reactions:

  • Amine Modification (NHS Ester Reaction): The NHS ester reacts with primary amines on the first protein (Protein-NH2) in a neutral to slightly basic buffer (pH 7.2-8.5) to form a stable amide linkage.[7][9] This step results in a maleimide-activated protein.

  • Thiol Conjugation (Maleimide Reaction): The maleimide group on the activated protein then reacts with a free sulfhydryl group on a second molecule (Molecule-SH) in a slightly acidic to neutral buffer (pH 6.5-7.5) to form a stable thioether bond.[13][15]

G cluster_step1 Step 1: Amine Modification (NHS Ester Reaction) cluster_step2 Step 2: Thiol Conjugation (Maleimide Reaction) Protein1_NH2 Protein-NH2 (Lysine Residue) Linker_NHS This compound Activated_Protein Maleimide-Activated Protein Molecule_SH Molecule-SH (Cysteine Residue) Conjugate Final Conjugate

Diagram 1: Two-step protein labeling workflow.

Molar Excess Calculation

Optimizing the molar ratio of the crosslinker to the protein is crucial for controlling the degree of labeling. The ideal molar excess depends on several factors, including protein concentration, the number of accessible primary amines, and the desired level of modification.[16][17]

General Recommendations for Molar Excess

The following table provides starting recommendations for the molar excess of this compound to be used in the initial amine modification step. These ratios should be empirically optimized for each specific protein and application.

Protein ConcentrationRecommended Starting Molar Excess (Linker:Protein)Rationale
> 5 mg/mL5-10 foldHigher protein concentrations generally lead to more efficient labeling, requiring a lower molar excess.[16]
1-5 mg/mL10-20 foldThis is a common concentration range for antibody labeling.[16]
< 1 mg/mL20-50 foldA higher excess is necessary to compensate for the slower reaction kinetics at lower protein concentrations.[16][18][19]
Calculation Example

To calculate the amount of this compound required for a labeling reaction, follow these steps:

  • Calculate the moles of the protein:

    • Moles of Protein = Mass of Protein (g) / Molecular Weight of Protein ( g/mol )

  • Determine the moles of the linker needed based on the desired molar excess:

    • Moles of Linker = Moles of Protein × Desired Molar Excess

  • Calculate the mass of the linker to be added:

    • Mass of Linker (g) = Moles of Linker × Molecular Weight of Linker ( g/mol )

Example: To label 2 mg of an antibody (IgG, MW ≈ 150,000 g/mol ) at a concentration of 2 mg/mL with a 20-fold molar excess of this compound (MW ≈ 425.39 g/mol ).

  • Moles of IgG:

    • (0.002 g) / (150,000 g/mol ) = 1.33 × 10⁻⁸ mol

  • Moles of Linker:

    • (1.33 × 10⁻⁸ mol) × 20 = 2.66 × 10⁻⁷ mol

  • Mass of Linker:

    • (2.66 × 10⁻⁷ mol) × (425.39 g/mol ) = 1.13 × 10⁻⁴ g = 0.113 mg

Experimental Protocols

Materials and Reagents
  • Protein to be labeled (Protein-NH2)

  • Molecule to be conjugated (Molecule-SH)

  • This compound

  • Reaction Buffer (Amine Modification): 0.1 M phosphate (B84403) buffer with 0.15 M NaCl, pH 7.2-7.5. Avoid buffers containing primary amines like Tris.[10][20]

  • Conjugation Buffer (Thiol Reaction): 0.1 M phosphate buffer with 0.15 M NaCl and 1-5 mM EDTA, pH 6.5-7.0.[20]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Desalting columns or dialysis equipment for buffer exchange and purification.

Protocol 1: Maleimide-Activation of Protein-NH2

This protocol describes the first step of the conjugation: reacting the this compound with the amine-containing protein.

  • Protein Preparation:

    • Dissolve the Protein-NH2 in the Reaction Buffer to a final concentration of 1-10 mg/mL.[7][13]

    • If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.[10]

  • Crosslinker Preparation:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[10][15]

    • Immediately before use, prepare a stock solution of the crosslinker (e.g., 10 mM) in anhydrous DMSO or DMF.[8] The NHS ester is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.[8][10]

  • Reaction of Crosslinker with Protein-NH2:

    • Add the calculated volume of the crosslinker stock solution to the protein solution to achieve the desired molar excess. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[10][15]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[8][15]

  • Removal of Excess Crosslinker:

    • Immediately after incubation, remove the non-reacted this compound using a desalting column equilibrated with the Conjugation Buffer.[15][20] This step is crucial to prevent the quenching of the maleimide groups in the next step.

G A Prepare Protein-NH2 in Reaction Buffer C Add Crosslinker to Protein Solution A->C B Prepare Crosslinker Stock Solution B->C D Incubate (30-60 min RT or 2h on ice) C->D E Remove Excess Crosslinker (Desalting Column) D->E F Maleimide-Activated Protein E->F

Diagram 2: Workflow for maleimide-activation of a protein.
Protocol 2: Conjugation of Maleimide-Activated Protein with a Thiol-Containing Molecule

This protocol describes the second step: reacting the purified maleimide-activated protein with a molecule containing a free sulfhydryl group.

  • Preparation of the Thiol-Containing Molecule (Molecule-SH):

    • Dissolve the Molecule-SH in the Conjugation Buffer.

    • If the Molecule-SH contains disulfide bonds, these must be reduced to generate free thiols. This can be achieved by incubating with a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for 20-30 minutes at room temperature.[13] If DTT is used, it must be removed prior to conjugation. The reaction should be performed in a degassed buffer to prevent re-oxidation of thiols.[12][13]

  • Conjugation Reaction:

    • Add the Molecule-SH to the purified maleimide-activated protein. A 1.5 to 2-fold molar excess of the thiol-containing molecule over the maleimide-activated protein is a good starting point.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent label.[12]

  • Quenching the Reaction (Optional):

    • To quench any unreacted maleimide groups, a small molecule thiol such as cysteine or 2-mercaptoethanol (B42355) can be added to the reaction mixture.

  • Purification of the Final Conjugate:

    • Purify the final protein conjugate from unreacted molecules and byproducts using an appropriate method such as size exclusion chromatography (gel filtration), dialysis, or affinity chromatography.

Data Analysis: Determining the Degree of Labeling (DOL)

The degree of labeling, which is the average number of linker molecules conjugated to each protein molecule, can be determined using spectrophotometry if the label has a distinct absorbance spectrum.

  • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength (λmax) of the attached label.

  • Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the label at 280 nm.

  • Calculate the concentration of the label.

  • The DOL is the molar ratio of the label to the protein.

Formula for DOL:

DOL = (A_max × M_protein) / ((A_280 - (A_max × CF)) × ε_label)

Where:

  • A_max = Absorbance of the conjugate at the λmax of the label

  • A_280 = Absorbance of the conjugate at 280 nm

  • M_protein = Molecular weight of the protein ( g/mol )

  • ε_label = Molar extinction coefficient of the label at λmax (M⁻¹cm⁻¹)

  • CF = Correction factor (A_280 of the pure label / A_max of the pure label)

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Hydrolysis of NHS ester.Prepare the crosslinker solution immediately before use in an anhydrous solvent.[19]
Buffer contains primary amines.Use an amine-free buffer like PBS for the NHS ester reaction.[10][20]
Insufficient molar excess of the crosslinker.Increase the molar excess of the this compound, especially for dilute protein solutions.[19]
Inaccessible amine or thiol groups.Consider denaturing and refolding the protein, or using a linker with a longer spacer arm.
Protein Precipitation Excessive labeling.Reduce the molar excess of the crosslinker.[20]
Inappropriate buffer conditions.Optimize the buffer pH and ionic strength.
Loss of Protein Activity Modification of critical residues.Reduce the molar excess of the crosslinker to minimize labeling.[20] Consider site-specific conjugation methods.

References

Two-Step Conjugation Protocol Using Mal-amido-PEG2-NHS Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mal-amido-PEG2-NHS ester is a heterobifunctional crosslinker that enables the covalent conjugation of two different biomolecules in a sequential, two-step process. This linker contains two reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The NHS ester reacts with primary amines (-NH2), commonly found on lysine (B10760008) residues of proteins and antibodies, to form stable amide bonds. The maleimide group reacts specifically with sulfhydryl (thiol, -SH) groups, typically found on cysteine residues, to form a stable thioether bond.

The two-step nature of this conjugation strategy offers a high degree of control over the final conjugate, minimizing the formation of unwanted homodimers. The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous buffers and can reduce steric hindrance. This application note provides detailed protocols for the use of this compound in three key applications: antibody-drug conjugation, fluorescent labeling of proteins, and functionalization of nanoparticles.

Applications

Antibody-Drug Conjugation (ADC)

Antibody-drug conjugates are a powerful class of therapeutics that combine the targeting specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. The this compound is widely used to link antibodies to thiol-containing drug payloads.

Mechanism of Action of a HER2-Targeted ADC:

An antibody targeting the HER2 receptor on cancer cells can be conjugated to a cytotoxic drug. Upon binding to the HER2 receptor, the ADC is internalized by the cancer cell.[1][2] Inside the cell, the linker can be cleaved, releasing the cytotoxic payload, which then induces cell death, for example, by disrupting microtubules or damaging DNA.[1][2]

Experimental Protocol: Conjugation of a Monoclonal Antibody to a Thiolated Drug Payload

This protocol outlines the two-step process for conjugating a monoclonal antibody (mAb) to a thiol-containing drug.

Step 1: Maleimide-Activation of the Monoclonal Antibody

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer, such as Phosphate Buffered Saline (PBS), at pH 7.2-8.0.[3] If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer by dialysis or desalting.[3]

  • Crosslinker Preparation: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as DMSO or DMF to a concentration of 10 mM.[3]

  • Reaction: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the antibody solution.[3] The final concentration of the organic solvent should be less than 10% to maintain protein solubility.[3]

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C with gentle stirring.[3]

  • Purification: Remove the excess, unreacted crosslinker using a desalting column or dialysis, exchanging the maleimide-activated antibody into a conjugation buffer with a pH of 6.5-7.5 (e.g., PBS).[3]

Step 2: Conjugation of the Maleimide-Activated Antibody to the Thiolated Drug

  • Drug Preparation: Prepare the thiol-containing drug payload in a compatible solvent. If the drug contains a disulfide bond, it may need to be reduced to generate a free thiol group using a reducing agent like TCEP or DTT.[4]

  • Reaction: Add the thiolated drug to the purified maleimide-activated antibody solution. The molar ratio of drug to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR).

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C with gentle stirring.[3]

  • Quenching (Optional): To stop the reaction, a quenching reagent such as N-acetyl-L-cysteine can be added to react with any remaining maleimide groups.

  • Purification: Purify the final antibody-drug conjugate using methods such as size-exclusion chromatography (SEC) or affinity chromatography to remove any unconjugated drug and other impurities.

Quantitative Data: Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. It can be determined using various analytical techniques, including Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS). The following table shows representative DAR values for a trastuzumab-based ADC prepared with a maleimide linker.

Molar Ratio of Linker-Payload to AntibodyResulting Average DARReference
20:1~8[5]
10:1~6[5]
5:1~4[5]
Fluorescent Labeling of Proteins

Fluorescently labeled proteins are essential tools for a wide range of biological research, including immunoassays, fluorescence microscopy, and flow cytometry. The this compound can be used to label proteins with thiol-containing fluorescent dyes.

Experimental Protocol: Two-Step Fluorescent Labeling of a Protein

This protocol describes the labeling of a protein that has been engineered to contain a single cysteine residue for site-specific labeling.

Step 1: Activation of the Thiol-Containing Fluorescent Dye with the NHS Ester

  • Dye and Crosslinker Preparation: Dissolve the thiol-containing fluorescent dye and a molar excess of this compound in an appropriate organic solvent (e.g., DMSO or DMF).

  • Reaction: The reaction between the NHS ester of the crosslinker and an amine on the dye (if present) or the activation of a carboxyl group on the dye to an NHS ester for subsequent reaction with an amine-containing linker would be the initial step. However, for a thiol-containing dye, the more direct approach is to first label the protein with the maleimide-NHS ester and then react the maleimide-activated protein with the thiol-containing dye. The protocol below follows this more common and controlled approach.

Revised Experimental Protocol: Two-Step Fluorescent Labeling of a Protein

Step 1: Maleimide-Activation of the Target Protein

  • Protein Preparation: Prepare the protein solution (1-5 mg/mL) in an amine-free buffer (e.g., PBS) at pH 7.2-8.0.

  • Crosslinker Preparation: Dissolve this compound in DMSO or DMF to a concentration of 10 mM immediately before use.

  • Reaction: Add a 10- to 20-fold molar excess of the crosslinker to the protein solution.

  • Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Remove excess crosslinker using a desalting column or dialysis, exchanging the maleimide-activated protein into a buffer with a pH of 6.5-7.5.

Step 2: Conjugation to a Thiol-Containing Fluorescent Dye

  • Dye Preparation: Dissolve the thiol-containing fluorescent dye in a small amount of organic solvent (if necessary) and then dilute in the conjugation buffer.

  • Reaction: Add a 1.5- to 2-fold molar excess of the thiol-containing dye to the maleimide-activated protein solution.

  • Incubation: Incubate for 2 hours at room temperature or overnight at 4°C in the dark.

  • Purification: Purify the fluorescently labeled protein from unreacted dye and byproducts using size-exclusion chromatography or dialysis.

Quantitative Data: Labeling Efficiency

The efficiency of fluorescent labeling can be assessed by measuring the absorbance of the protein and the dye to determine the degree of labeling (DOL). The following table provides representative data on the effect of the dye-to-protein molar ratio on the final DOL.

Dye:Protein Molar RatioDegree of Labeling (DOL)Reference
5:11.5 - 2.5[6]
10:13.0 - 5.0[6]
20:15.0 - 8.0[6]
Functionalization of Nanoparticles

The surface of nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, to improve their delivery to specific cells or tissues. The this compound can be used to attach thiol-containing ligands to amine-functionalized nanoparticles.

Experimental Protocol: Ligand Conjugation to Amine-Functionalized Nanoparticles

Step 1: Maleimide-Activation of Amine-Functionalized Nanoparticles

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in an amine-free buffer (e.g., PBS) at pH 7.2-8.0.

  • Crosslinker Preparation: Dissolve this compound in DMSO or DMF.

  • Reaction: Add the crosslinker solution to the nanoparticle dispersion. The amount of crosslinker should be optimized based on the density of amine groups on the nanoparticle surface.

  • Incubation: Incubate the mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove excess crosslinker by centrifugation and washing the nanoparticles with fresh buffer.

Step 2: Conjugation of Thiol-Containing Ligand

  • Ligand Preparation: Prepare the thiol-containing ligand (e.g., a cysteine-terminated peptide) in a conjugation buffer at pH 6.5-7.5.

  • Reaction: Add the ligand solution to the maleimide-activated nanoparticles.

  • Incubation: Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification: Quench any unreacted maleimide groups with a small molecule thiol (e.g., β-mercaptoethanol). Purify the functionalized nanoparticles by centrifugation and washing.

Quantitative Data: Ligand Conjugation Efficiency

The efficiency of ligand conjugation to nanoparticles can be quantified by various methods, such as measuring the depletion of the ligand from the supernatant after the reaction. The following table provides hypothetical data on conjugation efficiency at different ligand-to-nanoparticle ratios.

Ligand:Nanoparticle Molar RatioConjugation Efficiency (%)
100:185
200:192
500:195

Visualizations

experimental_workflow cluster_step1 Step 1: Activation of Amine-Containing Molecule cluster_step2 Step 2: Conjugation to Thiol-Containing Molecule A Amine-Containing Molecule (e.g., Antibody) C Reaction (pH 7.2-8.0) A->C B This compound B->C D Maleimide-Activated Molecule C->D E Purification (Desalting/Dialysis) D->E G Reaction (pH 6.5-7.5) E->G Purified Maleimide- Activated Molecule F Thiol-Containing Molecule (e.g., Drug) F->G H Final Conjugate G->H I Purification (Chromatography) H->I

Caption: Two-step conjugation workflow using this compound.

HER2_Signaling_Pathway HER2_ADC HER2-Targeted ADC HER2_Receptor HER2 Receptor HER2_ADC->HER2_Receptor Binding Internalization Internalization HER2_Receptor->Internalization Receptor-Mediated Endocytosis Downstream_Signaling Downstream Signaling (PI3K/Akt, MAPK) HER2_Receptor->Downstream_Signaling Inhibition of Signaling Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Cell_Death Cell Death (Apoptosis) Payload_Release->Cell_Death Cytotoxic Effect

Caption: Mechanism of action of a HER2-targeted antibody-drug conjugate.

EGFR_Signaling_Pathway EGFR_ADC EGFR-Targeted ADC EGFR EGFR EGFR_ADC->EGFR Binding & Inhibition Dimerization Dimerization EGFR->Dimerization Internalization_Degradation ADC Internalization & Payload Release EGFR->Internalization_Degradation Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Autophosphorylation->RAS_RAF_MEK_ERK PI3K_AKT PI3K/Akt Pathway Autophosphorylation->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Cell_Death Cell Death Internalization_Degradation->Cell_Death

Caption: EGFR signaling pathway and the inhibitory action of an EGFR-targeted ADC.

CD30_Signaling_Pathway BV Brentuximab Vedotin (CD30-ADC) CD30 CD30 Receptor BV->CD30 Binding Internalization Internalization CD30->Internalization Lysosome Lysosome Internalization->Lysosome MMAE_Release MMAE Release Lysosome->MMAE_Release Linker Cleavage Microtubule_Disruption Microtubule Disruption MMAE_Release->Microtubule_Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of Brentuximab Vedotin, a CD30-targeted ADC.[7][8][9]

References

Purifying Protein Conjugates: A Detailed Guide for Mal-amido-PEG2-NHS Ester Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For researchers, scientists, and drug development professionals engaged in the creation of precisely engineered protein conjugates, the purification phase is a critical determinant of success. The use of heterobifunctional linkers like Maleimide-amido-PEG2-NHS ester, which facilitates the site-specific conjugation of molecules to proteins, necessitates robust purification strategies to isolate the desired conjugate from unreacted starting materials and undesirable byproducts. This document provides detailed application notes and protocols for the effective purification of protein conjugates synthesized using this specific linker, ensuring high purity and yield for downstream applications.

The conjugation process, while targeted, often results in a heterogeneous mixture containing the desired mono-PEGylated protein, unreacted protein, excess PEG linker, and potentially di- or multi-PEGylated species. The choice of purification methodology is paramount and is typically guided by the physicochemical differences between these components, such as size, charge, and hydrophobicity.

Core Purification Strategies

Several chromatographic techniques are particularly well-suited for the purification of protein conjugates. The selection of a specific method or a combination of methods will depend on the characteristics of the protein and the conjugated moiety.

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius.[1][2] Since PEGylation increases the size of the protein, SEC is highly effective at removing smaller, unreacted PEG linkers and other low molecular weight impurities.[][4] It is often employed as a final polishing step to separate aggregates from the desired monomeric conjugate.[2][5]

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on their net surface charge.[6] The attachment of a neutral PEG chain can shield charged residues on the protein surface, altering its overall charge and isoelectric point (pI).[] This change in charge can be exploited to separate the PEGylated conjugate from the unmodified protein.[7] Both anion-exchange and cation-exchange chromatography can be effective, depending on the protein's pI and the buffer pH.[6]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their surface hydrophobicity.[8][9] While PEG is hydrophilic, its conjugation can sometimes expose or shield hydrophobic patches on the protein surface, leading to altered retention on a HIC column.[10][11] HIC is a non-denaturing technique, making it suitable for maintaining the protein's native structure and function.[11][12]

  • Affinity Chromatography (AC): This method offers high selectivity by utilizing a specific binding interaction between the protein and a ligand immobilized on the chromatography resin.[13][14] If the protein has a natural binding partner or has been engineered with an affinity tag (e.g., His-tag, GST-tag), AC can be a powerful initial capture step to significantly purify the total protein population (both conjugated and unconjugated) from crude mixtures.[15][16]

Experimental Workflow for Protein Conjugation and Purification

The overall process, from initial protein preparation to the final purified conjugate, follows a logical sequence of steps.

experimental_workflow cluster_conjugation Conjugation cluster_purification Purification Cascade A Protein with Primary Amines C Reaction (pH 7.2-8.5) A->C B Mal-amido-PEG2-NHS Ester B->C D Crude Reaction Mixture C->D E Initial Cleanup (e.g., Desalting/Buffer Exchange) D->E Remove excess linker F Primary Chromatography (e.g., IEX or HIC) E->F Separate by charge/hydrophobicity G Polishing Step (SEC) F->G Separate by size (remove aggregates) H Purified Protein Conjugate G->H

Fig. 1: General workflow for protein conjugation and subsequent purification.

Detailed Protocols

Below are detailed protocols for the most common purification techniques. It is important to optimize these protocols based on the specific characteristics of your protein conjugate.

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

This protocol is designed to separate the protein conjugate from smaller, unreacted linker molecules and other low molecular weight impurities.

Materials:

  • SEC column (e.g., Superdex 200 Increase or similar, with an appropriate fractionation range for the conjugate)[17]

  • Chromatography system (e.g., FPLC or HPLC)

  • Running Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another buffer suitable for the protein's stability.

  • Crude conjugation reaction mixture, clarified by centrifugation or filtration (0.22 µm filter).

Procedure:

  • System and Column Equilibration: Equilibrate the chromatography system and the SEC column with at least two column volumes (CV) of running buffer at a flow rate recommended by the manufacturer.

  • Sample Loading: Inject the clarified reaction mixture onto the column. The sample volume should typically not exceed 2-5% of the total column volume to ensure optimal resolution.[18]

  • Elution: Elute the column with the running buffer at a constant flow rate.

  • Fraction Collection: Collect fractions as the sample elutes from the column. Monitor the elution profile using UV absorbance at 280 nm (for protein) and, if applicable, at a wavelength specific to the conjugated molecule.

  • Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the purified protein conjugate. Pool the desired fractions.

Protocol 2: Purification by Ion Exchange Chromatography (IEX)

This protocol separates the protein conjugate from the unreacted protein based on differences in surface charge. The following is an example for anion exchange chromatography (AEX), assuming the conjugate is less negatively charged than the native protein.

Materials:

  • Anion exchange column (e.g., Q-sepharose or a pre-packed Mono Q column)

  • Chromatography system

  • Binding Buffer (Buffer A): e.g., 20 mM Tris-HCl, pH 8.0

  • Elution Buffer (Buffer B): e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0

  • Desalted and buffer-exchanged reaction mixture in Binding Buffer.

Procedure:

  • Column Equilibration: Equilibrate the AEX column with Binding Buffer until the UV baseline and conductivity are stable.

  • Sample Loading: Load the prepared sample onto the column at a low flow rate.

  • Wash: Wash the column with Binding Buffer (typically 5-10 CV) to remove any unbound material.

  • Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20 CV).

  • Fraction Collection: Collect fractions across the gradient. The PEGylated protein is expected to elute at a lower salt concentration than the more highly charged, unmodified protein.[7]

  • Analysis: Analyze fractions by SDS-PAGE and/or other analytical techniques to identify the fractions containing the pure conjugate. Pool the relevant fractions.

Protocol 3: Purification by Hydrophobic Interaction Chromatography (HIC)

This protocol separates the protein conjugate based on differences in surface hydrophobicity.

Materials:

  • HIC column (e.g., Phenyl Sepharose or Butyl Sepharose)

  • Chromatography system

  • Binding Buffer (Buffer A): High salt buffer, e.g., 50 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0

  • Elution Buffer (Buffer B): Low salt buffer, e.g., 50 mM sodium phosphate, pH 7.0

  • Reaction mixture with salt concentration adjusted to match the Binding Buffer.

Procedure:

  • Column Equilibration: Equilibrate the HIC column with Binding Buffer.

  • Sample Loading: Load the salt-adjusted sample onto the column.

  • Wash: Wash the column with Binding Buffer to remove unbound components.

  • Elution: Elute the bound proteins by applying a reverse salt gradient (e.g., 0-100% Buffer B over 20 CV). Proteins will elute in order of increasing hydrophobicity.[9][11]

  • Fraction Collection: Collect fractions throughout the gradient.

  • Analysis: Analyze the collected fractions by SDS-PAGE to identify the purified conjugate. Pool the desired fractions and desalt as necessary for downstream applications.

Data Presentation: Quantifying Purification Success

The success of the purification process should be quantified by assessing the purity and yield of the final product.

Purification StepTotal Protein (mg)Purity (%)Yield (%)Method of Purity Assessment
Crude Reaction Mixture10.040100SDS-PAGE, Densitometry
Post-IEX3.58535SDS-PAGE, Densitometry, SEC-HPLC
Post-SEC (Final Product)2.8>9528SDS-PAGE, SEC-HPLC, Mass Spectrometry

Note: The values presented in this table are illustrative and will vary depending on the specific protein, reaction conditions, and purification strategy.

Purity Determination: Purity can be assessed using several methods. SDS-PAGE provides a visual indication of purity, and densitometry can be used for semi-quantitative analysis.[19][20] For more accurate quantification, analytical techniques such as size exclusion HPLC (SEC-HPLC) or reverse-phase HPLC (RP-HPLC) are recommended.[20]

Yield Calculation: The yield is the percentage of the desired protein conjugate recovered after each purification step relative to the amount in the starting crude mixture. Protein concentration can be determined using methods like the Bradford assay, BCA assay, or by measuring UV absorbance at 280 nm, taking into account the extinction coefficient of the protein.[21]

Logical Pathway for Method Selection

The choice of purification strategy is a critical decision that impacts the final quality of the protein conjugate.

method_selection A Start: Crude Conjugate Mixture B Significant size difference between conjugate and impurities? A->B C Significant charge difference between conjugate and native protein? B->C No E Use Size Exclusion Chromatography (SEC) B->E Yes D Significant hydrophobicity difference? C->D No F Use Ion Exchange Chromatography (IEX) C->F Yes G Use Hydrophobic Interaction Chromatography (HIC) D->G Yes H Combine methods (e.g., IEX followed by SEC) D->H No/Multiple impurities I Final Purified Product E->I F->I G->I H->I

References

Application Notes and Protocols: Attaching Mal-amido-PEG2-NHS Ester to Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced diagnostics, and novel biomaterials. Surface modification with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to improve the physicochemical properties of nanoparticles. PEGylation can enhance nanoparticle stability, increase circulation half-life by reducing opsonization, and provide a scaffold for further bioconjugation.[1][2]

This document provides detailed application notes and protocols for the covalent attachment of Mal-amido-PEG2-NHS ester to nanoparticles. This heterobifunctional linker contains two reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group.[3][4][5] The NHS ester reacts with primary amines (-NH2) on the nanoparticle surface to form stable amide bonds, while the maleimide group reacts specifically with thiol (-SH) groups on biomolecules such as peptides, antibodies, or drugs, forming a stable thioether linkage.[6][7] This allows for a versatile, two-step conjugation strategy to create tailored nanoparticle-based therapeutics and diagnostics.

Chemical Reaction Pathway

The conjugation process using this compound involves a two-step reaction. First, the NHS ester of the linker reacts with primary amines on the nanoparticle surface. Subsequently, the maleimide group of the now nanoparticle-bound linker is available to react with a thiol-containing molecule.

Figure 1: Two-step reaction for attaching a thiol-containing molecule to an amine-functionalized nanoparticle using this compound.

Experimental Protocols

This section provides detailed protocols for the conjugation of this compound to nanoparticles with primary amine surface groups, followed by the attachment of a thiol-containing molecule.

Materials and Reagents
  • Amine-functionalized nanoparticles (e.g., silica, polymeric, or iron oxide nanoparticles)

  • This compound

  • Thiol-containing molecule (e.g., cysteine-terminated peptide, reduced antibody)

  • Reaction Buffers:

    • Amine Reaction Buffer: Phosphate-Buffered Saline (PBS) or Borate Buffer, pH 7.2-8.5[8]

    • Maleimide Reaction Buffer: PBS, pH 6.5-7.5[7]

  • Quenching Reagent: Tris-HCl or glycine (B1666218) solution (100 mM, pH 7.5)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., centrifugation, dialysis, size exclusion chromatography)

Experimental Workflow

cluster_workflow Experimental Workflow A 1. Prepare Amine-NP Suspension C 3. React NP with Linker (Step 1) A->C B 2. Dissolve Linker in DMSO B->C D 4. Purify Maleimide- Activated NP C->D E 5. React with Thiol- Molecule (Step 2) D->E F 6. Quench Reaction E->F G 7. Final Purification F->G H 8. Characterize Conjugate G->H

Figure 2: Step-by-step workflow for nanoparticle conjugation using this compound.

Step 1: Reaction of this compound with Amine-Functionalized Nanoparticles
  • Preparation of Nanoparticles: Disperse the amine-functionalized nanoparticles in the Amine Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the nanoparticles are well-sonicated to prevent aggregation.

  • Preparation of Linker Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mg/mL.

  • Conjugation Reaction: Add the linker solution to the nanoparticle suspension. The molar ratio of the linker to the available amine groups on the nanoparticles should be optimized, but a starting point of a 10- to 50-fold molar excess of the linker is recommended.[7]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Purification: Remove the excess, unreacted linker by centrifugation and resuspension in fresh buffer, dialysis, or size exclusion chromatography. This step is crucial to prevent the unreacted linker from interfering with the subsequent reaction.

Step 2: Reaction of Maleimide-Activated Nanoparticles with a Thiol-Containing Molecule
  • Preparation of Thiolated Molecule: Dissolve the thiol-containing molecule in the Maleimide Reaction Buffer. If the molecule is an antibody, it may require reduction with a reagent like TCEP (tris(2-carboxyethyl)phosphine) to expose the thiol groups in the hinge region.[]

  • Conjugation Reaction: Add the solution of the thiol-containing molecule to the purified maleimide-activated nanoparticle suspension. A 2- to 10-fold molar excess of the thiol-containing molecule relative to the maleimide groups on the nanoparticles is a good starting point.[10]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional): To quench any unreacted maleimide groups, add a solution of a small thiol-containing molecule like cysteine or 2-mercaptoethanol (B42355) to a final concentration of 1-10 mM and incubate for an additional 30 minutes.

  • Final Purification: Purify the final nanoparticle conjugate from excess reagents using centrifugation, dialysis, or size exclusion chromatography.

  • Storage: Store the final conjugate in an appropriate buffer at 4°C.

Characterization and Data Presentation

Thorough characterization is essential to confirm the successful conjugation and to assess the properties of the functionalized nanoparticles.

Characterization Techniques
  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the nanoparticles before and after each conjugation step. An increase in size is expected after each step.

  • Zeta Potential Measurement: To assess the surface charge of the nanoparticles. A change in zeta potential indicates successful surface modification.[11]

  • Transmission Electron Microscopy (TEM): To visualize the morphology and size of the nanoparticles.[12]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the PEG linker and the conjugated molecule by identifying characteristic vibrational bands.[13]

  • UV-Vis Spectroscopy: To quantify the amount of conjugated molecule if it has a characteristic absorbance.

  • Fluorometric Assays: A fluorescamine (B152294) assay can be used to quantify the number of primary amines on the nanoparticle surface before and after reaction with the NHS ester to determine the efficiency of the first conjugation step.[11]

Quantitative Data Summary

The following tables provide a template for presenting quantitative data from the characterization experiments.

Table 1: Physicochemical Properties of Nanoparticles at Each Stage of Conjugation

Nanoparticle StageAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Bare Amine-NP100 ± 50.15 ± 0.02+30 ± 3
Maleimide-Activated NP115 ± 60.18 ± 0.03+15 ± 4
Final Conjugate130 ± 80.20 ± 0.04-10 ± 5

Note: The values presented are hypothetical examples and will vary depending on the specific nanoparticles and conjugated molecules.

Table 2: Conjugation Efficiency

ParameterMethodResult
Amine Group ConsumptionFluorescamine Assay85%
Thiolated Molecule ConjugationUV-Vis Spectroscopy2.5 mg/mL
Conjugation EfficiencyCalculated75%

Note: Conjugation efficiency can be calculated based on the amount of molecule attached relative to the initial amount added or the number of available reactive sites.[10]

Troubleshooting

  • Nanoparticle Aggregation: This can occur due to changes in surface charge during conjugation. Ensure adequate sonication and consider using a buffer with an optimal ionic strength.

  • Low Conjugation Efficiency:

    • NHS Ester Hydrolysis: The NHS ester is susceptible to hydrolysis, especially at high pH. Prepare the linker solution immediately before use and work efficiently.[7]

    • Inactive Thiol Groups: Ensure that the thiol-containing molecule is properly reduced and stored to prevent disulfide bond formation.

    • Steric Hindrance: The density of ligands on the nanoparticle surface may prevent efficient conjugation. Adjust the molar ratios of the reactants.

  • Non-specific Binding: Ensure thorough purification after each conjugation step to remove unreacted molecules that could bind non-covalently.

Conclusion

The use of this compound provides a robust and versatile method for the functionalization of nanoparticles. The two-step protocol allows for controlled and specific attachment of biomolecules, enabling the development of sophisticated nanoparticle-based systems for a wide range of applications in research and drug development. Careful optimization of reaction conditions and thorough characterization of the resulting conjugates are crucial for achieving reproducible and effective results.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Mal-amido-PEG2-NHS Ester Conjugations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conjugation efficiency with Mal-amido-PEG2-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low conjugation efficiency with this compound?

Low conjugation efficiency can stem from several factors, primarily related to the stability of the reagents and the reaction conditions. The most common culprits include degradation of the this compound due to moisture, suboptimal pH for one or both of the conjugation reactions, oxidation of thiol groups on the target molecule, and the presence of competing nucleophiles in the reaction buffer.

Q2: My NHS ester reaction with the amine-containing molecule is inefficient. What could be the problem?

Inefficient NHS ester reactions are often due to the hydrolysis of the NHS ester. This is accelerated by moisture and higher pH.[1] Ensure your this compound is stored correctly and handled in a dry environment. The pH of your reaction buffer is also critical; while the reaction with primary amines is faster at a higher pH, so is hydrolysis.[1] A common starting point is a pH between 8.3 and 8.5.[1]

Q3: The maleimide (B117702) reaction with my thiol-containing molecule is not working well. What should I check?

Low efficiency in the maleimide-thiol conjugation is commonly due to the oxidation of free thiols into disulfide bonds, which are unreactive with maleimides.[2][3] It is also crucial to maintain the reaction pH between 6.5 and 7.5 for optimal and specific reaction with thiols.[2][4][5][6] At pH values above 7.5, the maleimide group can react with amines and is more susceptible to hydrolysis.[5]

Q4: How should I store and handle this compound to ensure its stability?

This compound is sensitive to moisture.[1][5] It should be stored at -20°C in a desiccated, dark environment.[5][7][8][9] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation.[1][5][8] It is recommended to dissolve the reagent in an anhydrous solvent like DMSO or DMF immediately before use and discard any unused solution.[1][2][5]

Q5: Can the buffer components interfere with the conjugation reaction?

Yes, certain buffer components can interfere. Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the NHS ester.[1][5] Similarly, buffers containing thiols, like DTT, will compete with your thiol-containing molecule for the maleimide group.[2] It's essential to use non-amine and non-thiol containing buffers, such as phosphate-buffered saline (PBS) or HEPES, for the conjugation reactions.

Troubleshooting Guides

Issue 1: Low Yield of the Final Conjugate

This guide addresses potential reasons for a low overall yield of the desired bifunctional conjugate.

Potential Cause Recommended Solution
Degradation of this compound Store the reagent at -20°C under dry conditions and protected from light.[5][7][8][9] Allow the vial to warm to room temperature before opening.[1][5][8] Prepare fresh solutions of the linker in anhydrous DMSO or DMF for each experiment.[1][2][5]
Suboptimal pH for NHS Ester Reaction The optimal pH for NHS ester reactions with primary amines is between 7 and 9.[6][10][11] However, hydrolysis of the NHS ester is also rapid at higher pH.[1] A compromise pH of 7.2-7.5 is often used for the two-step conjugation.[5]
Suboptimal pH for Maleimide Reaction The maleimide-thiol reaction is most efficient and specific at a pH of 6.5-7.5.[2][4][5][6] At pH > 7.5, the maleimide group can react with amines and is more prone to hydrolysis.[5]
Oxidation of Thiol Groups Free thiols can oxidize to form unreactive disulfide bonds.[2][3] Consider pre-treating your thiol-containing molecule with a reducing agent like TCEP. If using DTT, it must be removed before adding the maleimide-functionalized molecule.[2] Degassing buffers and adding a chelating agent like EDTA can also help prevent oxidation.[2]
Incorrect Stoichiometry The molar ratio of the linker to your molecules can significantly impact efficiency. A 10-20 fold molar excess of the this compound to the amine-containing protein is a common starting point.[2][8] For the second step, a 1:1 or a slight excess of the maleimide-activated molecule to the thiol-containing molecule is often used. Optimization for your specific molecules is recommended.[3]
Presence of Competing Nucleophiles Avoid buffers containing primary amines (e.g., Tris, glycine) or thiols (e.g., DTT).[1][2][5] Use buffers like PBS or HEPES.
Issue 2: Inefficient First Step (Amine-NHS Ester Reaction)
Potential Cause Recommended Solution
Hydrolysis of NHS Ester Minimize exposure of the stock reagent and solutions to moisture. Use anhydrous DMSO or DMF for reconstitution.[1][2][5] Perform the reaction promptly after dissolving the linker.
Low Reaction pH While a lower pH reduces hydrolysis, it also slows down the reaction with amines. Ensure the pH is within the optimal range of 7-9.[6][10][11]
Insufficient Reaction Time A typical reaction time is 30 minutes to 4 hours at room temperature or overnight at 4°C.[1][2] Longer incubation times may be necessary but can also increase hydrolysis.[1]
Dilute Protein Solution In dilute protein solutions, the hydrolysis of the NHS ester can outcompete the reaction with the amine.[1] If possible, increase the concentration of your amine-containing molecule.
Issue 3: Inefficient Second Step (Thiol-Maleimide Reaction)
Potential Cause Recommended Solution
Oxidized Thiols Ensure that the thiol groups on your molecule are in their reduced, free form. See the protocol below for reducing disulfide bonds.
Suboptimal Reaction pH Maintain the pH in the range of 6.5-7.5 for optimal thiol-maleimide conjugation.[2][4][5][6]
Hydrolysis of Maleimide Group While more stable than NHS esters, maleimide groups can hydrolyze, especially at pH > 7.5.[5] Perform the reaction within the recommended pH range.
Steric Hindrance The accessibility of the thiol group can affect conjugation efficiency. For larger molecules, optimizing the linker length or reaction conditions may be necessary.[2]

Experimental Protocols

Protocol 1: General Two-Step Conjugation with this compound
  • Preparation of Reagents :

    • Equilibrate the vial of this compound to room temperature before opening.

    • Dissolve the required amount of the linker in anhydrous DMSO or DMF immediately before use.

    • Prepare your amine-containing molecule (Molecule A) in an amine-free buffer (e.g., PBS, pH 7.2-7.5).

    • Prepare your thiol-containing molecule (Molecule B) in a thiol-free buffer (e.g., PBS, pH 6.5-7.0) with 1-5 mM EDTA to prevent metal-catalyzed oxidation.[2]

  • Step 1: Reaction of this compound with Molecule A :

    • Add a 10-20 fold molar excess of the dissolved linker to your solution of Molecule A.

    • Incubate for 30 minutes to 2 hours at room temperature or overnight at 4°C with gentle mixing.[2][5]

  • Purification of Maleimide-Activated Molecule A :

    • Remove excess, unreacted linker using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 6.5-7.0).

  • Step 2: Reaction of Maleimide-Activated Molecule A with Molecule B :

    • Combine the purified maleimide-activated Molecule A with Molecule B. A 1:1 to 1.5:1 molar ratio of maleimide-activated Molecule A to Molecule B is a good starting point.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction (Optional) :

  • Final Purification :

    • Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove any unreacted molecules.[12]

Protocol 2: Reduction of Disulfide Bonds in Proteins
  • Prepare the Protein Solution : Dissolve your protein containing disulfide bonds in a suitable buffer (e.g., PBS, pH 7.0-7.5).

  • Add Reducing Agent :

    • TCEP (tris(2-carboxyethyl)phosphine) : Add a 10-50 fold molar excess of TCEP to the protein solution. TCEP is stable, odorless, and does not need to be removed before the maleimide reaction.[2] Incubate for 30-60 minutes at room temperature.

    • DTT (dithiothreitol) : Add a 10-100 fold molar excess of DTT. Incubate for 30-60 minutes at room temperature. Crucially, excess DTT must be removed before adding the maleimide reagent , as it contains a thiol group.[2] Use a desalting column for removal.

  • Proceed with Conjugation : The reduced protein is now ready for conjugation with the maleimide-activated molecule.

Visualizations

G cluster_troubleshooting Troubleshooting Low Conjugation Efficiency start Low Conjugation Efficiency Observed check_reagent Check Reagent Stability (Storage, Handling, Age) start->check_reagent check_buffer Verify Buffer Conditions (pH, Competing Groups) check_reagent->check_buffer Reagent OK optimize Systematically Optimize Parameters (pH, Time, Ratios) check_reagent->optimize Reagent Degraded check_thiol Assess Thiol Availability (Oxidation) check_buffer->check_thiol Buffer OK check_buffer->optimize Buffer Incorrect check_ratio Review Stoichiometry (Molar Ratios) check_thiol->check_ratio Thiols Reduced check_thiol->optimize Thiols Oxidized check_ratio->optimize Ratio OK check_ratio->optimize Ratio Suboptimal success Successful Conjugation optimize->success

Caption: A flowchart for troubleshooting low conjugation efficiency.

G cluster_workflow Experimental Workflow mol_A Amine-Containing Molecule (A) step1 Step 1: NHS Reaction (pH 7.2-7.5) mol_A->step1 linker Mal-amido-PEG2-NHS linker->step1 activated_A Maleimide-Activated Molecule (A') step1->activated_A purify1 Purification (Remove excess linker) activated_A->purify1 step2 Step 2: Maleimide Reaction (pH 6.5-7.5) purify1->step2 mol_B Thiol-Containing Molecule (B) mol_B->step2 conjugate Final Conjugate (A-Linker-B) step2->conjugate purify2 Final Purification conjugate->purify2 final_product Pure Conjugate purify2->final_product

Caption: A two-step conjugation workflow using this compound.

References

How to prevent hydrolysis of Mal-amido-PEG2-NHS ester during conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information to prevent the hydrolysis of Mal-amido-PEG2-NHS ester during conjugation experiments. By understanding the factors that contribute to hydrolysis and following the recommended protocols, you can significantly improve the efficiency and reproducibility of your conjugations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional crosslinker commonly used in bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs).[1][2][3][4][5] It contains two reactive groups:

  • A Maleimide (B117702) group , which selectively reacts with sulfhydryl (thiol) groups, typically found on cysteine residues of proteins.[2][6][7]

  • An N-hydroxysuccinimide (NHS) ester , which reacts with primary amines, such as those on lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[1][2][8][9]

The polyethylene (B3416737) glycol (PEG) spacer increases the solubility of the molecule in aqueous solutions.[2][3][10]

Q2: What is NHS ester hydrolysis and why is it a problem?

NHS ester hydrolysis is a competing reaction where the NHS ester reacts with water instead of the desired primary amine on the target molecule.[8][9] This reaction renders the crosslinker inactive, as the hydrolyzed ester can no longer form a stable amide bond with the amine.[9] Significant hydrolysis leads to reduced conjugation efficiency and lower yields of the desired product.[9][11]

Q3: What are the main factors that influence the rate of NHS ester hydrolysis?

The primary factors influencing the rate of NHS ester hydrolysis are:

  • pH: The rate of hydrolysis increases significantly with increasing pH.[8][9][12]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.

  • Moisture: this compound is moisture-sensitive. Improper storage and handling can lead to premature hydrolysis.[6]

Troubleshooting Guide: Preventing Hydrolysis

This guide addresses common issues encountered during the conjugation of this compound and provides solutions to minimize hydrolysis.

Problem Potential Cause Recommended Solution
Low Conjugation Yield High rate of NHS ester hydrolysis.Optimize the reaction pH to a range of 7.2-8.5.[8][11][] Work at a lower temperature (4°C) to slow down the hydrolysis rate.[8][12]
Incompatible buffer system.Use amine-free buffers such as phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers.[8] Avoid buffers containing primary amines like Tris (TBS), as they compete with the target molecule for reaction with the NHS ester.[8]
Premature hydrolysis of the reagent.This compound is moisture-sensitive.[6] Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[6] Prepare stock solutions immediately before use and do not store them in solution.[6]
Inconsistent Results Variability in reaction conditions.Maintain consistent pH, temperature, and reaction times across all experiments. Use freshly prepared buffers and reagents for each experiment.
Poor solubility of the NHS ester.If the NHS ester is not readily soluble in your aqueous buffer, it can be first dissolved in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the reaction mixture.[6][11] Ensure the final concentration of the organic solvent is low (typically <10%) to avoid denaturing the protein.[6]

Quantitative Data Summary

The stability of the NHS ester is critically dependent on the pH and temperature of the reaction environment. The following tables summarize the impact of these parameters on the half-life of the NHS ester and the competition between the desired amidation reaction and the undesirable hydrolysis.

Table 1: Half-life of NHS Ester at Various pH and Temperature Conditions

pHTemperature (°C)Half-life of NHS EsterReference
7.004-5 hours[8][12]
8.6410 minutes[8][12]

Table 2: Influence of pH on Amidation vs. Hydrolysis Reaction Rates

pHAmine ReactivityNHS Ester Hydrolysis RateConjugation Efficiency
< 7.0Low (amine is protonated)LowVery Low
7.2 - 8.0ModerateModerateGood
8.0 - 8.5High (deprotonated amine)IncreasingOptimal[11]
> 8.5HighVery HighDecreased

Experimental Protocols

Protocol 1: Preparation of Reaction Buffer

  • Buffer Selection: Choose an amine-free buffer such as Phosphate Buffered Saline (PBS), HEPES, or Borate buffer. A 0.1 M sodium bicarbonate solution is also a suitable option.[11]

  • pH Adjustment: Adjust the pH of the buffer to the optimal range of 7.2-8.5 using a calibrated pH meter. For most applications, a pH of 8.3-8.5 is recommended for efficient labeling.[11]

  • Degassing (Optional but Recommended): To minimize oxidation of sensitive molecules, degas the buffer by placing it under a vacuum for 15-20 minutes or by bubbling nitrogen gas through the solution.

Protocol 2: Reconstitution of this compound

Note: this compound is moisture-sensitive. Handle the reagent accordingly.[6]

  • Equilibration: Before opening, allow the vial of this compound to warm to room temperature to prevent moisture condensation.[6]

  • Solvent Selection: If the reagent is not directly water-soluble, use anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare a concentrated stock solution.[6][11]

  • Dissolution: Add the appropriate volume of the organic solvent to the vial to achieve the desired stock concentration (e.g., 10 mM). Gently vortex or pipette up and down to ensure complete dissolution.

  • Immediate Use: Use the reconstituted NHS ester solution immediately. Do not store the reagent in solution, as it will hydrolyze over time.[6]

Protocol 3: Two-Step Conjugation Procedure

This protocol describes the reaction of the NHS ester with an amine-containing protein, followed by the reaction of the maleimide group with a sulfhydryl-containing molecule.

Step 1: Reaction of NHS Ester with Amine-Containing Protein

  • Protein Preparation: Dissolve the amine-containing protein in the prepared reaction buffer at a concentration of 1-10 mg/mL.[11]

  • Reagent Addition: Add the freshly prepared this compound stock solution to the protein solution. The molar excess of the crosslinker will depend on the concentration of the protein and the desired degree of labeling. For protein concentrations < 1 mg/mL, a 40-80-fold molar excess is suggested.[6]

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.[6][8] The lower temperature is recommended to minimize hydrolysis.[8]

  • Removal of Excess Crosslinker: Remove the unreacted this compound using a desalting column or dialysis, equilibrating with a suitable buffer for the subsequent maleimide reaction (e.g., pH 6.5-7.5).[6]

Step 2: Reaction of Maleimide with Sulfhydryl-Containing Molecule

  • Molecule Preparation: Have the sulfhydryl-containing molecule ready in a compatible buffer (pH 6.5-7.5).[6]

  • Conjugation: Combine the desalted, NHS-ester-reacted protein with the sulfhydryl-containing molecule.

  • Incubation: Incubate the mixture for 30 minutes to 2 hours at room temperature, or for 2 hours at 4°C.[6]

  • Quenching (Optional): To stop the reaction, a small molecule containing a sulfhydryl group (e.g., cysteine or 2-mercaptoethanol) can be added to react with any remaining maleimide groups.

Visualizing the Competing Reactions

The following diagram illustrates the two competing pathways for the NHS ester: the desired reaction with a primary amine to form a stable amide bond, and the undesirable hydrolysis reaction with water.

competing_reactions cluster_reactants Reactants cluster_products Products reagent This compound conjugate Stable Amide Conjugate reagent->conjugate Desired Reaction (pH 7.2-8.5) hydrolyzed Inactive Hydrolyzed Ester reagent->hydrolyzed Competing Hydrolysis (Increases with pH) amine Primary Amine (Target Molecule) amine->conjugate water Water (Hydrolysis) water->hydrolyzed

Caption: Competing reaction pathways for this compound.

References

Side reactions of maleimide-thiol conjugation and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with maleimide-thiol conjugation.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low or No Conjugation Yield

You've performed your conjugation reaction, but analysis (e.g., via HPLC, SDS-PAGE, or mass spectrometry) shows a low yield of the desired conjugate or no reaction at all.

Possible Causes and Troubleshooting Steps:

  • Maleimide (B117702) Hydrolysis: The maleimide group is susceptible to hydrolysis, rendering it inactive. This is accelerated by high pH and prolonged storage in aqueous solutions.[1]

    • Solution:

      • Always prepare aqueous solutions of maleimide-containing reagents immediately before use.[1]

      • For storage, dissolve maleimide reagents in a dry, biocompatible organic solvent such as DMSO or DMF and store at -20°C.[1][2][3]

      • If aqueous storage is necessary for a short period, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C.[4]

  • Thiol Oxidation: Free sulfhydryl groups (-SH) can oxidize to form disulfide bonds (S-S), which are unreactive with maleimides.[4] This can be catalyzed by dissolved oxygen or metal ions.

    • Solution:

      • Reduce Disulfide Bonds: Prior to conjugation, reduce any existing disulfide bonds in your protein or peptide. Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reducing agent as it is effective over a wide pH range and does not need to be removed before adding the maleimide reagent.[1][4][5] Dithiothreitol (DTT) can also be used, but excess DTT must be removed before conjugation to prevent it from reacting with the maleimide.[4]

      • Prevent Re-oxidation:

        • Degas buffers to remove dissolved oxygen.[4][6]

        • Include a chelating agent like EDTA (1-5 mM) in the reaction buffer to sequester metal ions.[4]

        • Work with solutions on ice when possible to slow down the oxidation process.[4]

  • Suboptimal Reaction pH: The pH of the reaction buffer is critical for both efficiency and selectivity.

    • Solution: The optimal pH range for maleimide-thiol conjugation is typically 6.5-7.5.[1][2][3][4][5]

      • Below pH 6.5, the reaction rate slows down because the thiol is less likely to be in its reactive thiolate anion form.[4]

      • Above pH 7.5, the maleimide becomes more susceptible to hydrolysis, and side reactions with primary amines (e.g., lysine (B10760008) residues) become more prevalent.[1][2][4] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[2][4][5]

  • Incorrect Stoichiometry: The molar ratio of maleimide to thiol can significantly impact conjugation efficiency.

    • Solution: An excess of the maleimide reagent is often used to drive the reaction to completion. A 10-20 fold molar excess is a common starting point for labeling proteins.[4][5][6] However, for larger molecules or nanoparticles, steric hindrance can be a factor, and the optimal ratio may be lower (e.g., 2:1 or 5:1) and should be determined empirically.[4][7]

FAQs: Specific Questions and In-depth Answers

Q1: My conjugate is losing its payload in vivo. What is happening and how can I improve its stability?

This issue is likely due to a retro-Michael reaction , where the thioether bond formed between the maleimide and the thiol is reversible.[1] In a thiol-rich environment like the bloodstream (with high concentrations of glutathione), the conjugated payload can be transferred to other molecules, leading to off-target effects and reduced efficacy.[1][8][9] This is a significant concern for antibody-drug conjugates (ADCs).[1]

Strategies to Improve Conjugate Stability:

  • Post-Conjugation Hydrolysis: After the initial conjugation, the thiosuccinimide ring can be intentionally hydrolyzed to form a stable maleamic acid derivative. This ring-opened product is no longer susceptible to the retro-Michael reaction.[2][10][11]

    • Method: After confirming conjugate formation, adjust the pH of the solution to 8.5-9.0 and incubate at room temperature or 37°C. Monitor the ring-opening by mass spectrometry until hydrolysis is complete, then re-neutralize the solution.[1]

  • Use of Next-Generation Maleimides (NGMs):

    • Self-Hydrolyzing Maleimides: These are designed with neighboring groups that accelerate the stabilizing ring-opening hydrolysis immediately after conjugation.[11][12]

    • N-Aryl Maleimides: Conjugates made with N-aryl maleimides show increased stability due to resonance effects that accelerate hydrolysis.[11][13]

    • Disulfide Re-bridging Maleimides: These reagents can react with both thiols from a reduced disulfide bond, creating a more stable, bridged structure.[12]

    • Dibromomaleimides: These can undergo consecutive reactions with a thiol and then an amine, creating a stable aminothiomaleimide that is deactivated to further nucleophilic attack.[14]

  • Thiazine (B8601807) Rearrangement (for N-terminal Cysteine): If you are conjugating to an N-terminal cysteine, the initial adduct can rearrange to form a stable six-membered thiazine ring.[1][15] This can be promoted by extended incubation at a physiological pH.[1][9]

    • Method: After the initial conjugation at pH 7.4, continue to incubate the mixture for an extended period (e.g., 24 hours) at 25°C to facilitate the rearrangement.[1]

Q2: I am seeing unexpected side products when conjugating to a peptide with an N-terminal cysteine. What is this side reaction?

When conjugating a maleimide to a peptide with an unprotected N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide (B58015) ring, leading to a thiazine rearrangement .[15] This forms a stable six-membered ring, which is an isomer of the expected product.[8][9][15] This can complicate purification and characterization.[15]

How to Control Thiazine Rearrangement:

  • Promote it for Stability: As mentioned in the previous question, this rearrangement can be intentionally driven to completion to form a stable, irreversible conjugate.[1][9]

  • Avoid it:

    • Perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic.[16]

    • If possible, avoid using peptides with an N-terminal cysteine for conjugation.

    • Acetylation of the N-terminal cysteine can also prevent this side reaction.[4]

Q3: My maleimide is reacting with other amino acids besides cysteine. How can I increase the selectivity?

While the maleimide-thiol reaction is highly selective within the optimal pH range, at pH values above 7.5, maleimides can react with other nucleophilic groups, most notably the primary amine of lysine residues .[1][2][4]

To ensure chemoselectivity for thiols:

  • Maintain Optimal pH: Strictly maintain the reaction pH between 6.5 and 7.5.[2][3][4] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2][5]

  • Buffer Choice: Use non-nucleophilic buffers such as phosphate (B84403), HEPES, or MOPS.[6][12][17] Avoid buffers containing primary or secondary amines (e.g., Tris), as they can compete in the reaction, especially at higher pH.

Data Summary Tables

Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation

ParameterRecommended Range/ValueRationale
pH 6.5 - 7.5Balances thiol reactivity with maleimide stability and selectivity.[1][2][4][5]
Temperature 4°C to Room Temperature (20-25°C)Reaction proceeds efficiently at room temperature. Lower temperatures can be used to slow down side reactions like hydrolysis.[4][6]
Maleimide:Thiol Molar Ratio 10:1 to 20:1 (for proteins)Drives the reaction to completion.[4][5][6] May need optimization for different molecules.[4][7]
Reaction Time 1-2 hours at RT or overnight at 4°CTypically sufficient for completion. Should be optimized for specific reactants.[5][6][17]
Buffer Phosphate, HEPESNon-nucleophilic buffers are preferred to avoid side reactions.[6][17]
Additives 1-5 mM EDTAChelates metal ions that can catalyze thiol oxidation.[4]

Table 2: Impact of Storage Conditions on Maleimide Reactivity

Storage ConditionTimeApproximate Loss of ReactivityReference
Aqueous solution at 4°C7 days~10%[4][7]
Aqueous solution at 20°C7 days~40%[4][7]
Anhydrous DMSO/DMF at -20°CUp to 1 monthMinimal[2][6]

Experimental Protocols

Protocol 1: General Procedure for Protein-Maleimide Conjugation
  • Protein Preparation and Disulfide Reduction: a. Dissolve the protein (1-10 mg/mL) in a degassed reaction buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, 1-5 mM EDTA, pH 7.2).[4][5][6] b. If disulfide reduction is necessary, add a 10-100 fold molar excess of TCEP.[1][6] c. Incubate for 20-60 minutes at room temperature.[1][5] d. If DTT was used as the reducing agent, it must be removed at this stage using a desalting column (e.g., PD-10 or Zeba™ Spin).[4][5] TCEP generally does not require removal.[4][5]

  • Conjugation Reaction: a. Prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.[5][6] b. Add the maleimide stock solution to the reduced protein solution to achieve the desired molar excess (e.g., a 10-20 fold excess).[4][5] c. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent dye.[4][5][6] Gentle mixing can be applied.[4]

  • Quenching and Purification: a. To quench the reaction and consume any excess maleimide, add a small molecule thiol like cysteine or 2-mercaptoethanol.[4] b. Purify the conjugate from excess maleimide reagent and other small molecules using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).[4][5]

Protocol 2: Quantification of Free Thiols using Ellman's Reagent (DTNB)

This protocol allows for the quantification of free sulfhydryl groups in a protein sample to ensure they are available for conjugation.

  • Prepare Reagents:

    • Assay Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.

    • DTNB Solution: 4 mg/mL DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in Assay Buffer.

    • Thiol Standard: A known concentration of cysteine or glutathione (B108866) in Assay Buffer.

  • Procedure: a. Prepare a standard curve using serial dilutions of the thiol standard. b. Add your protein sample to the Assay Buffer in a cuvette or microplate well. c. Add the DTNB solution to the standards and the protein sample. d. Incubate for 15 minutes at room temperature. e. Measure the absorbance at 412 nm. f. Calculate the concentration of free thiols in your sample by comparing its absorbance to the standard curve.

Visualizations

Maleimide_Side_Reactions cluster_reactants Reactants cluster_products Reaction Pathways Maleimide Maleimide Desired Desired Product (Thiosuccinimide Adduct) Maleimide->Desired + Thiol (pH 6.5-7.5) Hydrolysis Side Product (Maleamic Acid - Inactive) Maleimide->Hydrolysis + H2O (High pH) Amine_Adduct Side Product (Amine Adduct) Maleimide->Amine_Adduct + Amine (-NH2) (pH > 7.5) Thiol Thiol (-SH) Retro_Michael Reversible Reaction (Retro-Michael) Desired->Retro_Michael + Endogenous Thiol Thiazine Side Product (Thiazine Rearrangement) Desired->Thiazine N-Terminal Cys (Intramolecular) Retro_Michael->Maleimide Deconjugation Troubleshooting_Workflow Start Low Conjugation Yield Check_Maleimide Check Maleimide Activity (Freshly prepared? Stored properly?) Start->Check_Maleimide Check_Thiol Verify Free Thiols (Disulfides reduced? No oxidation?) Check_Maleimide->Check_Thiol Maleimide OK Success Yield Improved Check_Maleimide->Success Re-run with fresh maleimide Check_pH Confirm Reaction pH (Is it 6.5-7.5?) Check_Thiol->Check_pH Thiols OK Check_Thiol->Success Re-run after reducing protein Check_Ratio Evaluate Molar Ratio (Sufficient excess of maleimide?) Check_pH->Check_Ratio pH OK Check_pH->Success Re-run with optimized pH Check_Ratio->Success Re-run with higher molar ratio

References

Managing Mal-amido-PEG2-NHS ester stability and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the stability and storage of Mal-amido-PEG2-NHS ester. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity and reactivity of this critical reagent in your bioconjugation experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Amine Conjugation Efficiency (NHS Ester Reaction)

  • Symptom: Your protein, antibody, or amine-containing molecule shows a low degree of labeling after reaction with this compound.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
NHS Ester Hydrolysis: The NHS ester has been hydrolyzed to a non-reactive carboxylic acid due to exposure to moisture.[1][2][3]Store the reagent under desiccated conditions at -20°C.[4][5][6][7] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[1][3][7] Prepare solutions immediately before use and discard any unused reconstituted reagent.[7][8]
Inappropriate Buffer pH: The reaction pH is too low for efficient amine acylation.Perform the conjugation reaction in a non-amine-containing buffer with a pH of 7.2-8.5.[2][][10] Common buffers include phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers.[2][10]
Competing Nucleophiles in Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine) or other nucleophiles that compete with the target molecule for the NHS ester.[2][7][8]Dialyze or desalt your protein into an appropriate amine-free buffer like PBS before starting the conjugation.[7][8] Use a quenching buffer with primary amines only after the reaction is complete to stop it.[2]
Low Reagent Concentration: The molar excess of the PEG linker is insufficient for the desired degree of labeling.Start with a 10- to 50-fold molar excess of the this compound over the amine-containing protein.[7] This may require optimization depending on the protein and desired outcome.

Issue 2: Low or No Thiol Conjugation Efficiency (Maleimide Reaction)

  • Symptom: Your thiol-containing molecule (e.g., cysteine-containing peptide) fails to conjugate efficiently to the maleimide-activated molecule.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Maleimide (B117702) Hydrolysis: The maleimide ring has opened due to exposure to high pH, rendering it unreactive towards thiols.[11][12]Maintain the reaction pH between 6.5 and 7.5 for optimal and selective thiol conjugation.[7][11][13] Aqueous solutions of maleimide-containing products should be made immediately before use.[11]
Presence of Competing Thiols: The reaction buffer or protein solution contains reducing agents with free thiols (e.g., DTT, β-mercaptoethanol).Ensure all competing thiols are removed from the protein solution by dialysis or desalting before adding the maleimide-activated molecule.
Loss of Selectivity at High pH: At pH values above 7.5, maleimides can react with primary amines (e.g., lysine (B10760008) residues), leading to non-specific conjugation.[11][13]Strictly control the pH of the reaction to the recommended 6.5-7.5 range to ensure chemoselectivity for thiols.[13]
Thiol Oxidation: The sulfhydryl groups on the target molecule have been oxidized to disulfides and are no longer available for conjugation.If necessary, reduce the protein with a mild reducing agent and subsequently remove the reducing agent before initiating the conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A: For long-term stability, the solid reagent should be stored at -20°C, protected from light and moisture.[4][5][6][14] It is crucial to keep the product desiccated.[1][3] For short-term storage (days to weeks), 0-4°C is acceptable.[4]

Q2: Can I prepare a stock solution of this compound and store it?

A: It is strongly recommended not to store the reagent in solution.[7][8] The NHS ester is highly susceptible to hydrolysis in aqueous solutions.[1][2][15] If you must prepare a stock solution in an anhydrous organic solvent like DMSO or DMF, use it immediately and discard any unused portion.[7][8][16] Some sources suggest that a DMSO solution can be stored at -20°C or -80°C for short periods (1 month at -20°C, 6 months at -80°C), but this should be done with caution and the reagent's activity should be verified.[5][17]

Q3: What is the optimal pH for a two-step conjugation reaction?

A: In a two-step conjugation, first react the NHS ester with the amine-containing molecule at a pH of 7.2-8.5.[2][10] After removing the excess crosslinker, react the maleimide group with the thiol-containing molecule at a pH of 6.5-7.5.[7][11][13]

Q4: How quickly does the NHS ester hydrolyze?

A: The rate of hydrolysis is highly dependent on pH and temperature. The half-life of an NHS ester can be several hours at pH 7 and 0°C, but this decreases to just a few minutes at pH 8.6 and 4°C.[2][10][15]

Q5: What is the impact of the PEG spacer on the reagent's properties?

A: The hydrophilic PEG spacer increases the solubility of the crosslinker and the resulting conjugate in aqueous media.[4][6][18] This can help prevent aggregation of the conjugated molecules and may improve the pharmacokinetic properties of the final product.[18][]

Quantitative Data Summary

The stability of the functional groups on this compound is critically dependent on environmental conditions. The following tables summarize key quantitative data.

Table 1: NHS Ester Hydrolysis Half-Life

pHTemperature (°C)Half-Life
7.004-5 hours[2][15]
8.0Room Temp~3.5 hours[20]
8.5Room Temp~3 hours[20]
8.6410 minutes[2][10][15]
9.0Room Temp~2 hours[20]

Table 2: Recommended pH Ranges for Conjugation Reactions

Functional GroupReaction TypeOptimal pH RangeCompeting Reactions Outside Range
NHS Ester Amine Acylation7.2 - 8.5[2][][10]Increased hydrolysis above pH 8.5; slow reaction below pH 7.0.[2][15]
Maleimide Thiol Addition6.5 - 7.5[7][11][13]Increased hydrolysis and reaction with amines above pH 7.5.[11][13]

Experimental Protocols

Protocol 1: Two-Step Sequential Conjugation of an Antibody (Amine) to a Cysteine-Peptide (Thiol)

This protocol outlines the general procedure for conjugating an antibody to a peptide using this compound.

  • Preparation of Antibody:

    • Dissolve the antibody in an amine-free buffer (e.g., PBS, 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.5).

    • If the initial buffer contains amines (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.[7][8]

  • Activation of Antibody with the Crosslinker:

    • Equilibrate the vial of this compound to room temperature before opening.

    • Immediately before use, dissolve the required amount of the crosslinker in a water-miscible organic solvent like DMSO or DMF.[7][8]

    • Add a 10- to 20-fold molar excess of the crosslinker solution to the antibody solution. The final concentration of the organic solvent should ideally be less than 10%.[7]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[8]

  • Removal of Excess Crosslinker:

    • Remove the non-reacted this compound using a desalting column or dialysis equilibrated with a conjugation buffer suitable for the maleimide reaction (e.g., PBS, pH 7.2).[7]

  • Conjugation to Thiol-Peptide:

    • Dissolve the cysteine-containing peptide in the conjugation buffer (pH 6.5-7.5).

    • Add the peptide solution to the maleimide-activated antibody solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[21]

  • Purification of the Conjugate:

    • Purify the final antibody-peptide conjugate using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted peptide and other byproducts.

Protocol 2: Quality Control - Assessing NHS Ester Activity via Hydrolysis Assay

This method determines the reactivity of the NHS ester group by measuring the release of N-hydroxysuccinimide (NHS) upon base-induced hydrolysis.[1][3]

  • Reagent Preparation:

    • Prepare an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.0).

    • Prepare a 0.5-1.0 N NaOH solution.[1]

  • Procedure:

    • Weigh 1-2 mg of the this compound.

    • Dissolve the reagent in 2 ml of the amine-free buffer. If not fully soluble, first dissolve in a small amount of DMSO (e.g., 250 µl) and then add the buffer.[1]

    • Prepare a control tube containing only the buffer (and DMSO if used).

    • Zero a spectrophotometer at 260 nm using the control tube.

    • Measure the initial absorbance (A_initial) of the reagent solution at 260 nm. If the absorbance is >1.0, dilute the solution with more buffer and record the new absorbance.[3]

    • To 1 ml of the reagent solution, add 100 µl of 0.5-1.0 N NaOH. Vortex for 30 seconds.[1]

    • Immediately (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm (A_final).[1][3]

  • Interpretation:

    • A significant increase in absorbance (A_final > A_initial) indicates that the NHS ester was active and has been hydrolyzed, releasing the NHS leaving group which absorbs strongly at 260 nm.[1][3]

    • If there is little to no increase in absorbance, the NHS ester is likely already hydrolyzed and inactive.

Visualizations

experimental_workflow Two-Step Bioconjugation Workflow cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Purification cluster_step3 Step 3: Thiol Conjugation cluster_step4 Step 4: Final Purification prep_ab Prepare Antibody in Amine-Free Buffer (pH 7.2-8.5) react1 Mix Antibody and Linker (10-20x molar excess) prep_ab->react1 prep_linker Dissolve Mal-amido-PEG2-NHS in DMSO/DMF prep_linker->react1 incubate1 Incubate (RT for 30-60 min or 4°C for 2h) react1->incubate1 purify1 Remove Excess Linker (Desalting Column / Dialysis) incubate1->purify1 react2 Mix Activated Antibody and Thiol-Peptide purify1->react2 prep_peptide Prepare Thiol-Peptide in Buffer (pH 6.5-7.5) prep_peptide->react2 incubate2 Incubate (RT for 2h or 4°C overnight) react2->incubate2 purify2 Purify Final Conjugate (SEC / Affinity Chromatography) incubate2->purify2

Caption: Workflow for a two-step bioconjugation reaction.

degradation_pathways Key Degradation Pathways cluster_nhs NHS Ester Moiety cluster_maleimide Maleimide Moiety cluster_reaction Desired Reactions active_nhs Active NHS Ester R-CO-O-NHS inactive_nhs Inactive Carboxylic Acid R-COOH + NHS active_nhs->inactive_nhs Hydrolysis (H₂O, high pH) amine_reaction Amine Conjugation R-CO-NH-Protein active_nhs->amine_reaction Primary Amine (pH 7.2-8.5) active_mal Active Maleimide R-Maleimide inactive_mal Inactive Maleamic Acid R-COOH active_mal->inactive_mal Hydrolysis (high pH, >7.5) thiol_reaction Thiol Conjugation Stable Thioether active_mal->thiol_reaction Thiol Group (pH 6.5-7.5)

Caption: Competing hydrolysis pathways for functional groups.

References

How to remove unreacted Mal-amido-PEG2-NHS ester after conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted Mal-amido-PEG2-NHS ester following bioconjugation reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound after conjugation?

A1: The removal of unreacted this compound is a critical step for several reasons:

  • Purity: Residual unreacted linker is an impurity that can interfere with downstream applications and analytics.

  • Characterization: The presence of the free linker can complicate the characterization of the conjugate, leading to inaccurate determinations of conjugation efficiency and drug-to-antibody ratio (DAR).

  • Toxicity: For therapeutic applications, unreacted reagents may have undesirable toxicological effects.

  • Specificity: The maleimide (B117702) group of the unreacted linker can non-specifically react with other thiol-containing molecules in subsequent steps or in a biological system, leading to off-target effects.

Q2: What are the most common methods to remove unreacted this compound?

A2: The most effective methods for removing small molecules like unreacted this compound from much larger protein conjugates are based on size differences. The primary techniques include:

  • Dialysis: A widely used technique that separates molecules based on size through a semi-permeable membrane. It is effective for removing small molecules from protein solutions.[1][2][3]

  • Size Exclusion Chromatography (SEC): A chromatographic method that separates molecules based on their hydrodynamic radius. It is highly efficient at separating large conjugated proteins from small, unreacted linkers.[][5][6]

  • Tangential Flow Filtration (TFF) / Diafiltration: A rapid filtration method that is easily scalable for larger volumes. TFF is used to exchange buffers and remove small molecules from protein solutions.[7][8]

Q3: How do I choose the best purification method for my experiment?

A3: The choice of purification method depends on several factors, including sample volume, desired purity, process time, and available equipment.

  • For small-scale lab preparations (µL to mL): Dialysis and spin desalting columns (a form of SEC) are convenient and effective.[2][9]

  • For high-resolution separation and analytical purposes: Size Exclusion Chromatography (SEC) is the preferred method as it can resolve the conjugate from unreacted linker and also separate aggregates.[][5]

  • For larger volumes and process development (mL to L): Tangential Flow Filtration (TFF) is the most suitable method due to its speed and scalability.[7][10]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low recovery of the conjugated protein after purification. Non-specific binding: The conjugate may be sticking to the dialysis membrane, chromatography resin, or TFF membrane.- For dialysis, ensure the membrane is properly prepared and compatible with your protein.[11] - For SEC, select a resin with low non-specific binding properties. Highly hydrophobic substances like PEGylated proteins may retain non-specifically to some SEC resins.[9] - For TFF, select a membrane material with low protein binding characteristics.
Precipitation/Aggregation: The conjugation process or buffer exchange may have caused the protein to aggregate and precipitate.- Screen different buffer conditions (pH, ionic strength). - Include excipients like arginine or polysorbates to improve solubility.[12] - Perform purification at a lower temperature (e.g., 4°C).
Residual unreacted linker detected in the final product. Inefficient removal: The chosen purification method may not be optimized for complete removal.- Dialysis: Increase the number of buffer changes and the volume of the dialysis buffer (at least 100-200 times the sample volume).[1][13] Extend the dialysis time.[1] - SEC: Ensure the column has sufficient resolution to separate the small linker from the large conjugate. Optimize the flow rate and column length. - TFF: Perform a sufficient number of diafiltration volumes to wash out the unreacted linker.
The conjugate appears to be unstable after purification. Harsh purification conditions: The purification process may be denaturing the protein.- Avoid harsh elution conditions in chromatography. - For TFF, be mindful of shear stress on the protein.[7] - Ensure the final buffer composition is optimal for the stability of the conjugate.

Experimental Protocol: Removal of Unreacted Linker by Dialysis

This protocol describes a general procedure for removing unreacted this compound from a protein conjugate solution using dialysis.

Materials:

  • Conjugation reaction mixture

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO), typically 10-20 kDa for most proteins.

  • Dialysis buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Stir plate and stir bar

  • Beaker or container large enough to hold the dialysis buffer

Procedure:

  • Prepare the Dialysis Membrane: Hydrate the dialysis tubing or cassette according to the manufacturer's instructions. This usually involves rinsing with deionized water.[11]

  • Load the Sample: Carefully load your conjugation reaction mixture into the dialysis tubing/cassette, ensuring no air bubbles are trapped. Securely close the ends of the tubing with clamps or ensure the cassette is sealed.

  • Perform Dialysis:

    • Place the sealed dialysis bag/cassette into a beaker containing a large volume of dialysis buffer (at least 200-500 times the sample volume).[1]

    • Place the beaker on a stir plate and add a stir bar to the buffer (outside the dialysis bag). Stir gently to facilitate diffusion.

    • Conduct the first dialysis step for 1-2 hours at room temperature or 4°C.[1]

  • Change the Buffer: Discard the dialysis buffer and replace it with fresh buffer.

  • Continue Dialysis:

    • Continue to dialyze for another 1-2 hours.[1]

    • For optimal results, perform a third buffer change and allow the dialysis to proceed overnight at 4°C.[1][3]

  • Sample Recovery: Carefully remove the dialysis bag/cassette from the buffer. Gently remove the purified conjugate solution from the tubing/cassette using a pipette.

Quantitative Data Summary

The efficiency of removing small molecules like unreacted linkers can be compared across different methods. The following table provides a general comparison.

Purification Method Typical Purity Typical Recovery Processing Time Scalability
Dialysis >95%>90%12-48 hoursLow to Medium
Size Exclusion Chromatography (SEC) >99%85-95%1-4 hoursLow to Medium
Tangential Flow Filtration (TFF) >98%>95%1-3 hoursHigh

Note: Values are typical estimates and can vary depending on the specific protein, linker, and experimental conditions.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a bioconjugation reaction followed by the removal of the unreacted linker.

experimental_workflow cluster_conjugation Step 1: Conjugation Reaction cluster_purification Step 2: Purification cluster_products Step 3: Final Products Protein Protein (-NH2) Reaction Conjugation (pH 7-9) Protein->Reaction Linker Mal-amido-PEG2-NHS Linker->Reaction Purification Purification Method (Dialysis, SEC, or TFF) Reaction->Purification Reaction Mixture Conjugate Purified Conjugate Purification->Conjugate Product UnreactedLinker Unreacted Linker (Removed) Purification->UnreactedLinker Waste

Caption: Workflow for bioconjugation and subsequent purification.

This diagram outlines the key stages, from the initial reaction of the protein and linker to the separation of the desired conjugate from the unreacted small molecule.

References

Technical Support Center: Mal-amido-PEG2-NHS Ester Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working with Mal-amido-PEG2-NHS ester crosslinkers. The following information addresses common challenges related to reaction kinetics, with a specific focus on the critical role of pH.

Frequently Asked Questions (FAQs)

Q1: What is a this compound, and what is it used for?

A this compound is a heterobifunctional crosslinker used to covalently link two molecules.[1] It contains two reactive groups: a maleimide (B117702) group that selectively reacts with sulfhydryl (thiol) groups (e.g., from cysteine residues), and an N-hydroxysuccinimide (NHS) ester that reacts with primary amine groups (e.g., from lysine (B10760008) residues or the N-terminus of a protein).[1][2] The polyethylene (B3416737) glycol (PEG) spacer increases the solubility of the crosslinker in aqueous solutions.[2][3] These crosslinkers are commonly used in the creation of antibody-drug conjugates (ADCs), protein-peptide conjugates, and for surface modification of biomolecules.[1][4]

Q2: What is the optimal pH for reacting the maleimide group with a thiol?

The optimal pH range for the maleimide-thiol conjugation is between 6.5 and 7.5.[5][6] Within this range, the reaction is highly chemoselective for thiols.[6] At a pH of 7.0, the reaction of a maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine.[5][6]

Q3: What happens if the pH is outside the optimal range for the maleimide reaction?

  • Below pH 6.5: The reaction rate slows down significantly because the thiol group is less likely to be in its reactive thiolate anion form.[5]

  • Above pH 7.5: The maleimide group becomes more susceptible to hydrolysis, which renders it inactive.[5][6] Additionally, side reactions with primary amines, such as those on lysine residues, become more prevalent, reducing the specificity of the conjugation.[5][6]

Q4: What is the optimal pH for reacting the NHS ester group with an amine?

The NHS ester group reacts most efficiently with primary amines at a pH between 7.2 and 8.5, with an optimal range often cited as 8.3-8.5.[7][8][9] This is because the primary amine needs to be in its deprotonated, nucleophilic state (-NH2) to react with the NHS ester, and a higher pH favors this deprotonation.[9]

Q5: What is NHS ester hydrolysis, and how does pH affect it?

NHS ester hydrolysis is a competing reaction where the NHS ester reacts with water, becoming inactive for conjugation.[9] The rate of hydrolysis is highly dependent on pH and increases significantly as the pH becomes more alkaline.[8][9] This creates a trade-off: while a higher pH increases the reactivity of the target amine, it also decreases the stability of the NHS ester.[9]

Q6: Given the different optimal pH ranges, what is the recommended pH for a one-step reaction with a this compound?

For a one-step conjugation involving both amine and sulfhydryl groups, a compromise pH of 7.2-7.5 is generally recommended.[1] This pH is high enough for the NHS ester to react with amines while still being within the optimal range for the maleimide-thiol reaction.[1]

Troubleshooting Guides

Issue 1: Low or No Conjugation Efficiency

Question: I am observing low or no yield of my desired conjugate. What are the potential causes related to pH?

Answer: Low conjugation efficiency can stem from several factors where pH plays a critical role.

Potential CauseRecommended Solution
Suboptimal pH for Maleimide Reaction Ensure the reaction buffer is within the optimal pH range of 6.5-7.5 for the maleimide-thiol conjugation.[5][6]
Suboptimal pH for NHS Ester Reaction For the NHS ester-amine reaction, the pH should be between 7.2 and 8.5.[8] If performing a two-step reaction, adjust the pH accordingly for each step.
Maleimide Hydrolysis Prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before use.[5] Avoid storing maleimide solutions in aqueous buffers, especially at pH > 7.0.[6]
NHS Ester Hydrolysis Use the NHS ester immediately after preparing the solution. The half-life of NHS esters decreases significantly with increasing pH.[8] Consider performing the reaction at a lower temperature (4°C) to slow down hydrolysis.[8]
Protonated Amine Groups If the pH is too low (e.g., below 7), primary amines will be protonated (-NH3+) and non-nucleophilic, preventing reaction with the NHS ester.[9][10]
Thiol Oxidation Free thiols can oxidize to form disulfide bonds, which are unreactive with maleimides.[5] Degas buffers to remove oxygen and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation.[5]
Issue 2: Lack of Specificity and Side Reactions

Question: I am seeing multiple products or unexpected modifications. How can pH contribute to this?

Answer: pH is a key factor in controlling the specificity of the conjugation reaction.

Potential CauseRecommended Solution
Reaction of Maleimide with Amines If the pH is above 7.5, maleimides can react with primary amines (e.g., lysine).[6] Maintain the pH between 6.5 and 7.5 to ensure chemoselectivity for thiols.[6]
Thiazine (B8601807) Rearrangement With N-terminal cysteine residues, a side reaction can occur, especially at physiological or higher pH, leading to a thiazine rearrangement.[5][11] If this is an issue, consider performing the conjugation at a more acidic pH (e.g., 5.0) to keep the N-terminal amine protonated.[5][11]
Use of Amine-Containing Buffers Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target molecule for reaction with the NHS ester.[8][12]

Data Presentation

Table 1: Effect of pH on NHS Ester Stability

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.

pHTemperature (°C)Half-life of NHS EsterReference(s)
7.004-5 hours[8]
8.0Room Temp~1 hour[13]
8.5Room Temp~20 minutes[14]
8.6410 minutes[8]
9.0Room Temp~10 minutes[14]
Table 2: pH Guidelines for this compound Reactions

This table provides a summary of the recommended pH ranges for the different reactions involved.

ReactionOptimal pH RangeKey ConsiderationsReference(s)
Maleimide + Thiol 6.5 - 7.5Balances reaction rate and maleimide stability. Avoids side reactions with amines.[5][6]
NHS Ester + Amine 7.2 - 8.5Balances amine nucleophilicity and NHS ester hydrolysis. Optimal is often 8.3-8.5.[7][8]
One-Step Conjugation 7.2 - 7.5A compromise pH to allow both reactions to proceed.[1]

Experimental Protocols

Protocol 1: Two-Step Conjugation Protocol

This protocol is recommended for maximizing conjugation efficiency by optimizing the pH for each reaction step independently.

Step 1: Reaction of NHS Ester with Amine-Containing Protein (Protein A)

  • Prepare Protein A: Dissolve Protein A in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.1 M sodium bicarbonate buffer) at a pH of 8.3-8.5.[7][9] The protein concentration should ideally be 1-10 mg/mL.[7]

  • Prepare Crosslinker: Immediately before use, dissolve the this compound in a water-miscible anhydrous solvent such as DMSO or DMF.[5][7]

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved crosslinker to the Protein A solution.[9]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[9]

  • Purification: Remove the excess crosslinker using a desalting column or dialysis against a buffer at pH 6.5-7.5 (e.g., PBS with EDTA).[5]

Step 2: Reaction of Maleimide-Activated Protein A with Thiol-Containing Molecule (Molecule B)

  • Prepare Molecule B: If necessary, reduce any disulfide bonds in Molecule B using a reducing agent like TCEP.[5] TCEP is often preferred as it does not need to be removed before the conjugation step.[5]

  • Reaction: Add the purified maleimide-activated Protein A to Molecule B.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[5]

  • Quenching (Optional): To stop the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to react with any excess maleimide.[5]

  • Final Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography, ion-exchange chromatography, or dialysis.[5]

Visualizations

G cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Maleimide Reaction cluster_competing Competing Reactions ProteinA Protein with Amine (-NH2) Reaction1 pH 8.3 - 8.5 ProteinA->Reaction1 Crosslinker Mal-amido-PEG2-NHS Crosslinker->Reaction1 NHSHydrolysis NHS Ester Hydrolysis (Inactive) Crosslinker->NHSHydrolysis pH > 8.0 ActivatedProtein Maleimide-Activated Protein MoleculeB Molecule with Thiol (-SH) Reaction2 pH 6.5 - 7.5 ActivatedProtein->Reaction2 MaleimideHydrolysis Maleimide Hydrolysis (Inactive) ActivatedProtein->MaleimideHydrolysis pH > 7.5 Reaction1->ActivatedProtein MoleculeB->Reaction2 FinalConjugate Final Conjugate Reaction2->FinalConjugate

Caption: Two-step conjugation workflow with optimal pH conditions.

G cluster_maleimide Maleimide Reaction Rate cluster_nhs NHS Ester Reaction Rate vs. Stability Low_pH_M < pH 6.5 Slow Reaction Optimal_pH_M pH 6.5 - 7.5 Optimal Rate Thiol-Specific High_pH_M > pH 7.5 Hydrolysis Risk Amine Side Reaction Low_pH_N < pH 7.0 Very Stable Slow Amine Reaction Optimal_pH_N pH 7.2 - 8.5 Good Amine Rate Moderate Stability High_pH_N > pH 8.5 Fast Amine Reaction Rapid Hydrolysis G Start Low Conjugation Yield? Check_pH Is reaction pH optimal? Start->Check_pH Check_Reagents Are reagents fresh? Check_pH->Check_Reagents Yes Adjust_pH Adjust pH: Maleimide: 6.5-7.5 NHS Ester: 7.2-8.5 Check_pH->Adjust_pH No Check_Buffer Is buffer amine-free? Check_Reagents->Check_Buffer Yes Prepare_Fresh Prepare fresh crosslinker solution before use. Check_Reagents->Prepare_Fresh No Change_Buffer Use non-amine buffer (e.g., PBS, HEPES). Check_Buffer->Change_Buffer No Success Re-run Experiment Check_Buffer->Success Yes Adjust_pH->Success Prepare_Fresh->Success Change_Buffer->Success

References

Preventing aggregation of proteins during labeling with Mal-amido-PEG2-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mal-amido-PEG2-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding protein labeling with this reagent, with a specific focus on preventing protein aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional crosslinker used to covalently link molecules containing primary amines to molecules containing sulfhydryl groups.[1] It consists of three key components:

  • N-Hydroxysuccinimide (NHS) ester: Reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond.[2][3]

  • Maleimide (B117702): Reacts with sulfhydryl groups (e.g., the side chain of cysteine residues) to form a stable thioether bond.[4][5]

  • Polyethylene Glycol (PEG) spacer (PEG2): A short, hydrophilic linker that increases the solubility of the reagent and the resulting conjugate, which can help to reduce aggregation and provides spatial separation between the conjugated molecules.[][7][8]

This reagent is commonly used in the development of antibody-drug conjugates (ADCs), protein-protein conjugation, and surface modification of biomolecules.[][9][10]

Q2: What are the primary causes of protein aggregation when using this compound?

A2: Protein aggregation during labeling with this compound can arise from several factors:

  • Over-labeling: The modification of too many primary amines on the protein surface can alter its isoelectric point (pI) and net charge, leading to reduced solubility and aggregation.[11][12]

  • Hydrophobicity: Although the PEG linker enhances hydrophilicity, the overall hydrophobicity of the conjugated molecule (e.g., a cytotoxic drug) can induce aggregation.[13]

  • Suboptimal Buffer Conditions: Incorrect pH, ionic strength, or the presence of competing reagents can lead to inefficient labeling and protein instability.[11][14]

  • High Reagent Concentration: Localized high concentrations of the labeling reagent upon addition can cause rapid, uncontrolled reactions and protein precipitation.[11][12]

  • Inherent Protein Instability: Some proteins are inherently prone to aggregation, and the labeling process (e.g., changes in buffer, temperature) can exacerbate this.[14]

Q3: What is the optimal pH for the labeling reaction?

A3: The optimal pH for using this compound is a compromise between the reactivity of the NHS ester and the maleimide group, as well as the stability of the protein.

  • NHS Ester Reaction: The reaction with primary amines is most efficient at a slightly alkaline pH of 7.2 to 8.5.[2][11]

  • Maleimide Reaction: The reaction with sulfhydryl groups is most efficient and specific at a pH of 6.5 to 7.5.[4][15] Above pH 7.5, the maleimide group can also react with primary amines, leading to undesirable cross-reactivity.[4][16]

Therefore, a two-step labeling process is often recommended. First, the NHS ester is reacted with the amine-containing protein at pH 7.2-8.0. After purification, the maleimide group is then reacted with the sulfhydryl-containing molecule at pH 6.5-7.5.[1] If a one-step reaction is performed, a pH of 7.2-7.5 is a common compromise.[1]

Q4: How can I minimize the hydrolysis of the NHS ester and maleimide groups?

A4: Hydrolysis is a competing reaction that can inactivate the reactive groups of the crosslinker.

  • NHS Ester Hydrolysis: The rate of NHS ester hydrolysis increases with pH.[17][18] To minimize this, use freshly prepared reagent, perform the reaction at the lower end of the optimal pH range (e.g., pH 7.2-7.5), and consider conducting the reaction at a lower temperature (e.g., 4°C) for a longer duration.[11][13]

  • Maleimide Hydrolysis: The maleimide ring can also undergo hydrolysis, particularly at pH values above 7.5.[4] It is recommended to prepare aqueous solutions of maleimide-containing reagents immediately before use and to conduct the reaction within the optimal pH range of 6.5-7.5.[4]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during protein labeling with this compound, with a focus on preventing aggregation.

Problem 1: Protein Precipitation or Aggregation is Observed During or After Labeling.
Potential Cause Troubleshooting Steps
Over-labeling Reduce the molar excess of the this compound to the protein. A common starting point is a 5- to 20-fold molar excess, but this should be optimized empirically.[11][19]
High Reagent Concentration Dissolve the this compound in an anhydrous solvent like DMSO or DMF first, and then add it dropwise to the protein solution with gentle stirring.[11][20]
Suboptimal Buffer pH Ensure the reaction buffer pH is within the optimal range for both protein stability and the specific reaction step (pH 7.2-8.5 for NHS ester reaction, pH 6.5-7.5 for maleimide reaction).[2][4] If the protein is unstable at alkaline pH, consider a lower pH (e.g., 7.2) and a longer reaction time.[11]
Incorrect Buffer Composition Use amine-free and sulfhydryl-free buffers, such as phosphate-buffered saline (PBS) or HEPES.[1][2] Avoid buffers containing Tris or glycine (B1666218) for the NHS ester reaction, and buffers containing DTT or β-mercaptoethanol for the maleimide reaction.[2][15]
Protein Concentration Too High Perform the labeling reaction at a lower protein concentration (e.g., 1-5 mg/mL) to reduce the likelihood of intermolecular aggregation.[11][14]
Temperature Conduct the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down both the labeling reaction and potential aggregation processes.[11]
Hydrophobicity of Conjugated Molecule The PEG2 linker in this compound helps to increase hydrophilicity.[][8] If aggregation persists due to a very hydrophobic payload, consider using a crosslinker with a longer PEG chain.
Problem 2: Low Labeling Efficiency.
Potential Cause Troubleshooting Steps
Hydrolysis of NHS Ester Prepare the this compound solution immediately before use.[12] Ensure the reaction buffer pH is not too high (ideally 7.2-8.0).[2] Perform the reaction at 4°C for a longer duration to minimize hydrolysis.[17]
Inactive Reagent Store the this compound desiccated at -20°C.[1] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[1]
Presence of Competing Amines or Thiols Ensure the protein solution is in an amine-free buffer (e.g., PBS, HEPES) for the NHS ester reaction and a thiol-free buffer for the maleimide reaction.[2][15] If necessary, perform a buffer exchange using a desalting column or dialysis before labeling.[13]
Inaccessible Target Residues The primary amines (lysine) or sulfhydryls (cysteine) on the protein surface may be sterically hindered.[13] Consider denaturing and refolding the protein under controlled conditions, if feasible, or using a crosslinker with a longer spacer arm.
Oxidized Thiols If targeting cysteine residues, ensure they are in a reduced state. Pre-treat the protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which does not need to be removed before the maleimide reaction.[5][15] Avoid DTT or β-mercaptoethanol as they contain thiols and will compete with the protein for the maleimide.[15]

Quantitative Data Summary

Table 1: pH Dependence of NHS Ester Half-Life
pHTemperature (°C)Half-life
7.004-5 hours[2][17]
8.0Room Temp~210 minutes[21]
8.5Room Temp~180 minutes[21]
8.6410 minutes[2][17]
9.0Room Temp~125 minutes[21]
Table 2: Recommended pH Ranges for Reactions
Reactive GroupTarget Functional GroupOptimal pH RangeNotes
NHS Ester Primary Amine (-NH₂)7.2 - 8.5[2][11]Reaction rate increases with pH, but so does hydrolysis.[18]
Maleimide Sulfhydryl (-SH)6.5 - 7.5[4][15]Highly specific for thiols in this range. Above pH 7.5, reactivity with amines increases.[4]

Experimental Protocols

Protocol 1: Two-Step Labeling of a Protein with a Thiol-Containing Molecule

This protocol is designed for situations where the protein to be labeled contains primary amines and will be conjugated to a molecule containing a free sulfhydryl group.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Thiol-containing molecule in a suitable buffer (e.g., PBS, pH 7.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

Step 1: Reaction of NHS Ester with the Protein

  • Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-5 mg/mL.[11]

  • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10-20 mM.[11]

  • Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution dropwise while gently stirring.[19]

  • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.[11]

  • (Optional) Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubating for 15-30 minutes.[22]

  • Remove excess, unreacted crosslinker using a desalting column or dialysis against an amine-free buffer (e.g., PBS, pH 7.0).

Step 2: Reaction of Maleimide with the Thiol-Containing Molecule

  • Ensure the thiol-containing molecule is in a buffer at pH 6.5-7.5.[4] If necessary, pre-treat with a reducing agent like TCEP to ensure the thiol is free and reactive.[15]

  • Add the thiol-containing molecule to the maleimide-activated protein solution. A 1.1- to 5-fold molar excess of the thiol-containing molecule over the protein is a common starting point.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Purify the final conjugate using an appropriate method such as size exclusion chromatography (SEC) or dialysis to remove any unreacted thiol-containing molecule.

Visualizations

Diagram 1: Two-Step Labeling Workflow

G cluster_0 Step 1: NHS Ester Reaction (pH 7.2-8.0) cluster_1 Purification cluster_2 Step 2: Maleimide Reaction (pH 6.5-7.5) A Protein-NH2 C Protein-NH-CO-PEG2-Maleimide A->C Amide Bond Formation B This compound B->C D Remove Excess Crosslinker C->D F Final Conjugate D->F E Thiol-Molecule-SH E->F Thioether Bond Formation

Caption: A workflow diagram illustrating the two-step protein conjugation process.

Diagram 2: Troubleshooting Logic for Protein Aggregation

G A Protein Aggregation Observed? B Check Molar Ratio A->B Yes G No A->G C Check Buffer pH & Composition B->C D Check Reagent Addition Method C->D E Check Temperature D->E F Successful Labeling E->F

References

Technical Support Center: Strategies to Improve the In-vivo Stability of Maleimide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in-vivo stability of maleimide (B117702) conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of in-vivo instability for maleimide-thiol conjugates?

A1: The instability of the thiosuccinimide linkage formed between a maleimide and a thiol is primarily due to two competing chemical reactions in vivo[1][2][3]:

  • Retro-Michael Reaction (Thiol Exchange): This is a reversible process where the thioether bond breaks, regenerating the original thiol and maleimide. In a biological environment rich in other thiols, such as glutathione (B108866) and albumin, the released maleimide can react with these endogenous thiols. This leads to irreversible deconjugation of the payload from its delivery vehicle, potentially causing off-target toxicity and reduced therapeutic efficacy[1][2][4].

  • Hydrolysis: The succinimide (B58015) ring of the conjugate can be irreversibly opened by water to form a succinamic acid thioether. While this process prevents the retro-Michael reaction and thus stabilizes the conjugate, it creates two isomeric products, which can introduce heterogeneity[3][5][6]. This reaction is generally slow for common maleimide conjugates but can be accelerated.[3][7]

Q2: How does pH influence the stability and reaction of maleimide conjugates?

A2: pH is a critical factor in both the conjugation reaction and the stability of the resulting adduct[8]:

  • pH 6.5-7.5: This is the optimal range for the thiol-maleimide conjugation reaction. In this window, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing side reactions.[8]

  • Below pH 6.5: The rate of the conjugation reaction slows down significantly as the thiol group is predominantly in its protonated, less reactive form.

  • Above pH 7.5: The maleimide group itself becomes susceptible to hydrolysis, rendering it inactive for conjugation. Additionally, the reactivity of primary amines (e.g., on lysine (B10760008) residues) towards the maleimide increases, leading to a loss of selectivity. However, a controlled increase in pH (e.g., to 8.0-9.0) can be used post-conjugation to intentionally accelerate the stabilizing hydrolysis of the thiosuccinimide ring.[9]

Q3: What are "Next-Generation Maleimides" (NGMs) and how do they improve stability?

A3: Next-Generation Maleimides (NGMs) are a class of reagents designed to overcome the instability of traditional maleimide conjugates. A key example is dihalomaleimides (e.g., dibromomaleimides and diiodomaleimides), which can react with both thiols from a reduced disulfide bond to re-bridge the connection.[10][11] This approach offers site-selective conjugation and generates robustly stable conjugates.[10] Diiodomaleimides, in particular, provide rapid bioconjugation and have reduced susceptibility to hydrolysis before conjugation compared to their dibromo counterparts.[12]

Q4: What is the principle behind self-hydrolyzing maleimides?

A4: Self-hydrolyzing maleimides are engineered to accelerate the stabilizing ring-opening hydrolysis reaction after conjugation. This is typically achieved by incorporating a basic amino group, such as diaminopropionic acid (DPR), adjacent to the maleimide.[1][2] This group acts as an intramolecular catalyst, inducing rapid hydrolysis of the thiosuccinimide ring at neutral pH.[1][4] Once hydrolyzed, the resulting succinamic acid thioether is no longer susceptible to the retro-Michael reaction, leading to a more stable conjugate in vivo.[1][2]

Troubleshooting Guide

Problem 1: Low or no conjugation efficiency.

  • Possible Cause 1: Maleimide Hydrolysis. The maleimide reagent may have hydrolyzed before reacting with the thiol. This is common if stock solutions are stored in aqueous buffers.

    • Troubleshooting Steps:

      • Prepare maleimide stock solutions fresh in a dry, aprotic solvent like DMSO or DMF and use them immediately.

      • If aqueous storage is unavoidable, use a slightly acidic buffer (pH 6.0-6.5) and store for a limited time at 4°C.

  • Possible Cause 2: Thiol Oxidation. The thiol groups on the protein or peptide may have re-oxidized to form disulfide bonds, which are unreactive with maleimides.

    • Troubleshooting Steps:

      • Ensure the reaction buffer is degassed to minimize oxygen content.

      • Include a chelating agent like EDTA (1-5 mM) in the buffer to sequester metal ions that can catalyze oxidation.

      • If a reducing agent like DTT was used, ensure it has been completely removed before adding the maleimide reagent, as it will compete for reaction. TCEP is a non-thiol reducing agent and does not need to be removed.

  • Possible Cause 3: Suboptimal pH. The reaction buffer pH is outside the optimal 6.5-7.5 range.

    • Troubleshooting Steps:

      • Carefully prepare and verify the pH of your reaction buffer (e.g., PBS, HEPES) to be within the 6.5-7.5 range.

Problem 2: Conjugate shows increasing heterogeneity and loss of activity upon storage.

  • Possible Cause: A combination of retro-Michael reaction and hydrolysis is occurring. The retro-Michael reaction leads to deconjugation (loss of activity), while hydrolysis creates two stable isomers, resulting in analytical heterogeneity (e.g., multiple peaks on HPLC).

    • Troubleshooting Steps:

      • Analyze Storage Buffer: Ensure the pH is between 6.5 and 7.0. Avoid basic conditions if hydrolysis is not desired.

      • Controlled Hydrolysis: To create a stable, albeit heterogeneous, product, consider a controlled hydrolysis step post-conjugation (e.g., incubate at pH 8.0-8.5 for 2-4 hours). This will prevent further deconjugation.[9]

      • Use a Stabilizing Strategy: For future experiments, employ a stabilization strategy from the outset, such as using a self-hydrolyzing maleimide or a next-generation maleimide.

Problem 3: Antibody-drug conjugate (ADC) loses its payload in plasma stability assays.

  • Possible Cause: This is a classic indicator of a thiol exchange reaction (retro-Michael reaction). The thiosuccinimide linkage is breaking, and the released maleimide-payload is being captured by abundant plasma thiols like albumin.[4]

    • Troubleshooting Steps:

      • Confirm with Mass Spectrometry: Use LC-MS to identify the payload conjugated to albumin or other plasma proteins.

      • Implement Pre-emptive Hydrolysis: Before in-vivo use, perform a controlled hydrolysis step to form the stable ring-opened succinamic acid thioether, which is resistant to thiol exchange. The half-life of these ring-opened products can be over two years.[3][7]

      • Re-evaluate Linker Chemistry: Consider using a more stable linker technology, such as a disulfide re-bridging next-generation maleimide or a self-hydrolyzing maleimide.

Data on Maleimide Conjugate Stability

The stability of maleimide conjugates can be significantly enhanced through various chemical strategies. The following tables summarize quantitative data on the half-lives of different maleimide adducts.

Table 1: Half-life of Thiosuccinimide Ring Hydrolysis for N-Substituted Maleimide Conjugates

N-Substituent on MaleimideHydrolysis Half-life (t½)ConditionsReference
N-ethylVery slowpH 7.4, 37°C[3][7]
N-phenylFaster than N-alkylpH 7.4, 37°C[13]
Maleimide with adjacent amino group (mDPR)~2-3 hourspH 7.4, 22°C[14]
N-aryl with electron-withdrawing groupsGreatly acceleratedpH 7.4, 37°C[3][7]

Table 2: In-vivo and In-vitro Stability of Different Maleimide Conjugates

Conjugate TypeStability MetricConditionsReference
Conventional Maleimide-Thiol Adduct~50% payload loss in 3 daysIn vivo (ADC)[4]
Self-stabilizing Maleimide (mDPR) AdductLittle payload loss over 7 daysIn vivo (ADC)[4]
Ring-opened (Hydrolyzed) AdductHalf-life > 2 yearsIn vitro[3][7]
Transcyclized AdductSignificantly more stable than thiosuccinimideIn presence of 10-fold excess GSH[15]
Dibromomaleimide (re-bridged)Robustly stableIn serum[16]

Visualizing Workflows and Mechanisms

InstabilityPathways MaleimideThiol Maleimide-Thiol Conjugate (Thiosuccinimide) Deconjugated Deconjugated (Payload Loss) MaleimideThiol->Deconjugated Retro-Michael Reaction Hydrolyzed Hydrolyzed Conjugate (Stable Succinamic Acid) MaleimideThiol->Hydrolyzed Hydrolysis (Irreversible) ThiolExchange Thiol Exchange (e.g., with Glutathione) ThiolExchange->Deconjugated

Caption: Competing instability pathways for maleimide-thiol conjugates.

TroubleshootingWorkflow cluster_start Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Start Low Conjugation Yield Cause1 Maleimide Hydrolysis Start->Cause1 Cause2 Thiol Oxidation Start->Cause2 Cause3 Suboptimal pH Start->Cause3 Sol1 Use Fresh Maleimide Stock in DMSO/DMF Cause1->Sol1 Sol2 Degas Buffer, Add EDTA Cause2->Sol2 Sol3 Verify Buffer pH (6.5-7.5) Cause3->Sol3

Caption: Troubleshooting logic for low conjugation yield.

Experimental Protocols

Protocol 1: General Procedure for Disulfide Bond Reduction Prior to Maleimide Conjugation

This protocol describes the reduction of disulfide bonds in a protein (e.g., an antibody) to generate free thiols for maleimide conjugation.

Materials:

  • Protein solution (1-10 mg/mL)

  • Reduction Buffer: Degassed PBS or Tris buffer, pH 7.0-7.5, containing 1-5 mM EDTA.

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Desalting column (if using DTT)

Procedure:

  • Prepare the protein solution in the degassed Reduction Buffer.

  • If using TCEP (recommended): a. Add TCEP to the protein solution to a final concentration of a 2-10 fold molar excess over the protein's disulfide bonds. b. Incubate at room temperature for 30-60 minutes. c. The reduced protein solution can be used directly in the subsequent conjugation reaction.

  • If using DTT: a. Add DTT to the protein solution to a final concentration of a 10-100 fold molar excess. b. Incubate at room temperature for 30-60 minutes. c. Crucially, remove the excess DTT using a desalting column equilibrated with the degassed Reduction Buffer to prevent it from reacting with the maleimide.

  • The reduced protein is now ready for immediate use in the maleimide conjugation reaction.

Protocol 2: General Maleimide-Thiol Conjugation

This protocol outlines the conjugation of a maleimide-activated molecule to a thiol-containing protein.

Materials:

  • Reduced protein solution (from Protocol 1)

  • Maleimide-activated reagent

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M cysteine or 2-mercaptoethanol)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Immediately before use, dissolve the maleimide-activated reagent in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.

  • Add the maleimide stock solution to the reduced protein solution. A 10-20 fold molar excess of the maleimide reagent is a common starting point, but this should be optimized.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. If the maleimide reagent is fluorescent, protect the reaction from light.

  • (Optional) Quench the reaction by adding a small molecule thiol (e.g., cysteine) to react with any excess maleimide.

  • Purify the conjugate to remove unreacted maleimide and other small molecules using a suitable method like size-exclusion chromatography.

Protocol 3: LC-MS Based Assay for In-vitro Plasma Stability

This protocol provides a workflow for assessing the deconjugation (payload loss) of an antibody-drug conjugate (ADC) after incubation in plasma.

Materials:

  • ADC

  • Plasma (e.g., mouse, rat, human)

  • Incubator at 37°C

  • Affinity capture beads (e.g., Protein A/G) for the ADC's antibody

  • Wash Buffer (e.g., PBS)

  • Elution Buffer (e.g., low pH glycine (B1666218) buffer)

  • Neutralization Buffer (e.g., Tris-HCl, pH 8.0)

  • LC-MS system suitable for intact protein analysis

Procedure:

  • Spike the ADC into the plasma at a defined final concentration (e.g., 100 µg/mL).

  • Incubate the plasma sample at 37°C.

  • At desired time points (e.g., 0, 24, 48, 72, 96 hours), take an aliquot of the plasma sample.

  • Immunocapture of ADC: a. Add affinity capture beads to the plasma aliquot and incubate to capture the ADC. b. Pellet the beads (e.g., using a magnetic stand) and discard the supernatant. c. Wash the beads multiple times with Wash Buffer.

  • Elution: a. Add Elution Buffer to the beads to release the ADC. b. Collect the eluate and immediately neutralize it with the Neutralization Buffer.

  • LC-MS Analysis: a. Inject the eluted and neutralized sample onto the LC-MS system. b. Use a method that allows for the separation and mass determination of the intact ADC with different drug-to-antibody ratios (DAR).

  • Data Analysis: a. Deconvolute the mass spectra at each time point to determine the relative abundance of different DAR species. b. Calculate the average DAR at each time point. c. Plot the average DAR versus time to determine the stability profile of the ADC in plasma.

References

Validation & Comparative

A Comparative Guide to PEG Spacer Lengths in Crosslinkers: PEG2 vs. PEG4 vs. PEG8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate spacer arm is a critical consideration in the design of crosslinkers for bioconjugation, influencing the properties and performance of the resulting conjugates. Polyethylene glycol (PEG) spacers are widely employed due to their hydrophilicity, biocompatibility, and ability to modulate the characteristics of biomolecules. This guide provides an objective comparison of three commonly used short-chain PEG spacers: PEG2, PEG4, and PEG8. We will delve into their impact on key performance metrics, supported by experimental data, to aid researchers in making informed decisions for their specific applications, such as antibody-drug conjugates (ADCs), proteomics, and PROTACs.

Impact of PEG Spacer Length on Physicochemical Properties

The length of the PEG spacer arm directly influences several fundamental physicochemical properties of a bioconjugate. These properties, in turn, affect the conjugate's stability, solubility, and in vivo behavior.

PropertyPEG2PEG4PEG8Key Observations & References
Hydrophilicity ModerateGoodHighIncreasing the number of ethylene (B1197577) glycol units enhances the hydrophilicity of the conjugate. This is a crucial factor for improving the solubility of hydrophobic payloads in ADCs.[1][2]
Solubility ImprovedFurther ImprovedSignificantly ImprovedLonger PEG chains contribute to better solubility of the entire conjugate, which can prevent aggregation, a common issue with highly loaded ADCs. For instance, a PEG8 spacer was found to enhance the solubility of certain ADC candidates.[1] Sutro/Celgene's STRO-001 utilizes a PEG4 spacer, while AbGenomics' AbGn-107 uses a PEG2 spacer, indicating the use of shorter PEGs to improve solubility as well.[1]
Steric Hindrance LowModerateHigherWhile PEG linkers, in general, are flexible and can reduce steric hindrance compared to rigid linkers, longer PEG chains can create a larger hydrodynamic radius. This can sometimes interfere with binding interactions if the binding site is sterically hindered.
Immunogenicity LowLowerLowestThe "stealth" property of PEG can mask the bioconjugate from the immune system. Longer PEG chains are generally more effective at reducing immunogenicity.[3]

Performance in Key Applications

The choice of PEG spacer length has significant implications for the efficacy and safety of bioconjugates in various applications.

Antibody-Drug Conjugates (ADCs)

In ADCs, the linker plays a pivotal role in connecting the antibody to the cytotoxic payload. The length of the PEG spacer can affect the drug-to-antibody ratio (DAR), pharmacokinetics (PK), and overall therapeutic window.

Performance MetricPEG2PEG4PEG8Key Observations & References
Drug-to-Antibody Ratio (DAR) Can achieve high DARCan achieve high DARCan achieve high DAR with good yields and low aggregationThe hydrophilicity of the PEG spacer can help to mitigate the aggregation issues associated with high DAR ADCs, which often carry hydrophobic payloads. PEG4 and PEG8 spacers have been shown to produce DAR8 ADCs with good yields and low aggregation.[4]
Plasma Clearance Higher ClearanceModerate ClearanceLower ClearanceIncreasing PEG length generally leads to a longer plasma half-life and reduced clearance. Studies have shown that ADCs with PEG8, PEG12, and PEG24 spacers have stabilized clearance compared to those with no or shorter PEG linkers.[5]
In Vivo Efficacy EfficaciousMore EfficaciousPotentially Most EfficaciousThe improved pharmacokinetic profile of ADCs with longer PEG spacers can lead to better in vivo efficacy. In some studies, efficacy was rescued as the PEG length increased from no PEG to PEG8, PEG12, and PEG24.[5]
Tolerability LowerModerateHigherIncreased PEG length has been shown to improve the tolerability of ADCs. In one study, ADCs with PEG8 and PEG12 spacers had 100% survival rates in rats at a 20 mg/kg dose, whereas those with PEG4 or no PEG had significantly lower survival rates.[4]
Proteolysis-Targeting Chimeras (PROTACs)

For PROTACs, the linker length is a critical parameter for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

Performance MetricPEG2PEG4PEG8Key Observations & References
Ternary Complex Formation May be too short for optimal complex formationOften a good starting point for optimizationCan provide the necessary flexibility and distanceThe optimal linker length is highly dependent on the specific target and E3 ligase pair. Studies comparing PEG4, PEG6, and PEG8 have shown that a PEG8 linker can prolong the residence time of the PROTAC, though it may also introduce a "hook effect".[6]

Experimental Protocols

Below is a generalized experimental protocol for comparing the efficacy of heterobifunctional crosslinkers with PEG2, PEG4, and PEG8 spacers in the context of antibody-drug conjugation.

Objective: To evaluate the effect of PEG spacer length on the conjugation efficiency, stability, and in vitro cytotoxicity of an ADC.

Materials:

  • Antibody (e.g., Trastuzumab)

  • Cytotoxic payload with a reactive handle (e.g., MMAE with a maleimide-reactive group)

  • Heterobifunctional crosslinkers: Mal-PEG2-NHS, Mal-PEG4-NHS, Mal-PEG8-NHS

  • Conjugation buffer (e.g., PBS, pH 7.4)

  • Quenching reagent (e.g., Tris-HCl)

  • Size-exclusion chromatography (SEC) system for purification and analysis

  • Cancer cell line overexpressing the target antigen (e.g., SK-BR-3 for Trastuzumab)

  • Cell viability assay reagents (e.g., MTT or CellTiter-Glo)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the conjugation buffer.

    • Partially reduce the interchain disulfides of the antibody using a reducing agent like TCEP to generate free thiols for conjugation. The degree of reduction should be optimized to achieve the desired DAR.

  • Conjugation Reaction:

    • Dissolve the Mal-PEGn-NHS crosslinkers in a suitable organic solvent (e.g., DMSO).

    • React the payload with the NHS-ester end of the crosslinkers in a separate reaction to form the Mal-PEGn-Payload intermediate.

    • Add the Mal-PEGn-Payload intermediates to the reduced antibody at a specific molar ratio.

    • Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a defined period (e.g., 1-2 hours).

  • Quenching and Purification:

    • Quench any unreacted maleimide (B117702) groups with a quenching reagent like N-acetyl cysteine.

    • Purify the resulting ADCs using SEC to remove unconjugated payload, linker, and aggregated species.

  • Characterization:

    • Determine the DAR of each ADC (PEG2, PEG4, and PEG8) using UV-Vis spectroscopy or mass spectrometry.

    • Assess the stability of the ADCs by monitoring aggregation over time using SEC.

    • Measure the hydrophobicity of the ADCs using hydrophobic interaction chromatography (HIC).

  • In Vitro Cytotoxicity Assay:

    • Seed the target cancer cells in 96-well plates.

    • Treat the cells with serial dilutions of the three ADCs and relevant controls (unconjugated antibody, free payload).

    • Incubate for a specified period (e.g., 72 hours).

    • Determine cell viability using a suitable assay and calculate the IC50 value for each ADC.

Visualizations

Logical Workflow for ADC Development and Evaluation

The following diagram illustrates a typical workflow for the development and evaluation of an Antibody-Drug Conjugate, highlighting the critical step of linker selection and optimization.

ADC_Development_Workflow cluster_Discovery Discovery & Design cluster_Linker Linker Optimization cluster_Conjugation Conjugation & Characterization cluster_Evaluation Preclinical Evaluation Target_Selection Target Antigen Selection Antibody_Development Antibody Development Target_Selection->Antibody_Development Linker_Design Linker Design (Cleavable/Non-cleavable) Antibody_Development->Linker_Design Payload_Selection Payload Selection Payload_Selection->Linker_Design PEG_Spacer PEG Spacer Selection (PEG2 vs PEG4 vs PEG8) Linker_Design->PEG_Spacer Conjugation Conjugation PEG_Spacer->Conjugation Purification Purification (SEC) Conjugation->Purification Characterization Characterization (DAR, Stability) Purification->Characterization In_Vitro In Vitro Assays (Cytotoxicity, Binding) Characterization->In_Vitro In_Vivo In Vivo Studies (Efficacy, PK, Safety) In_Vitro->In_Vivo CLMS_Workflow Protein_Complex Protein Complex (in native state) Crosslinking Cross-linking (e.g., with BS3-PEGn) Protein_Complex->Crosslinking Digestion Proteolytic Digestion (e.g., Trypsin) Crosslinking->Digestion Enrichment Enrichment of Cross-linked Peptides (optional) Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Data Analysis (Identification of cross-linked peptides) LC_MS->Data_Analysis Structural_Modeling Structural Modeling (Distance constraints) Data_Analysis->Structural_Modeling

References

A Comparative Guide to the Characterization and Validation of Mal-amido-PEG2-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Mal-amido-PEG2-NHS ester conjugates with alternative bioconjugation technologies. It includes a detailed overview of their characterization and validation, supported by experimental data and protocols, to assist researchers in selecting the optimal reagents and methods for their specific applications in drug development and other fields.

Introduction to this compound Conjugates

This compound is a heterobifunctional crosslinker that contains two reactive groups: a maleimide (B117702) and an N-hydroxysuccinimide (NHS) ester, connected by a two-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] The NHS ester reacts with primary amines (e.g., on lysine (B10760008) residues of proteins) to form stable amide bonds, while the maleimide group reacts with thiol groups (e.g., on cysteine residues) to form a thioether linkage.[1][2][3] This dual reactivity allows for the precise and controlled conjugation of different molecules, making it a popular reagent in the development of antibody-drug conjugates (ADCs), PEGylated proteins, and other bioconjugates.[4][5][]

Performance Comparison with Alternative Technologies

The selection of a crosslinker is a critical step in the design of bioconjugates, influencing the efficiency, stability, and performance of the final product. While this compound offers a versatile approach, several alternative technologies provide distinct advantages in terms of stability and reaction efficiency.

Thiol-Reactive Chemistries: A Stability Comparison

The stability of the linkage formed with the thiol group is a crucial factor, particularly for in vivo applications where the conjugate is exposed to physiological conditions. The traditional maleimide-thiol adduct, a thiosuccinimide, can be susceptible to a retro-Michael reaction, leading to deconjugation.[4][7]

Linker ChemistryLinkage TypeStability ProfileKey AdvantagesTypical Reaction Conditions
N-alkyl Maleimide (Standard) ThiosuccinimideSusceptible to retro-Michael reaction and thiol exchange, leading to potential instability in vivo. Half-lives of conversion in the presence of glutathione (B108866) can range from 20-80 hours.[7]High reactivity and specificity for thiols.pH 6.5-7.5, Room Temperature
N-aryl Maleimide Thiosuccinimide (hydrolyzed)Exhibits significantly faster hydrolysis of the thiosuccinimide ring, leading to a more stable, ring-opened structure that is resistant to the retro-Michael reaction.[5][8][9] ADCs prepared with N-aryl maleimides showed less than 20% deconjugation in serum over 7 days, compared to 35-67% for N-alkyl maleimides.[5]Increased stability of the final conjugate while maintaining high reaction efficiency. N-aryl maleimides can react approximately 2.5 times faster with thiols than N-alkyl derivatives.[8][9]pH 6.5-7.5, Room Temperature
Vinyl Sulfone ThioetherForms a stable, irreversible thioether bond that is not susceptible to retro-Michael reaction.[10]Highly stable and irreversible linkage.pH 8.0-9.0, Room Temperature
Methylsulfonyl Phenyloxadiazole ThioetherForms a stable thioether bond with superior stability in human plasma compared to maleimide-cysteine conjugates. Half-lives of these conjugates in plasma were found to be significantly longer (e.g., 84.4 to 135 hours) compared to the maleimide conjugate (59.9 hours).[11]High chemoselectivity for cysteine and superior stability of the resulting conjugate.[11]pH 5.8-8.0, Room Temperature
Amine-Reactive Chemistries: A Reaction Efficiency Comparison

The efficiency of the reaction with primary amines is critical for achieving high yields of the desired conjugate. NHS esters are widely used but are susceptible to hydrolysis, which competes with the aminolysis reaction.

Reactive GroupLinkage TypeReaction Efficiency & KineticsKey AdvantagesTypical Reaction Conditions
NHS Ester AmideThe half-life of hydrolysis for NHS esters is pH-dependent, ranging from 4-5 hours at pH 7.0 to 10 minutes at pH 8.6.[12] The reaction with amines is generally efficient but competes with hydrolysis.Well-established chemistry with a large number of commercially available reagents.pH 7.2-8.5, Room Temperature or 4°C
TFP Ester AmideTFP esters are more stable to hydrolysis than NHS esters, particularly at higher pH. The half-life of a TFP-activated surface at pH 10 is almost 10-fold longer than that of an NHS-activated surface.[13][14] This increased stability can lead to higher coupling efficiencies.Greater stability in aqueous solutions, especially at basic pH, leading to potentially higher and more consistent conjugation yields.[13][14]pH 7.5-9.0, Room Temperature
Click Chemistry (CuAAC) TriazoleGenerally very fast and high-yielding, often reaching completion in a short time. Microwave-assisted CuAAC can achieve yields of over 80% in Phase 1 synthesis.[15]High specificity and efficiency. The resulting triazole linkage is highly stable.[11][16]Requires a copper(I) catalyst, which can be cytotoxic, limiting in vivo applications.[11][16]
Click Chemistry (SPAAC) TriazoleReaction rates are dependent on the strained cyclooctyne (B158145) used but can be very rapid. Generally considered highly biocompatible.[11][16]Copper-free, making it suitable for in vivo and live-cell applications.[11][16]The required strained cyclooctyne reagents can be more complex and expensive to synthesize.[16]

Experimental Protocols for Characterization and Validation

Accurate characterization and validation of this compound conjugates are essential to ensure their quality, efficacy, and safety. The following are detailed protocols for key analytical techniques.

Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy

This method provides a simple and rapid estimation of the average DAR.[1][2][17][18][19]

Principle: The absorbance of the ADC solution is measured at two wavelengths: one where the antibody has maximum absorbance (typically 280 nm) and another where the drug has a significant absorbance and the antibody has minimal absorbance.

Protocol:

  • Determine Molar Extinction Coefficients:

    • Accurately determine the molar extinction coefficients (ε) of the unconjugated antibody and the free drug at both 280 nm and the chosen drug-specific wavelength (λ_max_ of the drug). This is typically done by measuring the absorbance of solutions with known concentrations.

  • Measure ADC Absorbance:

    • Prepare a solution of the purified ADC in a suitable buffer (e.g., PBS).

    • Measure the absorbance of the ADC solution at 280 nm (A_280_) and the drug's λ_max_ (A_drug_).

  • Calculate Concentrations:

    • The concentrations of the antibody (C_Ab_) and the drug (C_Drug_) in the ADC sample can be calculated using the following simultaneous equations based on the Beer-Lambert law:

      • A_280_ = (ε_Ab,280_ * C_Ab_) + (ε_Drug,280_ * C_Drug_)

      • A_drug_ = (ε_Ab,drug_ * C_Ab_) + (ε_Drug,drug_ * C_Drug_)

  • Calculate DAR:

    • The average DAR is the molar ratio of the drug to the antibody:

      • DAR = C_Drug_ / C_Ab_

Analysis of Conjugate Heterogeneity by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for separating ADC species with different DARs based on their hydrophobicity.[][8][16][20][21][22][23][24]

Principle: The hydrophobicity of an ADC generally increases with the number of conjugated drug molecules. HIC separates these species under non-denaturing conditions using a descending salt gradient.

Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A (High Salt): 1.5 M Ammonium (B1175870) Sulfate in 50 mM Potassium Phosphate, pH 7.0.

    • Mobile Phase B (Low Salt): 50 mM Potassium Phosphate, pH 7.0, with 25% (v/v) isopropanol.

  • Sample Preparation:

    • Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Chromatographic Conditions:

    • Column: TSKgel Butyl-NPR (or equivalent HIC column).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at 280 nm.

    • Gradient:

      • 0-5 min: 0% B

      • 5-35 min: 0-100% B (linear gradient)

      • 35-40 min: 100% B

      • 40-45 min: 0% B (re-equilibration)

  • Data Analysis:

    • The different peaks in the chromatogram correspond to ADC species with different DARs (e.g., DAR0, DAR2, DAR4, etc.).

    • The weighted average DAR can be calculated from the peak areas of the different species.

Assessment of Aggregation and Purity by Size-Exclusion Chromatography (SEC-HPLC)

SEC-HPLC separates molecules based on their hydrodynamic radius, allowing for the detection of aggregates and fragments.[21][24][25][26][27][28]

Principle: Larger molecules (aggregates) elute first from the SEC column, followed by the monomeric conjugate, and then smaller molecules (fragments).

Protocol:

  • Mobile Phase Preparation:

    • 150 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 7.0. Filter and degas the mobile phase.

  • Sample Preparation:

    • Dilute the ADC sample to approximately 1 mg/mL in the mobile phase.

    • Filter the sample through a 0.22 µm filter.

  • Chromatographic Conditions:

    • Column: TSKgel G3000SWxl (or equivalent SEC column).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at 280 nm.

    • Run Time: Typically 30 minutes.

  • Data Analysis:

    • Integrate the peak areas corresponding to aggregates, monomer, and fragments to determine the purity of the conjugate.

Intact Mass Analysis and DAR Determination by Native Mass Spectrometry

Native MS allows for the analysis of intact ADCs under non-denaturing conditions, providing accurate mass information and DAR distribution.[1][29][30][31]

Principle: The ADC is introduced into the mass spectrometer in a volatile, non-denaturing buffer, preserving the non-covalent interactions between the antibody chains. The resulting mass spectrum shows a distribution of charge states for each DAR species.

Protocol:

  • Sample Preparation and Buffer Exchange:

    • Buffer exchange the purified ADC into a volatile, MS-compatible buffer such as 50 mM ammonium acetate, pH 7.0, using a desalting column or dialysis.

  • Mass Spectrometry Conditions:

    • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with a nano-electrospray ionization (nESI) source.

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 1.0 - 1.5 kV.

    • Source Temperature: Maintained at a low temperature to preserve the native structure.

    • Collision Energy: Use low collision energies to minimize in-source fragmentation.

  • Data Analysis:

    • The raw mass spectrum will show multiple charge state envelopes corresponding to the different DAR species.

    • Deconvolute the raw spectrum to obtain the zero-charge mass spectrum, which will show distinct peaks for each DAR species (DAR0, DAR1, DAR2, etc.).

    • The relative abundance of each peak reflects the drug load distribution.

    • The average DAR can be calculated from the weighted average of the different DAR species.

Visualization of Workflows and Pathways

Diagrams created using the DOT language can effectively illustrate complex experimental workflows and signaling pathways.

Conjugation_Workflow cluster_activation Antibody Activation cluster_conjugation Drug Conjugation cluster_purification Purification & Analysis Antibody Antibody (with Lysine residues) Activated_Ab Activated Antibody (Amine-reactive) Antibody->Activated_Ab NHS Ester Reaction pH 7.2-8.5 NHS_Ester This compound NHS_Ester->Activated_Ab ADC Antibody-Drug Conjugate Activated_Ab->ADC Maleimide Reaction pH 6.5-7.5 Thiol_Drug Thiol-containing Drug Thiol_Drug->ADC Purification Purification (e.g., SEC) ADC->Purification Characterization Characterization (HIC, MS, etc.) Purification->Characterization Stability_Comparison cluster_maleimide Maleimide-Thiol Adduct cluster_alternatives Alternative Stable Linkages Maleimide_Thiol Thiosuccinimide Linkage Retro_Michael Deconjugation (Retro-Michael Reaction) Maleimide_Thiol->Retro_Michael Unstable Hydrolysis Stable Ring-Opened Product Maleimide_Thiol->Hydrolysis Stabilization Vinyl_Sulfone Vinyl Sulfone Adduct (Stable Thioether) Maleimide_Thiol->Vinyl_Sulfone Alternative Thiol_Yne Thiol-yne Adduct (Stable Thioether) Maleimide_Thiol->Thiol_Yne Alternative

References

Choosing the Right Tool for the Job: A Comparative Guide to Click Chemistry and Maleimide Chemistry for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable conjugation of biological molecules is paramount. The choice of chemical ligation strategy can significantly impact the efficacy, stability, and homogeneity of the final bioconjugate. This guide provides an objective comparison of two widely used methods: click chemistry, particularly Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and maleimide (B117702) chemistry, offering a data-driven perspective to inform your selection process.

This comprehensive analysis delves into the mechanisms, performance metrics, and experimental considerations for both chemistries. By presenting quantitative data, detailed protocols, and logical workflows, this guide aims to equip researchers with the knowledge to make informed decisions for their specific bioconjugation needs, from fluorescent labeling of proteins to the development of sophisticated antibody-drug conjugates (ADCs).

At a Glance: Key Performance Metrics

FeatureClick Chemistry (SPAAC)Maleimide Chemistry
Specificity Highly specific for azides and alkynes, bioorthogonal.[1][2][3][4]Highly selective for thiols at pH 6.5-7.5.[5][][7]
Reaction Rate Fast, with second-order rate constants ranging from 10⁻³ to 1 M⁻¹s⁻¹.[8]Very fast, with reactions often reaching completion in minutes to a few hours.[9][10][11]
Stability of Linkage Forms a stable triazole ring.[2]Thioether bond can be susceptible to retro-Michael addition, leading to conjugate instability and payload migration.[1][7][10][11][12]
Reaction Conditions Physiological pH and temperature, no catalyst required.[13][14]Mild, physiological pH (6.5-7.5).[5]
Bioorthogonality Yes, reactants do not interact with native biological functionalities.[1][2]No, targets native thiol groups, which can be present in other biomolecules.[2]
Stoichiometry Control Excellent, allows for precise control over the degree of labeling.[15]Can result in heterogeneous products due to multiple available thiols.[15]
Need for Biomolecule Modification Requires introduction of an azide (B81097) or alkyne handle.[13][14][16]Can utilize naturally occurring cysteines or introduced thiols.[1][9]

Delving Deeper: Mechanism of Action

Click Chemistry: The Power of Bioorthogonality

Click chemistry, a concept introduced by K. Barry Sharpless, refers to reactions that are high-yielding, wide in scope, and create byproducts that are easily removed.[17] In the context of bioconjugation, the most prominent example is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of copper-free click chemistry.[18][19][20] This reaction involves the coupling of an azide-functionalized molecule with a strained alkyne, such as a dibenzocyclooctyne (DBCO), to form a stable triazole linkage.[13][14][19] The inherent ring strain of the cyclooctyne (B158145) drives the reaction forward without the need for a cytotoxic copper catalyst, making it truly bioorthogonal—meaning the reactants are inert to the vast array of functional groups found in biological systems.[13][14][18][20][21]

Click_Chemistry_Mechanism Biomolecule_Azide Biomolecule-N₃ Transition_State Cycloaddition Transition State Biomolecule_Azide->Transition_State Strained_Alkyne Strained Alkyne (e.g., DBCO) Strained_Alkyne->Transition_State Triazole_Product Biomolecule-Triazole-Payload Transition_State->Triazole_Product Stable Covalent Bond

Figure 1. Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Maleimide Chemistry: Targeting Thiols with High Selectivity

Maleimide chemistry relies on the Michael addition reaction between a maleimide group and a thiol (sulfhydryl) group, typically from a cysteine residue in a protein, to form a stable thioether bond.[5][][7][12] This reaction is highly chemoselective for thiols within a narrow pH range of 6.5 to 7.5.[5][7] At neutral pH, the reaction with thiols is significantly faster than with other nucleophiles like amines.[5][7] However, a critical drawback of maleimide chemistry is the reversibility of the thioether bond through a retro-Michael reaction.[1][7][10][11][12] This can lead to the exchange of the conjugated payload with other thiol-containing molecules in a biological environment, such as glutathione, resulting in off-target effects and reduced efficacy.[10][11][12]

Maleimide_Chemistry_Mechanism Biomolecule_Thiol Biomolecule-SH Thioether_Product Biomolecule-S-Payload (Thioether Bond) Biomolecule_Thiol->Thioether_Product Maleimide_Payload Maleimide-Payload Maleimide_Payload->Thioether_Product Retro_Michael Retro-Michael Reaction Thioether_Product->Retro_Michael Reversible Thiol_Exchange Thiol Exchange (e.g., with Glutathione) Retro_Michael->Thiol_Exchange

Figure 2. Mechanism of Maleimide-Thiol Conjugation and its Reversibility.

Head-to-Head Comparison: A Data-Driven Analysis

A study directly comparing the conjugation of VHHs (single-domain antibodies) using both click chemistry and maleimide-thiol coupling revealed the superiority of click chemistry in terms of product homogeneity.[15] While maleimide conjugation resulted in a diverse range of reaction products, click chemistry allowed for controllable stoichiometry and the production of well-defined conjugates.[15] Furthermore, the functional binding capacity of the VHHs after click chemistry conjugation was found to be equal to or better than that of the maleimide-thiol conjugates.[15]

ParameterClick Chemistry (VHH-azide + DBCO-PEG)[15]Maleimide-Thiol Conjugation (VHH-SH + Maleimide-PEG)[15]
Reaction Efficiency 83.6% (Sortase A mediated azide introduction)Variable, dependent on accessible thiols
Optimal Temperature 50 °CRoom Temperature
Optimal Incubation Time 18 hours2 hours to overnight
Stoichiometry Control High, produced defined conjugatesLow, resulted in diverse reaction products
Functional Binding Equal or better than maleimide conjugatesVariable

Experimental Protocols

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol provides a general guideline for conjugating an azide-modified biomolecule with a strained alkyne-containing payload.

Materials:

  • Azide-modified biomolecule (e.g., protein, antibody) in a suitable buffer (e.g., PBS, pH 7.4).

  • Strained alkyne-payload (e.g., DBCO-PEG-fluorophore) dissolved in a compatible solvent (e.g., DMSO).

  • Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Prepare the Biomolecule Solution: Dissolve the azide-modified biomolecule in PBS to a final concentration of 1-10 mg/mL.

  • Prepare the Alkyne-Payload Solution: Prepare a stock solution of the strained alkyne-payload in DMSO at a concentration of 10-20 mM.

  • Initiate the Reaction: Add a 3- to 10-fold molar excess of the strained alkyne-payload solution to the biomolecule solution. The final concentration of the organic solvent (e.g., DMSO) should be kept below 10% to avoid denaturation of the biomolecule.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1 to 18 hours.[15] The optimal time and temperature may need to be determined empirically.

  • Purification: Remove the excess unreacted payload and byproducts by a suitable method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

  • Characterization: Analyze the conjugate by SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling and confirm successful conjugation.

General Protocol for Maleimide-Thiol Conjugation

This protocol provides a general guideline for conjugating a thiol-containing biomolecule with a maleimide-functionalized payload.[5][9][22][23]

Materials:

  • Thiol-containing biomolecule (e.g., protein with cysteine residues) in a degassed, amine-free buffer (e.g., phosphate (B84403) buffer, HEPES, pH 7.0-7.5).[9][22]

  • Maleimide-payload dissolved in a compatible solvent (e.g., DMSO or DMF).[9][22]

  • Reducing agent (optional, e.g., TCEP) to reduce disulfide bonds.[9][23]

  • Degassed reaction buffer (e.g., PBS, pH 7.0-7.5).

Procedure:

  • Prepare the Biomolecule Solution: Dissolve the thiol-containing biomolecule in the degassed reaction buffer to a concentration of 1-10 mg/mL.[9][22]

  • (Optional) Reduction of Disulfide Bonds: If targeting internal cysteines, add a 10- to 50-fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at room temperature to reduce disulfide bonds.[9][23]

  • Prepare the Maleimide-Payload Solution: Prepare a fresh stock solution of the maleimide-payload in DMSO or DMF at a concentration of 10-20 mM.[9][22]

  • Initiate the Reaction: Add a 10- to 20-fold molar excess of the maleimide-payload solution to the biomolecule solution while gently stirring.[5][22][23]

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, protected from light.[22][23]

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol such as cysteine or β-mercaptoethanol to react with the excess maleimide.

  • Purification: Purify the conjugate using SEC, dialysis, or TFF to remove unreacted payload and quenching agent.

  • Characterization: Characterize the conjugate by SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.

Deciding on the Best Chemistry: A Logical Workflow

Choosing between click chemistry and maleimide chemistry depends on several factors related to the specific application, the nature of the biomolecule, and the desired properties of the final conjugate. The following workflow can guide your decision-making process.

Decision_Workflow Start Start: Bioconjugation Project Q_Stability Is long-term in vivo stability critical? Start->Q_Stability Q_Site_Specific Is precise site-specific conjugation and defined stoichiometry required? Q_Stability->Q_Site_Specific No Use_Click Use Click Chemistry (SPAAC) Q_Stability->Use_Click Yes Q_Native_Thiol Does the biomolecule have a native, accessible thiol for conjugation? Q_Site_Specific->Q_Native_Thiol No Q_Site_Specific->Use_Click Yes Use_Maleimide Use Maleimide Chemistry Q_Native_Thiol->Use_Maleimide Yes Consider_Modification Consider introducing a thiol or using an alternative chemistry Q_Native_Thiol->Consider_Modification No End End Use_Click->End Use_Maleimide->End Consider_Modification->End

Figure 3. Decision workflow for selecting a bioconjugation chemistry.

Conclusion: A Tale of Two Chemistries

Both click chemistry and maleimide chemistry are powerful tools in the bioconjugation toolbox. Maleimide chemistry offers a straightforward and rapid method for labeling proteins via accessible cysteine residues.[7][12] However, the potential instability of the resulting thioether bond is a significant concern, particularly for in vivo applications where conjugate stability is paramount.[1][7][10][11][12]

In contrast, click chemistry, specifically SPAAC, provides a bioorthogonal approach that forms a highly stable triazole linkage, ensuring the integrity of the bioconjugate.[2][13][14] While it requires the introduction of an azide or alkyne handle, this modification enables precise control over the site of conjugation and the stoichiometry of the final product, leading to more homogeneous and well-defined bioconjugates.[15][16] For applications demanding high stability, specificity, and control, such as the development of next-generation antibody-drug conjugates, click chemistry emerges as the superior choice.[3][4][13][14][24][25] Ultimately, the optimal choice will be dictated by the specific requirements of the research or therapeutic goal.

References

Stability of Thioether Bonds from Different Maleimide Reagents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of therapeutic agents to biomolecules via thiol-maleimide chemistry is a cornerstone of modern bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). The specificity and efficiency of the reaction between a maleimide (B117702) and a thiol group are well-established. However, the stability of the resulting succinimidyl thioether linkage is a critical parameter that can significantly impact the efficacy and safety of the final bioconjugate. This guide provides an objective comparison of the stability of thioether bonds formed from different maleimide reagents, supported by experimental data and detailed methodologies.

The Challenge: Instability of the Maleimide-Thiol Adduct

The reaction of a maleimide with a thiol proceeds through a Michael addition to form a thioether bond. While this reaction is rapid and selective under physiological conditions, the resulting succinimidyl thioether is susceptible to two primary degradation pathways:

  • Retro-Michael Reaction: This is a reversal of the initial conjugation reaction, leading to the dissociation of the conjugate. This deconjugation is often facilitated by the presence of other thiols, such as glutathione (B108866) in the plasma, which can lead to the transfer of the conjugated payload to other molecules, causing off-target toxicity and reduced therapeutic efficacy.[1][2][3]

  • Hydrolysis: The succinimide (B58015) ring of the maleimide-thiol adduct can undergo hydrolysis to form a ring-opened, stable maleamic acid thioether.[2][4] This hydrolyzed form is resistant to the retro-Michael reaction.[2][4] However, for conventional N-alkylmaleimides, the rate of hydrolysis is often too slow to effectively prevent deconjugation in vivo.[4][5]

These instability issues have driven the development of next-generation maleimide reagents designed to form more stable thioether bonds.

Comparative Stability of Thioether Bonds

The stability of the thioether bond is highly dependent on the structure of the maleimide reagent used for conjugation. This section compares the stability of adducts formed from conventional maleimides, next-generation maleimides (NGMs), and self-hydrolyzing maleimides.

Maleimide Reagent TypeKey Structural FeatureStability CharacteristicAdvantagesDisadvantages
Conventional Maleimides N-alkyl or N-aryl substitutionProne to retro-Michael reaction, slow hydrolysis.[5][6]High reactivity and specificity for thiols.[1]Potential for payload loss and off-target effects due to instability.[6][7]
Next-Generation Maleimides (NGMs) e.g., Dibromomaleimides, Dithiophenol MaleimidesForms a re-bridged, stable covalent bond with reduced disulfides.[8][9]Creates homogeneous and stable conjugates.[8][10] Can re-bridge native disulfide bonds in antibodies.[9]May require specific reaction conditions for optimal re-bridging.
Self-Hydrolyzing Maleimides Incorporate a basic group to catalyze intramolecular hydrolysis.Rapidly converts to a stable, ring-opened structure.[4][7]Enhanced stability by preventing the retro-Michael reaction.[4]The rate of hydrolysis needs to be optimal for in vivo applications.
Thiazine-Forming Maleimides Reaction with an N-terminal cysteine leads to a thiazine (B8601807) structure.Forms a highly stable thiazine linker that is resistant to degradation.[11]Significantly more stable than traditional succinimidyl thioether linkers.[11]Requires the presence of an N-terminal cysteine on the biomolecule.[11]

Experimental Data Summary

The following table summarizes quantitative data on the stability of different maleimide-thiol adducts from various studies.

Maleimide AdductExperimental ConditionHalf-life of Conversion/Drug LossReference
N-ethylmaleimide (NEM) - 4-mercaptophenylacetic acid (MPA)Incubated with glutathione20-80 hours[3]
N-phenylmaleimide (NPM) - MPAIncubated with glutathione3.1 hours[12]
N-aminoethylmaleimide (NAEM) - MPAIncubated with glutathione18 hours[12]
"Self-hydrolyzing" maleimide ADCN-acetyl cysteine buffer, pH 8, 37°C, 2 weeksNo measurable drug loss[7]
Conventional maleimidocaproyl ADCN-acetyl cysteine buffer, pH 8, 37°C, 2 weeks~50% drug loss[7]
Thiazine linkerIncubated with glutathioneOver 20 times less susceptible to adduct formation than thioether[11]

Experimental Protocols

General Protocol for Assessing Conjugate Stability via Thiol Exchange Assay

This protocol outlines a general method to evaluate the stability of a maleimide-thiol conjugate in the presence of a competing thiol.

  • Preparation of the Conjugate: Synthesize the maleimide-thiol conjugate of interest (e.g., an antibody-drug conjugate). Purify the conjugate to remove any unreacted starting materials.

  • Incubation with Competing Thiol:

    • Prepare a solution of the conjugate at a known concentration in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Add a significant molar excess of a competing thiol, such as glutathione (GSH), to mimic physiological conditions. A typical concentration for GSH is 1-10 mM.

    • Incubate the mixture at a controlled temperature, typically 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.

  • Quenching and Analysis:

    • Immediately quench the reaction in the aliquot, for example, by acidification (e.g., adding trifluoroacetic acid) or by rapid freezing.

    • Analyze the composition of the mixture using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis:

    • Monitor the decrease in the peak corresponding to the intact conjugate and the increase in the peak(s) corresponding to the deconjugated species and/or the thiol-exchanged product over time.

    • Calculate the percentage of intact conjugate remaining at each time point.

    • Determine the half-life of the conjugate under the tested conditions.

Visualizations

Reaction Pathways of Maleimide-Thiol Adducts

Maleimide_Reaction_Pathways cluster_0 Initial Conjugation Maleimide Maleimide Maleimide-Thiol Adduct Maleimide-Thiol Adduct Maleimide->Maleimide-Thiol Adduct Michael Addition Thiol Thiol Thiol->Maleimide-Thiol Adduct Deconjugated Maleimide Deconjugated Maleimide Maleimide-Thiol Adduct->Deconjugated Maleimide Retro-Michael Reaction Deconjugated Thiol Deconjugated Thiol Maleimide-Thiol Adduct->Deconjugated Thiol Hydrolyzed Adduct Hydrolyzed Adduct Maleimide-Thiol Adduct->Hydrolyzed Adduct Hydrolysis (Stabilization) Stability_Workflow Start Start Prepare Conjugate Prepare Conjugate Start->Prepare Conjugate Incubate with Thiol Incubate with Thiol Prepare Conjugate->Incubate with Thiol Time-Point Sampling Time-Point Sampling Incubate with Thiol->Time-Point Sampling Analysis (HPLC/LC-MS) Analysis (HPLC/LC-MS) Time-Point Sampling->Analysis (HPLC/LC-MS) Data Analysis Data Analysis Analysis (HPLC/LC-MS)->Data Analysis End End Data Analysis->End

References

A Comparative Guide to Cleavable and Non-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

The therapeutic efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker technology connecting the monoclonal antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker dictates the mechanism of payload release and significantly impacts the ADC's stability, potency, and overall therapeutic index.[1][2] This guide provides an objective comparison of these two primary linker classes, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in making informed decisions.

Fundamental Divide: Mechanism of Payload Release

The principal difference between cleavable and non-cleavable linkers lies in their payload release mechanism.[1] Cleavable linkers are designed to be severed under specific physiological conditions found in the tumor microenvironment or within tumor cells.[3] In contrast, non-cleavable linkers rely on the complete degradation of the antibody backbone following internalization to release the drug payload.[3][4]

Cleavable Linkers: Environmentally-Triggered Payload Release

Cleavable linkers incorporate chemically or enzymatically susceptible bonds that break upon encountering specific triggers.[1] This targeted release is designed to occur preferentially at the tumor site, minimizing systemic exposure to the potent cytotoxic agent.[5]

Mechanisms of Cleavage:

  • Enzyme-sensitive: These linkers often contain dipeptide sequences, such as the commonly used valine-citrulline (Val-Cit), which are recognized and cleaved by lysosomal proteases (e.g., Cathepsin B) that are abundant and overexpressed in many cancer cells.[3][6][7]

  • pH-sensitive (Acid-labile): Utilizing moieties like hydrazones, these linkers are stable at the physiological pH of blood (~7.4) but hydrolyze and release the payload in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).[3][5]

  • Glutathione-sensitive (Redox-sensitive): These linkers employ disulfide bonds that are stable in the bloodstream but are readily reduced and cleaved in the cytoplasm, which has a significantly higher concentration of glutathione (B108866) than the extracellular environment.[3][5]

A key advantage of many cleavable linkers is their ability to induce a "bystander effect."[3] If the released payload is membrane-permeable, it can diffuse out of the targeted antigen-positive cell and kill neighboring antigen-negative tumor cells, which is particularly advantageous for treating heterogeneous tumors.[3] However, this versatility can come with a higher risk of premature payload release in circulation, potentially leading to off-target toxicity.[8]

G cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC_circulating ADC Intact in Circulation ADC_bound 1. ADC Binds to Target Antigen ADC_circulating->ADC_bound Targeting Endocytosis 2. Receptor-Mediated Endocytosis ADC_bound->Endocytosis Lysosome 3. Trafficking to Lysosome Endocytosis->Lysosome Cleavage 4. Linker Cleavage (e.g., by Cathepsin B) Lysosome->Cleavage Payload_release 5. Payload Released Cleavage->Payload_release Cell_death 6. Target Cell Death Payload_release->Cell_death Bystander_effect 7. Bystander Killing of Neighboring Cell Payload_release->Bystander_effect Payload Diffuses Out of Cell

Figure 1. Mechanism of a cleavable linker ADC.

Non-Cleavable Linkers: Stability-Driven Payload Release

Non-cleavable linkers, such as those based on thioether bonds (e.g., SMCC), form a highly stable connection between the antibody and the payload.[1][5] The release of the payload occurs only after the ADC is internalized and the antibody itself is completely degraded by proteases within the lysosome.[4][9] This process releases a payload-linker-amino acid complex.[4]

This mechanism generally leads to greater plasma stability and a more favorable safety profile by minimizing premature drug release.[8] Studies have shown that non-cleavable linked ADCs may offer improved stability and tolerability compared to their cleavable counterparts.[5][10] However, the resulting charged payload-linker-amino acid complex is typically not membrane-permeable, which largely prevents a bystander effect.[9] Consequently, the efficacy of non-cleavable ADCs is more dependent on the biology of the target cell, requiring efficient internalization and degradation.[5]

G cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC_circulating ADC Highly Stable in Circulation ADC_bound 1. ADC Binds to Target Antigen ADC_circulating->ADC_bound Targeting Endocytosis 2. Receptor-Mediated Endocytosis ADC_bound->Endocytosis Lysosome 3. Trafficking to Lysosome Endocytosis->Lysosome Degradation 4. Antibody & Linker Degradation Lysosome->Degradation Payload_release 5. Payload-Linker-Amino Acid Complex Released Degradation->Payload_release Cell_death 6. Target Cell Death Payload_release->Cell_death

Figure 2. Mechanism of a non-cleavable linker ADC.

Performance Comparison

The selection of a linker is a critical decision in ADC design, with no single solution being optimal for all applications.[1] The choice involves a trade-off between the potent bystander effect of cleavable linkers and the enhanced stability of non-cleavable linkers.[8]

Table 1: General Characteristics of Cleavable vs. Non-Cleavable Linkers

FeatureCleavable LinkersNon-Cleavable Linkers
Release Mechanism Enzymatic, pH, or reductive cleavage[3]Proteolytic degradation of the antibody[4][5]
Payload Form Released as native or near-native drugReleased as a drug-linker-amino acid complex[4]
Plasma Stability Generally lower; risk of premature release[8]Generally higher; very stable in circulation[5]
Bystander Effect Yes (if payload is membrane-permeable)[3]Generally no (metabolite is charged)[7]
Advantages Effective for heterogeneous tumors, versatile[8]Improved safety profile, less off-target toxicity[5]
Limitations Potential for off-target toxicity[8]Requires high antigen expression and internalization[10]
Approved ADC Examples Adcetris® (brentuximab vedotin), Trodelvy® (sacituzumab govitecan)[3][5]Kadcyla® (ado-trastuzumab emtansine)[5]

Table 2: Comparative Experimental Data

Linker TypeADC ConstructAssay ConditionResultReference
Cleavable Val-Cit-PABC Linker (ITC6104RO)In vitro mouse plasma stabilityRelatively unstable[11]
Cleavable Val-Cit LinkerHuman Liver Lysosomes>80% digestion within 30 minutes[12]
Cleavable Val-Ala LinkerHuman Liver LysosomesSlower cleavage than Val-Cit[12]
Non-Cleavable OHPAS Linker (ITC6103RO)In vitro mouse & human plasmaStable[11]
Non-Cleavable Mafodotin LinkerHuman Liver Lysosomes (24 hrs)No proteolytic changes observed[12]

Experimental Protocols

Robust in vitro and in vivo evaluation is essential to identify the optimal linker strategy for a given antibody, payload, and therapeutic indication.[1]

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start ADC Candidate cytotoxicity Cytotoxicity Assay (IC50 Determination) start->cytotoxicity stability Plasma Stability Assay (Linker Stability) start->stability cleavage Cleavage Assay (e.g., Cathepsin B) start->cleavage efficacy Xenograft Efficacy Study (Tumor Growth Inhibition) cytotoxicity->efficacy lead_optimization Lead Optimization pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) stability->pk_pd pk_pd->lead_optimization toxicology Toxicology Studies efficacy->toxicology efficacy->lead_optimization toxicology->lead_optimization

Figure 3. General experimental workflow for ADC evaluation.

Protocol 1: In Vitro Cytotoxicity Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in antigen-positive and antigen-negative cell lines.[1]

  • Methodology:

    • Cell Seeding: Seed antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.[1]

    • ADC Treatment: Prepare serial dilutions of the ADC, an isotype control ADC, and the free payload. Add the treatments to the cells and incubate for a defined period (e.g., 72-96 hours).[1]

    • Viability Assessment: Measure cell viability using a suitable assay (e.g., MTS, CellTiter-Glo®).

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to an untreated control and determine the IC50 value by fitting the data to a dose-response curve.[13]

Protocol 2: In Vitro Plasma Stability Assay
  • Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.[1]

  • Methodology:

    • Incubation: Incubate the ADC (e.g., at 1 mg/mL) in plasma from relevant species (e.g., mouse, human) at 37°C.[1][13]

    • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).[1]

    • Quantification:

      • Intact ADC: Measure the concentration of the intact ADC using methods like ELISA or liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR) over time.[1][13]

      • Free Payload: Quantify the amount of released payload in the plasma supernatant using LC-MS/MS.[1]

Protocol 3: In Vivo Xenograft Efficacy Study
  • Objective: To evaluate the anti-tumor activity of an ADC in a living organism.

  • Methodology:

    • Model System: Use immunodeficient mice bearing xenograft tumors derived from a human cancer cell line that expresses the target antigen.[14]

    • Treatment: Administer the ADC, a vehicle control, and other control antibodies (e.g., unconjugated antibody, isotype control ADC) to different groups of mice.

    • Monitoring: Measure tumor volumes and mouse body weights regularly (e.g., twice weekly).[1]

    • Endpoint: Conclude the study when tumors in the control group reach a specified size.

    • Data Analysis: Calculate tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the vehicle control group.[1]

Conclusion

The choice between cleavable and non-cleavable linkers is a pivotal decision in ADC design, fundamentally influencing the therapeutic window. Cleavable linkers offer the potential for a potent bystander effect, making them suitable for heterogeneous tumors, but they may carry a risk of lower plasma stability. Conversely, non-cleavable linkers provide enhanced stability and a potentially better safety profile but lack the bystander effect and are dependent on efficient ADC internalization and lysosomal processing.[8] A thorough evaluation of the target antigen biology, tumor microenvironment, and payload characteristics, guided by robust in vitro and in vivo experimental data, is essential for selecting the optimal linker strategy for a given therapeutic application.

References

A Researcher's Guide to Quantifying Protein Labeling with Mal-amido-PEG2-NHS Ester and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise covalent modification of proteins is a cornerstone of innovation. Whether for creating antibody-drug conjugates (ADCs), developing diagnostic assays, or studying protein function, the ability to quantify the degree of labeling is paramount. This guide provides an objective comparison of Mal-amido-PEG2-NHS ester, a popular heterobifunctional crosslinker, with its alternatives, supported by experimental data and detailed protocols.

Introduction to Heterobifunctional Crosslinkers

This compound is a chemical tool designed to link two different types of molecules, typically proteins, through two distinct reactive groups. It contains an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (like the side chain of lysine (B10760008) residues or the N-terminus of a protein), and a maleimide (B117702) group, which reacts with sulfhydryl (thiol) groups (found in cysteine residues). The short polyethylene (B3416737) glycol (PEG) spacer (PEG2) enhances the solubility of the reagent and the resulting conjugate in aqueous solutions.[1][2][3] The ability to control which part of the linker reacts first allows for a two-step conjugation process, minimizing unwanted side reactions like self-conjugation.[4][5]

Quantifying the Degree of Labeling: A Comparative Overview

The "degree of labeling" (DOL) refers to the average number of linker or payload molecules attached to a single protein molecule.[6][7][8] Accurate determination of the DOL is critical for ensuring the efficacy, safety, and reproducibility of protein conjugates. This section compares this compound with common alternatives and outlines methods for quantifying their performance.

Alternatives to this compound

Key alternatives to this compound often involve variations in the amine-reactive group or the length of the PEG spacer.

  • Mal-amido-PEGx-NHS esters (longer PEG chains): These linkers have longer PEG chains (e.g., PEG4, PEG12, PEG24). The increased length can further enhance the solubility and stability of the conjugate and may reduce steric hindrance, which can be beneficial when conjugating large molecules.[1][9] However, longer linkers might also impact the biological activity of the protein.

  • Mal-amido-PEGx-TFP esters: These linkers replace the NHS ester with a tetrafluorophenyl (TFP) ester. TFP esters are generally more resistant to hydrolysis in aqueous solutions compared to NHS esters, which can lead to higher labeling efficiencies, especially at a slightly higher pH (7.5-8.0).[10][11][12]

Performance Comparison

The choice of crosslinker can significantly impact the outcome of a conjugation reaction. The following table summarizes key performance characteristics based on the reactivity of the functional groups.

FeatureThis compoundMal-amido-PEGx-TFP EsterLonger PEG Chain Variants (e.g., PEG12)
Amine Reactivity HighHigh, potentially higher efficiency due to greater hydrolytic stabilitySimilar to NHS or TFP ester counterparts
Thiol Reactivity HighHighSimilar to maleimide counterparts
Optimal pH (Amine) 7.2 - 8.5[13]7.5 - 8.0[10]Dependent on the amine-reactive group
Optimal pH (Thiol) 6.5 - 7.5[4]6.5 - 7.5[10]6.5 - 7.5
Hydrolytic Stability (Ester) Moderate, half-life decreases with increasing pH[10]Higher than NHS esters[10][11]Dependent on the ester group
Solubility GoodGood, though shorter TFP esters can be less water-soluble than NHS esters[11]Excellent, improves with PEG length[1][9]
Conjugate Stability Stable amide bond; thioether bond from maleimide can undergo retro-Michael addition[14]Stable amide bond; thioether bond from maleimide can undergo retro-Michael additionSimilar bond stability, PEG may enhance overall protein stability[15]

Experimental Protocols

This section provides detailed methodologies for a two-step labeling procedure using this compound and for quantifying the degree of labeling.

Two-Step Protein Labeling with this compound

This protocol describes the conjugation of two proteins: Protein A (containing primary amines) and Protein B (containing free sulfhydryl groups).

Materials:

  • This compound

  • Protein A (in an amine-free buffer, e.g., PBS, pH 7.2-7.5)

  • Protein B (with at least one free sulfhydryl group)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)

  • Desalting columns

Procedure:

  • Preparation of this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[16]

  • Reaction with Protein A (Amine Labeling):

    • Dissolve Protein A in the Reaction Buffer to a concentration of 1-10 mg/mL.

    • Add the this compound stock solution to the Protein A solution to achieve a 10- to 20-fold molar excess of the linker.[4][16]

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[16]

  • Removal of Excess Linker:

    • Remove the unreacted this compound using a desalting column equilibrated with the Reaction Buffer. This step is crucial to prevent the NHS ester from reacting with Protein B.[4]

  • Reaction with Protein B (Thiol Labeling):

    • Immediately add the maleimide-activated Protein A to Protein B. The molar ratio of Protein A to Protein B should be optimized based on the desired final product.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching buffer containing a free thiol (e.g., cysteine or 2-mercaptoethanol) to a final concentration of 10-50 mM to react with any unreacted maleimide groups.

  • Purification of the Conjugate:

    • Purify the final protein-protein conjugate using size-exclusion chromatography or another suitable purification method to remove unreacted proteins and byproducts.

Quantification of the Degree of Labeling

1. UV-Vis Spectrophotometry (for chromophoric labels)

If a chromophore (e.g., a fluorescent dye) is attached to the linker, the DOL can be determined by measuring the absorbance of the conjugate at two wavelengths: 280 nm (for the protein) and the maximum absorbance wavelength of the chromophore (λmax).[6][7][8]

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the λmax of the dye (A_max).

  • Calculate the concentration of the dye using the Beer-Lambert law: Concentration_dye = A_max / (ε_dye * path length).

  • Correct the A280 reading for the absorbance of the dye at 280 nm: A_protein = A280 - (A_max * CF), where CF is the correction factor (A280 of the free dye / A_max of the free dye).

  • Calculate the protein concentration: Concentration_protein = A_protein / (ε_protein * path length).

  • The DOL is the molar ratio: DOL = Concentration_dye / Concentration_protein.

2. MALDI-TOF Mass Spectrometry

For non-chromophoric linkers, MALDI-TOF mass spectrometry provides a direct way to determine the degree of labeling.[17][18][19][20]

Procedure:

  • Acquire the mass spectrum of the unlabeled protein.

  • Acquire the mass spectrum of the labeled and purified protein.

  • The number of linker molecules attached to the protein can be determined by the mass shift. Each this compound molecule that reacts will add a specific mass to the protein. The distribution of peaks will indicate the heterogeneity of the labeled product.

3. Ellman's Assay (for Maleimide Reaction)

Ellman's assay can be used to quantify the consumption of free sulfhydryl groups after the maleimide reaction, thus providing an indirect measure of labeling efficiency.[14][21][22][23][24]

Procedure:

  • Prepare a standard curve using a known concentration of a thiol-containing compound (e.g., cysteine).

  • Measure the concentration of free thiols in the protein sample before and after the reaction with the maleimide-activated protein.

  • The difference in the concentration of free thiols corresponds to the amount of protein that has been labeled.

Visualizing Workflows and Concepts

To aid in the understanding of the processes described, the following diagrams have been generated using the DOT language.

G cluster_reagents Reagents cluster_reaction Two-Step Conjugation ProteinA Protein A (with -NH2) Step1 Step 1: Amine Labeling (pH 7.2-8.5) ProteinA->Step1 Linker This compound Linker->Step1 ProteinB Protein B (with -SH) Step2 Step 2: Thiol Labeling (pH 6.5-7.5) ProteinB->Step2 Purify1 Purification (remove excess linker) Step1->Purify1 Maleimide-activated Protein A Purify1->Step2 FinalProduct Protein A - Linker - Protein B Conjugate Step2->FinalProduct

Caption: Workflow for two-step protein conjugation.

G cluster_quantification Quantification of Degree of Labeling Conjugate Purified Conjugate UVVis UV-Vis Spectrophotometry (for chromophoric labels) Conjugate->UVVis MALDI MALDI-TOF MS (direct mass measurement) Conjugate->MALDI Ellmans Ellman's Assay (indirect thiol quantification) Conjugate->Ellmans Result Degree of Labeling (DOL) UVVis->Result MALDI->Result Ellmans->Result

Caption: Methods for quantifying the degree of labeling.

G cluster_linker This compound NHS NHS Ester AmideBond Stable Amide Bond NHS->AmideBond reacts with (pH 7.2-8.5) Amine Primary Amine (-NH2) Amine->AmideBond Maleimide Maleimide ThioetherBond Thioether Bond Maleimide->ThioetherBond reacts with (pH 6.5-7.5) Thiol Sulfhydryl (-SH) Thiol->ThioetherBond

Caption: Reaction chemistry of this compound.

References

Comparative analysis of heterobifunctional crosslinkers for specific applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, the precise and stable linkage of biomolecules is paramount for the development of advanced therapeutics, diagnostics, and research tools. Heterobifunctional crosslinkers are powerful chemical reagents that facilitate the covalent bonding of two different molecules with high specificity.[1] Their unique architecture, featuring two distinct reactive groups, allows for controlled, sequential conjugation, minimizing the formation of unwanted homodimers or polymers—a common challenge with homobifunctional crosslinkers.[2][3] This guide provides an objective comparison of common heterobifunctional crosslinkers, supported by performance data and detailed experimental protocols, to aid in the selection of the optimal reagent for your specific application.

Principles of Heterobifunctional Crosslinking

Heterobifunctional crosslinkers consist of three key components: two different reactive ends and a spacer arm that separates them. The nature of the reactive groups dictates which functional groups on the biomolecules will be targeted (e.g., primary amines, sulfhydryls, carboxyls), while the spacer arm's length and composition can influence the stability, solubility, and steric hindrance of the final conjugate.[2] The ability to perform a two-step reaction process is a significant advantage of heterobifunctional crosslinkers, allowing for greater control over the conjugation process and reducing undesirable side reactions.[3][4]

G cluster_0 Step 1: Activation of Biomolecule A cluster_1 Step 2: Conjugation with Biomolecule B Biomolecule_A Biomolecule A (e.g., Antibody with Lysine (B10760008) residues) Activated_A Activated Biomolecule A (Maleimide-functionalized) Biomolecule_A->Activated_A + Crosslinker (NHS ester reacts with amine) Crosslinker Heterobifunctional Crosslinker (e.g., NHS-Maleimide) Conjugate Stable A-B Conjugate Activated_A->Conjugate + Biomolecule B (Maleimide reacts with sulfhydryl) Biomolecule_B Biomolecule B (e.g., Drug with Sulfhydryl group)

Common Classes of Heterobifunctional Crosslinkers

The versatility of heterobifunctional crosslinkers stems from the variety of reactive groups available, enabling a wide range of bioconjugation strategies.

  • Amine-to-Sulfhydryl Crosslinkers : This is one of the most widely used classes.[2] One end, typically an N-hydroxysuccinimide (NHS) ester, reacts with primary amines (e.g., on lysine residues), while the other end, commonly a maleimide (B117702), targets sulfhydryl groups (e.g., on cysteine residues).[2][3]

  • Carbonyl-to-Sulfhydryl Crosslinkers : These reagents link molecules containing carbonyl groups (aldehydes or ketones) to those with sulfhydryls.[5] This is particularly useful for modifying glycoproteins where carbohydrate moieties can be oxidized to generate aldehydes.[5]

  • Amine-to-Photoreactive Crosslinkers : These crosslinkers possess an amine-reactive group and a photoreactive group (e.g., an aryl azide).[5] The photoreactive group remains inert until activated by UV light, at which point it can non-specifically insert into C-H or N-H bonds of a nearby molecule, making them ideal for identifying protein-protein interactions.[5][6]

Comparative Performance Data

The selection of a heterobifunctional crosslinker is critical and depends on the specific application. Key performance parameters include reaction efficiency, the stability of the resulting conjugate, and the physicochemical properties of the linker itself, such as solubility and spacer arm length.

CrosslinkerReactive Group A (Target)Reactive Group B (Target)Spacer Arm Length (Å)CleavableKey Features & Applications
SMCC NHS-ester (Amine)Maleimide (Sulfhydryl)11.6NoWidely used for ADC development; provides a stable thioether bond.[2]
Sulfo-SMCC Sulfo-NHS-ester (Amine)Maleimide (Sulfhydryl)11.6NoWater-soluble version of SMCC, ideal for reactions in aqueous buffers without organic solvents.[1][7]
SPDP NHS-ester (Amine)Pyridyl-disulfide (Sulfhydryl)6.8Yes (Disulfide bond)Forms a cleavable disulfide bond, useful for releasing the conjugated molecule under reducing conditions.
LC-SPDP NHS-ester (Amine)Pyridyl-disulfide (Sulfhydryl)15.7Yes (Disulfide bond)Longer spacer arm version of SPDP, reducing steric hindrance between conjugated molecules.
SIA NHS-ester (Amine)Iodoacetyl (Sulfhydryl)1.5NoForms a very stable thioether bond.
SANPAH NHS-ester (Amine)Phenyl Azide (Photoreactive)18.2NoUsed for photoaffinity labeling to study molecular interactions.
DBCO-PEG4-NHS ester NHS-ester (Amine)DBCO (Azide)27.2NoUsed for copper-free "click chemistry"; the PEG spacer enhances solubility.[2]

Note: The performance of these crosslinkers can be influenced by reaction conditions such as pH, temperature, and buffer composition.

The length of the spacer arm can significantly impact the functionality of the resulting conjugate. Studies have shown that longer linkers can lead to improved performance in immunoassays by reducing steric hindrance and improving antibody binding. For instance, in an α-fetoprotein immunoassay, increasing the linker length from 9 atoms to 30 atoms resulted in an 82% increase in signal.[8] Similarly, a 300% signal improvement was observed in a CA-125 immunoassay with a longer linker.[8]

Experimental Protocols

Protocol 1: Antibody-Small Molecule Conjugation using SMCC

This protocol outlines a two-step process for conjugating a sulfhydryl-containing small molecule to an antibody.[2]

Materials:

  • Antibody (1-5 mg/mL in PBS, pH 7.2-7.5)

  • SMCC crosslinker

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Sulfhydryl-containing small molecule

  • Desalting column

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1M Tris-HCl, pH 8.0

Procedure:

  • Antibody Modification with SMCC: a. Immediately before use, prepare a 10 mM stock solution of SMCC in anhydrous DMF or DMSO.[2] b. Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution.[2] c. Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.[2]

  • Removal of Excess Crosslinker: a. Remove non-reacted SMCC using a desalting column equilibrated with PBS.[2]

  • Conjugation with Sulfhydryl-Containing Molecule: a. Immediately add the sulfhydryl-containing small molecule to the maleimide-activated antibody. A 1.5- to 5-fold molar excess of the small molecule over the antibody is recommended. b. Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Quenching and Purification: a. Quench any unreacted maleimide groups by adding a final concentration of 1-10 mM β-mercaptoethanol or cysteine. Incubate for 15 minutes at room temperature. b. Purify the antibody-small molecule conjugate using a desalting column or dialysis to remove excess small molecule and quenching reagent.[2]

G Start Start Prep_SMCC Prepare 10 mM SMCC in DMSO/DMF Start->Prep_SMCC Add_SMCC Add SMCC to Antibody (10-20x molar excess) Prep_SMCC->Add_SMCC Incubate_1 Incubate 30-60 min at Room Temp Add_SMCC->Incubate_1 Desalt_1 Remove excess SMCC (Desalting Column) Incubate_1->Desalt_1 Add_Molecule Add Sulfhydryl-Molecule to activated Antibody Desalt_1->Add_Molecule Incubate_2 Incubate 30-60 min at Room Temp Add_Molecule->Incubate_2 Quench Quench reaction (e.g., with Cysteine) Incubate_2->Quench Purify Purify Conjugate (Desalting/Dialysis) Quench->Purify End End Purify->End

Applications in Signaling Pathway Analysis

Heterobifunctional crosslinkers are invaluable tools for studying transient or weak protein-protein interactions within signaling pathways.[9] By covalently trapping interacting proteins, these reagents allow for their subsequent isolation and identification. For example, they can be used to elucidate the interaction between a G-protein coupled receptor (GPCR) and its binding partner, β-arrestin.[2]

G Ligand Ligand GPCR GPCR Ligand->GPCR 1. Activation G_Protein G_Protein GPCR->G_Protein 2. G-Protein Signaling Beta_Arrestin Beta_Arrestin GPCR->Beta_Arrestin 3. Arrestin Binding (Transient Interaction) Crosslinked_Complex Covalently Crosslinked GPCR-Arrestin Complex Beta_Arrestin->Crosslinked_Complex 4. Crosslinking Crosslinker Heterobifunctional Crosslinker Crosslinker->Crosslinked_Complex Traps Interaction Downstream_Analysis Downstream Analysis (e.g., Immunoprecipitation, Mass Spectrometry) Crosslinked_Complex->Downstream_Analysis 5. IP & Mass Spec

Conclusion

The judicious selection of a heterobifunctional crosslinker is a critical determinant for the success of bioconjugation. By understanding the different chemistries, performance characteristics, and experimental considerations, researchers can design and synthesize well-defined conjugates for a multitude of applications, from creating potent antibody-drug conjugates to unraveling complex biological pathways. The continuous development of novel crosslinkers with improved stability, solubility, and efficiency will further expand the toolkit available to scientists, driving innovation in drug development and biomedical research.

References

Evaluating the efficacy of ADCs created with different PEGylated linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy of Antibody-Drug Conjugates (ADCs) is intrinsically linked to the properties of the linker connecting the monoclonal antibody to the cytotoxic payload. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has emerged as a versatile tool for optimizing the performance of ADCs. The inclusion of PEG chains, known as PEGylation, can significantly enhance the therapeutic index of an ADC by improving its pharmacokinetics, increasing solubility, and reducing immunogenicity.[1][2][3] This guide provides a comprehensive comparison of ADCs constructed with different PEGylated linkers, supported by experimental data and detailed methodologies to aid in the rational design of next-generation ADCs.

The Impact of PEGylation on ADC Performance

The introduction of PEG linkers into ADC design addresses several challenges associated with the conjugation of hydrophobic payloads to antibodies. Key advantages include:

  • Increased Drug-to-Antibody Ratio (DAR): Hydrophilic PEG linkers can mitigate the propensity for aggregation, allowing for the attachment of a higher number of hydrophobic drug molecules per antibody.[1][2]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which reduces renal clearance and extends the plasma half-life, leading to greater tumor accumulation.[1][3]

  • Reduced Immunogenicity: The PEG chain can shield the payload and portions of the antibody from the immune system, potentially lowering the immunogenic response.[1]

  • Enhanced Stability: The hydrophilic nature of PEG helps to maintain the stability of the ADC in circulation, preventing premature drug release.[4]

Comparative Performance of ADCs with Different PEGylated Linkers

The length and architecture of the PEG linker are critical parameters that can be modulated to fine-tune the properties of an ADC. The following tables summarize the quantitative data from various studies, comparing ADCs with different PEG linker lengths and structures.

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity
Linker TypeAntibody-PayloadCell LineIC50 (nM)Reference
No PEGZHER2-SMCC-MMAENCI-N87~1.0[5]
PEG4KZHER2-PEG4K-MMAENCI-N87~4.5[5]
PEG10KZHER2-PEG10K-MMAENCI-N87~22.0[5]
Non-PEGylatedanti-CD30-MMAEL540cyNot Specified[]
PEG2anti-CD30-PEG2-MMAEL540cyNot Specified[]
PEG4anti-CD30-PEG4-MMAEL540cyNot Specified[]
PEG8anti-CD30-PEG8-MMAEL540cyNot Specified[]
PEG12anti-CD30-PEG12-MMAEL540cyNot Specified[]
PEG24anti-CD30-PEG24-MMAEL540cyNot Specified[]
No PEGIgG-MMAE (DAR 8)VariousNot Specified[]
PEG8IgG-PEG8-MMAE (DAR 8)VariousNo effect on potency[]
PEG12IgG-PEG12-MMAE (DAR 8)VariousNo effect on potency[]
PEG24IgG-PEG24-MMAE (DAR 8)VariousNo effect on potency[]

Note: The in vitro cytotoxicity data suggests that increasing PEG linker length can sometimes lead to a decrease in potency, as indicated by a higher IC50 value. This is a critical trade-off to consider in ADC design.[3][5]

Table 2: Impact of PEG Linker Length on In Vivo Pharmacokinetics
Linker TypeADCAnimal ModelHalf-life (t1/2)ClearanceReference
No PEGZHER2-SMCC-MMAEBALB/c mice19.6 minNot Specified[5]
PEG4KZHER2-PEG4K-MMAEBALB/c mice49.2 min (2.5-fold increase)Not Specified[5]
PEG10KZHER2-PEG10K-MMAEBALB/c mice219.0 min (11.2-fold increase)Not Specified[5]
No PEGIgG-MMAE (DAR 8)Sprague-Dawley ratsNot SpecifiedHigh[]
< PEG8IgG-Sprague-Dawley ratsNot SpecifiedRapidly increased[]
PEG8IgG-PEG8-MMAE (DAR 8)Sprague-Dawley ratsApproached parental antibodyOptimized (low)[]
> PEG8IgG->PEG8-MMAE (DAR 8)Sprague-Dawley ratsApproached parental antibodyLittle further impact[]
Non-PEGylatedControl ADCSCID miceNot SpecifiedHigher[]
PEG2ADC with PEG2SCID miceIncreased vs. Non-PEGylatedLower[]
PEG4ADC with PEG4SCID miceIncreased vs. Non-PEGylatedLower[]
PEG8ADC with PEG8SCID miceSignificantly increasedLower[]
PEG12ADC with PEG12SCID miceSignificantly increasedLower[]
PEG24ADC with PEG24SCID miceSignificantly increasedLower[]

Note: A clear trend of increasing plasma half-life and decreasing clearance is observed with longer PEG chains, which is generally desirable for improved in vivo efficacy.[5][][]

Table 3: Impact of PEG Linker Length on In Vivo Efficacy
Linker TypeADCTumor ModelEfficacy OutcomeReference
No PEGZHER2-SMCC-MMAENCI-N87 xenograftLess effective[5]
PEG4KZHER2-PEG4K-MMAENCI-N87 xenograftMore effective than no PEG[5]
PEG10KZHER2-PEG10K-MMAENCI-N87 xenograftMost ideal tumor therapeutic ability[5]
Non-PEGylatedControl ADCL540cy xenograft11% decrease in tumor weight[]
PEG2ADC with PEG2L540cy xenograft35-45% decrease in tumor weight[]
PEG4ADC with PEG4L540cy xenograft35-45% decrease in tumor weight[]
PEG8ADC with PEG8L540cy xenograft75-85% reduction in tumor weight[]
PEG12ADC with PEG12L540cy xenograft75-85% reduction in tumor weight[]
PEG24ADC with PEG24L540cy xenograft75-85% reduction in tumor weight[]

Note: In vivo efficacy generally improves with longer PEG linkers, correlating with the enhanced pharmacokinetic profiles. However, there appears to be a plateau effect, where beyond a certain length (e.g., PEG8), further increases in PEG length do not translate to significantly better tumor growth inhibition.[]

Table 4: Comparison of Linear vs. Branched/Pendant PEG Linkers
Linker ArchitectureADCKey FindingsReference
Linear (24-unit PEG)Amide-coupled ADCLess stable, higher clearance rate[4]
Pendant (two 12-unit PEG chains)Amide-coupled ADCBest performing, slower clearance rates[4]
LinearGeneral observationMay lead to increased overall hydrophobicity of the conjugate with long PEG chains[8]
BranchedGeneral observationCan offer larger hydrodynamic radius, potential for higher DAR, but may have increased steric hindrance affecting enzymatic cleavage[8][9]

Note: The architecture of the PEG linker also plays a crucial role. Branched or pendant PEG linkers can offer advantages in terms of stability and pharmacokinetics compared to linear linkers of equivalent molecular weight.[4][8][9]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of ADCs. Below are protocols for key experiments cited in the literature.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in a cancer cell line.

Materials:

  • Target cancer cell line

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • ADC and control antibody solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibody in complete culture medium. Remove the old medium from the cells and add the ADC/control solutions to the respective wells.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-120 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the ADC concentration. Determine the IC50 value using a sigmoidal dose-response curve fit.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile (e.g., half-life, clearance) of an ADC in a murine model.

Materials:

  • Tumor-bearing mice (e.g., athymic nude mice with xenograft tumors)

  • ADC formulation in a suitable vehicle (e.g., sterile PBS)

  • Anesthetic

  • Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant)

  • Analytical instrumentation (e.g., ELISA plate reader, LC-MS/MS)

Procedure:

  • Animal Preparation: Acclimatize tumor-bearing mice to the housing facility.

  • ADC Administration: Administer a single intravenous (IV) dose of the ADC to each mouse.

  • Blood Sampling: At predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, 168 hours post-dose), collect blood samples from the mice.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Quantification of ADC: Quantify the concentration of the total antibody and/or conjugated ADC in the plasma samples using a validated analytical method such as ELISA or LC-MS/MS.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the concentration-time data and determine key parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).

Visualizing Key Pathways and Workflows

Diagrams are provided below to illustrate important concepts in ADC development and mechanism of action.

ADC_Internalization_and_Payload_Release cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Free Payload (e.g., MMAE) Lysosome->Payload 4. Linker Cleavage & Payload Release Tubulin Tubulin Payload->Tubulin 5. Inhibition of Tubulin Polymerization Microtubules Microtubules Tubulin->Microtubules Disruption Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Cycle Arrest & Apoptosis

Caption: ADC internalization and payload release pathway.

Experimental_Workflow_for_ADC_Evaluation cluster_design ADC Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Linker_Selection PEG Linker Selection (Length & Architecture) ADC_Synthesis ADC Synthesis & Characterization (DAR) Linker_Selection->ADC_Synthesis Cytotoxicity Cytotoxicity Assay (e.g., MTT) ADC_Synthesis->Cytotoxicity Stability Plasma Stability Assay ADC_Synthesis->Stability PK_Study Pharmacokinetic Study (Mice) Cytotoxicity->PK_Study Promising Candidates Stability->PK_Study Efficacy_Study Efficacy Study (Xenograft Model) PK_Study->Efficacy_Study Tubulin_Polymerization_Inhibition_by_MMAE MMAE Monomethyl Auristatin E (MMAE) Tubulin_Dimer α/β-Tubulin Dimer MMAE->Tubulin_Dimer Binds to Tubulin Microtubule Microtubule Polymer MMAE->Microtubule Inhibits Polymerization Tubulin_Dimer->Microtubule Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Disruption of Dynamics Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Failure to Form Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Leads to ADC_Bystander_Effect cluster_tumor Tumor Microenvironment Antigen_Positive Antigen-Positive Tumor Cell Payload Free Payload Antigen_Positive->Payload 2. Payload Release Antigen_Negative Antigen-Negative Tumor Cell ADC ADC ADC->Antigen_Positive 1. Binds & Internalizes Payload->Antigen_Positive 3. Kills Target Cell Payload->Antigen_Negative 4. Diffuses to & Kills Neighboring Cell

References

Safety Operating Guide

Proper Disposal Procedures for Mal-amido-PEG2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper handling and disposal of Mal-amido-PEG2-NHS ester. This bifunctional crosslinker contains two highly reactive functional groups—an NHS ester and a maleimide (B117702)—that require deactivation before disposal to ensure laboratory safety and environmental compliance.

Immediate Safety and Handling

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS). This compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335)[1].

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat is required.

  • Ventilation: Handle the solid powder and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols[1].

First Aid Measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[1].

  • Eye Contact: Flush eyes immediately with large amounts of water for at least 15 minutes, removing contact lenses if present[1].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention[1].

Principles of Deactivation

Proper disposal requires the chemical inactivation of both the N-hydroxysuccinimide (NHS) ester and the maleimide functional groups.

  • NHS Ester Group: This group readily reacts with primary amines (e.g., on proteins) at a pH of 7-9[2]. It is also highly susceptible to hydrolysis in aqueous solutions, a reaction that accelerates significantly with increasing pH. The half-life of an NHS ester is approximately 4-5 hours at pH 7, but only 10 minutes at pH 8.6[3]. Hydrolysis or reaction with a quenching agent converts the reactive ester into a stable, inactive carboxylate.

  • Maleimide Group: This group specifically reacts with sulfhydryl (thiol) groups at a pH of 6.5-7.5 to form a stable thioether bond[2]. The maleimide ring is more stable than the NHS ester but will also undergo hydrolysis at pH values above 7.5, rendering it inactive[2].

Therefore, the primary method for deactivating this compound is to use a quenching buffer that facilitates the rapid hydrolysis of both groups, typically a buffer containing a primary amine at a slightly basic pH.

Step-by-Step Disposal Protocol

This protocol details the deactivation of unused this compound and waste solutions from conjugation reactions.

Step 1: Prepare a Quenching Solution

  • Prepare a quenching solution of Tris buffer (e.g., Tris-HCl) or glycine (B1666218) at a concentration between 20-50 mM[3].

  • Adjust the pH of the solution to between 8.0 and 8.5. This pH range effectively promotes the hydrolysis of both the NHS ester and the maleimide group[2][3]. Buffers containing primary amines like Tris or glycine will also actively quench the NHS ester[3].

  • Note: Avoid using phosphate (B84403) buffers for initial dissolution as the reagent may not dissolve well in solutions with high salt concentrations[2].

Step 2: Deactivate the Reagent

  • For unused solid reagent, dissolve it first in a minimal amount of an anhydrous organic solvent like DMSO or DMF, as it is not readily water-soluble[2].

  • Slowly add the dissolved this compound or the waste solution containing the reagent to an excess volume of the prepared quenching buffer. A 10-fold or greater volume excess of the quenching buffer is recommended.

  • Gently mix the solution.

Step 3: Ensure Complete Inactivation

  • Allow the mixture to stand for a minimum of 2 hours at room temperature. This duration ensures that both the rapid hydrolysis of the NHS ester and the slower hydrolysis of the maleimide group are completed.

Step 4: Dispose of Inactivated Waste

  • After the inactivation period, the solution can be considered neutralized.

  • Dispose of the final solution in a properly labeled hazardous waste container according to your institution's and local environmental regulations. Do not pour down the drain[1].

Quantitative Data for Deactivation

The table below summarizes the key parameters for the chemical inactivation of this compound.

Functional GroupDeactivation MethodReagentConcentrationpHMinimum Time
NHS Ester Quenching / HydrolysisTris, Glycine, or Lysine20 - 50 mM8.0 - 8.5~1 hour[3]
Maleimide HydrolysisBasic Aqueous BufferN/A> 7.5> 2 hours[2]

Note: A single procedure using a Tris or Glycine buffer at pH 8.0-8.5 for at least 2 hours will effectively deactivate both functional groups simultaneously.

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the safe disposal of this compound.

G cluster_start Initial State cluster_process Deactivation Process cluster_reactions Concurrent Inactivation Reactions cluster_end Final State cluster_disposal Final Disposal A Active this compound (Solid or in Solution) B Add to Quenching Buffer (e.g., 50mM Tris, pH 8.5) A->B Step 1 & 2 C1 NHS Ester Hydrolysis/ Quenching B->C1 Step 3: Incubate > 2 hrs C2 Maleimide Hydrolysis B->C2 Step 3: Incubate > 2 hrs D Inactive, Neutralized Waste C1->D C2->D E Dispose as Chemical Waste (per local regulations) D->E Step 4

Caption: Workflow for the safe deactivation and disposal of this compound.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Mal-amido-PEG2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Mal-amido-PEG2-NHS ester, a bifunctional linker commonly used in bioconjugation. Adherence to these procedures is critical for minimizing risks and ensuring the integrity of your research.

Hazard Identification and Personal Protective Equipment

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory tract irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Hazard ClassificationGHS CodeDescription
Skin Corrosion/IrritationH315Causes skin irritation.[1]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1]

Required Personal Protective Equipment (PPE):

  • Hand Protection: Wear protective gloves.[1]

  • Eye and Face Protection: Use safety glasses with side-shields or goggles, and a face shield.[1]

  • Skin and Body Protection: Wear a lab coat or other protective clothing.[1]

  • Respiratory Protection: Use only in a well-ventilated area.[1] If dust or aerosols are likely to be generated, a respirator may be necessary.

Operational Plan: Step-by-Step Handling Procedure

Proper handling of this compound is crucial to prevent accidental exposure and maintain the chemical's integrity. This substance is moisture-sensitive and should be handled with care.[2]

  • Preparation:

    • Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[2]

    • Work in a well-ventilated area, such as a chemical fume hood.[1]

    • Ensure all necessary PPE is worn correctly.

  • Dissolution:

    • This compound is not directly water-soluble and should be dissolved in an organic solvent like DMSO or DMF.[2]

    • Avoid using phosphate-buffered saline (PBS) for initial dissolution as the reagent does not dissolve well in buffers with high salt concentrations.[2]

    • Once dissolved, the solution can be further diluted in aqueous buffers, ensuring the final concentration of the organic solvent is low (typically less than 10%) to maintain protein solubility.[2]

  • Reaction:

    • Avoid buffers that contain primary amines (e.g., Tris or glycine) or sulfhydryls, as they will compete with the intended reaction.[2]

    • If necessary, perform buffer exchange for your samples using methods like dialysis or desalting columns.[2]

  • Post-Reaction:

    • Immediately after use, securely cap the vial.

    • Decontaminate any surfaces that may have come into contact with the chemical.

Emergency Procedures

In the event of an exposure, follow these first-aid measures immediately:

  • If on Skin: Wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1]

  • If Inhaled: Move the individual to fresh air and keep them at rest in a comfortable breathing position.[1]

  • If in Eyes: Immediately flush the eyes with large amounts of water.[1] If present, remove contact lenses and continue flushing.

  • If Swallowed: If large amounts are ingested, give water to drink and seek medical advice.

Storage and Disposal Plan

Proper storage and disposal are critical for safety and environmental protection.

Storage:

  • Store the vial locked up at -20°C with a desiccant to protect it from moisture.[1][2]

  • Do not store the reagent in solution; any unused reconstituted reagent should be discarded.[2]

Disposal:

  • Dispose of the contents and container in accordance with local, regional, and national regulations.[1]

  • Prevent the product from entering drains or water courses.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal A Equilibrate Vial to Room Temperature B Don PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Well-Ventilated Area B->C D Dissolve in Anhydrous Organic Solvent (e.g., DMSO) C->D E Perform Reaction in Amine/Sulfhydryl-Free Buffer D->E F Securely Cap Vial Post-Use E->F G Decontaminate Work Surfaces F->G I Store Unused Reagent at -20°C with Desiccant H Dispose of Waste per Local Regulations G->H

Caption: Workflow for the safe handling of this compound.

References

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